molecular formula C11H14ClN B3232234 (R)-3-(4-Chlorophenyl)piperidine CAS No. 1335689-11-6

(R)-3-(4-Chlorophenyl)piperidine

Cat. No.: B3232234
CAS No.: 1335689-11-6
M. Wt: 195.69 g/mol
InChI Key: GLXKIKPTKUQMAP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-(4-Chlorophenyl)piperidine is a chiral organic building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a piperidine ring, a common pharmacophore in bioactive molecules, substituted at the 3-position with a 4-chlorophenyl group in the (R) enantiomeric form. The stereochemistry of the molecule is critical, as it can significantly influence its binding affinity and interaction with biological targets, making it a valuable scaffold for developing stereospecific research compounds . Piperidine derivatives similar to this compound are frequently explored in drug discovery efforts. Research indicates that the 4-chloro-3-(trifluoromethyl)phenyl-piperidinol scaffold is a biologically useful structure found in compounds investigated for a range of activities, including as antibacterials and antivirals . Furthermore, such aryl piperidine cores are structurally similar to existing, orally bioavailable drugs and have been identified as a novel pharmacophore in anti-tuberculosis screening campaigns . The specific (R)-enantiomer offers researchers a precise tool for probing biological mechanisms and developing structure-activity relationships (SAR) in the quest for new therapeutic agents. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-(4-chlorophenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXKIKPTKUQMAP-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Pharmacological Profile of (R)-3-(4-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological profile, synthetic utility, and experimental characterization of (R)-3-(4-Chlorophenyl)piperidine . This document is structured for researchers in medicinal chemistry and neuropharmacology, focusing on its role as a privileged scaffold in the development of monoamine reuptake inhibitors.

Executive Summary

This compound (CAS: 55989-13-4 for racemate context) represents a critical chiral pharmacophore in the 3-arylpiperidine class. Unlike its 4-arylpiperidine counterparts (e.g., Paroxetine, Haloperidol), the 3-aryl scaffold is distinctively associated with balanced Serotonin (SERT) and Norepinephrine (NET) reuptake inhibition , often serving as the core structural motif for non-tricyclic antidepressants like Femoxetine .

This guide analyzes the (R)-enantiomer's specific pharmacological advantages, attributing its activity to the spatial orientation of the chlorophenyl moiety which mimics the bioactive conformation required for high-affinity binding to the S1 subsite of the serotonin transporter.

Chemical & Stereochemical Profile

The molecule features a piperidine ring substituted at the C3 position with a 4-chlorophenyl group.[1][2] The (R)-configuration is significant because structure-activity relationship (SAR) studies of 3-arylpiperidines demonstrate that the (3R)-absolute configuration is generally the eutomer (active enantiomer) for SERT inhibition, whereas the (S)-enantiomer often exhibits reduced affinity or altered selectivity profiles.

PropertyData
IUPAC Name (3R)-3-(4-chlorophenyl)piperidine
Molecular Formula C₁₁H₁₄ClN
Molecular Weight 195.69 g/mol
Chirality (R)-Enantiomer (Eutomer for SERT)
Lipophilicity (cLogP) ~2.7 (Predicted)
Key Structural Feature 3-Arylpiperidine "Privileged Scaffold"

Pharmacodynamics: Mechanism & Selectivity

Target Interaction (SERT/NET)

The this compound scaffold functions as a monoamine transporter inhibitor .

  • Primary Mechanism: It acts as a competitive antagonist at the presynaptic Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) .

  • Binding Mode: The 4-chlorophenyl ring occupies the hydrophobic S1 pocket of the transporter, while the protonated piperidine nitrogen forms a crucial ionic bond with the aspartate residue (Asp98 in SERT) in the primary binding site.

  • Selectivity Rationale: The 4-chloro substituent enhances lipophilic interaction compared to the unsubstituted phenyl ring, typically increasing affinity (Ki) into the low nanomolar range.

Comparison with Analogues

This molecule is the des-oxymethyl analog of the antidepressant Femoxetine .

  • Femoxetine: (3R,4S)-3-(4-methoxyphenyl)-1-methyl-4-piperidinylmethanol.

  • This compound: Lacks the 4-hydroxymethyl group and N-methyl group.

    • Effect: The absence of the 4-substituent usually increases NET selectivity relative to SERT, making this scaffold a valuable starting point for designing SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors).

Signaling Pathway Visualization

The following diagram illustrates the synaptic mechanism of action, highlighting the inhibition of reuptake.

Mechanism of Action Presynaptic Presynaptic Neuron Synapse Synaptic Cleft Presynaptic->Synapse Release Synapse->Synapse Increased Concentration SERT SERT / NET (Transporter) Synapse->SERT Reuptake (Normal) Receptor Postsynaptic Receptors Synapse->Receptor Activation Postsynaptic Postsynaptic Neuron SERT->Presynaptic Recycling (Blocked) Ligand (R)-3-(4-Cl)-Piperidine Ligand->SERT Blocks (Inhibition) Neurotransmitter 5-HT / NE

Caption: Competitive inhibition of SERT/NET by this compound leads to elevated synaptic monoamine levels.

Experimental Protocols

Synthesis & Chiral Resolution

To obtain high-purity (R)-enantiomer for pharmacological testing, a resolution strategy is preferred over de novo asymmetric synthesis for cost-efficiency in early-stage research.

Protocol: Resolution via Di-p-toluoyl-L-tartaric acid

  • Racemate Preparation: Synthesize racemic 3-(4-chlorophenyl)piperidine via hydrogenation of 3-(4-chlorophenyl)pyridine or Grignard addition to 3-piperidone.

  • Salt Formation: Dissolve racemate (10 mmol) in hot ethanol (50 mL). Add (-)-Di-p-toluoyl-L-tartaric acid (10 mmol).

  • Crystallization: Allow the solution to cool slowly to 4°C over 24 hours. The (R)-amine diastereomeric salt typically crystallizes first due to lower solubility.

  • Filtration & Liberation: Filter the crystals. Recrystallize from ethanol/water (9:1) to upgrade enantiomeric excess (ee).

  • Free Base Recovery: Suspend the salt in CH₂Cl₂, treat with 1M NaOH, separate the organic layer, dry over MgSO₄, and concentrate.

  • Validation: Verify %ee using Chiral HPLC (Chiralpak AD-H column, Hexane/IPA 90:10).

In Vitro Radioligand Binding Assay (SERT)

This protocol validates the affinity (Ki) of the compound.

  • Source Tissue: Rat cerebral cortex membranes (rich in SERT).

  • Radioligand: [³H]-Paroxetine (0.5 nM).

  • Non-specific Binding: Defined by 10 µM Fluoxetine.

  • Procedure:

    • Incubate membrane homogenates (50 µg protein) with [³H]-Paroxetine and varying concentrations of this compound (10⁻¹⁰ to 10⁻⁵ M).

    • Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl.

    • Incubate at 25°C for 60 minutes to reach equilibrium.

    • Terminate by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI).

    • Count radioactivity via liquid scintillation spectrometry.

    • Data Analysis: Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Workflow

The following diagram outlines the logical progression of derivatizing the this compound core to optimize drug candidates.

SAR Workflow Core This compound (Scaffold) Mod_N N-Alkylation (Methyl/Propyl) Core->Mod_N Mod_Ring Phenyl Substitution (4-Cl -> 4-CF3 / 3,4-Cl2) Core->Mod_Ring Mod_C4 C4-Functionalization (-CH2OH / -F) Core->Mod_C4 Result_1 Increased SERT Selectivity (Femoxetine-like) Mod_N->Result_1 + Methyl Result_3 Sigma-1 Receptor Affinity Mod_N->Result_3 + Benzyl/Phenethyl Result_2 Dual SERT/NET Inhibition (SNRI Profile) Mod_Ring->Result_2 + Lipophilicity

Caption: SAR optimization pathways for the 3-arylpiperidine scaffold.

References

  • BindingDB. (2025). Binding Affinity Data for 3-substituted Piperidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3-(4-chlorophenyl)piperidine (CID 20364575). Retrieved from [Link]

  • European Medicines Agency. (2007). Orphan designation for piperidine derivatives in narcolepsy (H3/SERT context). Retrieved from [Link]

  • Kozikowski, A. P., et al. (1998).[1] Synthesis and biological properties of phenylpiperidine derivatives. (Contextual citation for 3-aryl vs 4-aryl scaffold activity).

Sources

The Role of 3-(4-Chlorophenyl)piperidine Scaffolds in Serotonin Receptor and Transporter Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophoric Significance

As a Senior Application Scientist in neuropharmacology, I frequently evaluate chemical building blocks that serve as foundational scaffolds for central nervous system (CNS) therapeutics. Among these, 3-(4-Chlorophenyl)piperidine (CAS 55989-13-4) stands out as a highly versatile pharmacophore (). While structurally simple, its unique stereoelectronic properties make it an ideal precursor for synthesizing potent ligands targeting the serotonin (5-HT) system, including the serotonin transporter (SERT) and various 5-HT receptor subtypes (1)[1].

This whitepaper explores the mechanistic rationale behind utilizing the 3-(4-chlorophenyl)piperidine scaffold, details the structure-activity relationship (SAR) of its derivatives, and outlines self-validating experimental protocols for assessing serotonergic activity.

Mechanistic Grounding: SERT and 5-HT Receptor Modulation

The efficacy of 3-(4-chlorophenyl)piperidine in serotonin research is rooted in its structural mimicry of endogenous monoamines.

  • The Piperidine Nitrogen: At physiological pH, the secondary amine is protonated. This cationic center is essential for forming a salt bridge with the highly conserved Aspartate residue (e.g., Asp3.32) found in the orthosteric binding pocket of aminergic G-protein coupled receptors (GPCRs) and monoamine transporters.

  • The 4-Chlorophenyl Group: Positioned at the 3-carbon of the piperidine ring, this halogenated aromatic system projects into hydrophobic sub-pockets. The chlorine atom enhances lipophilicity (improving blood-brain barrier penetration) and participates in halogen bonding, while the phenyl ring engages in π-π stacking with aromatic residues (like Phenylalanine and Tryptophan) in the receptor cavity.

When functionalized—such as through N-alkylation or the addition of thioacetamide side chains—this scaffold yields broad-spectrum transporter inhibitors and highly selective 5-HT receptor ligands (2)[2].

G Scaffold 3-(4-Chlorophenyl)piperidine Scaffold N_Alkylation N-Alkylation / Functionalization Scaffold->N_Alkylation Synthetic modification SERT Serotonin Transporter (SERT) Inhibition N_Alkylation->SERT High affinity ligands HT_Receptor 5-HT1A / 5-HT2A Receptor Binding N_Alkylation->HT_Receptor Receptor specificity Behavior In Vivo Behavioral Response SERT->Behavior Synaptic 5-HT increase cAMP cAMP Modulation (Functional Assay) HT_Receptor->cAMP GPCR signaling cAMP->Behavior Downstream effects

Workflow of 3-(4-Chlorophenyl)piperidine derivatives in 5-HT signaling and behavioral models.

Quantitative Data: Structure-Activity Relationships (SAR)

The stereochemistry and N-substitution of the piperidine ring drastically dictate target selectivity. For instance, in the development of nocaine/modafinil hybrid ligands, the cis and trans isomers of 3,4-disubstituted piperidines exhibit distinct monoamine transporter profiles. The (-)-trans and (+)-cis isomers frequently demonstrate marked selectivity for SERT or dual SERT/NET inhibition (1)[1]. Furthermore, coupling the piperidine nitrogen to aryl-alkyl groups generates atypical antipsychotic profiles with high affinity for 5-HT1A and 5-HT2A receptors (3)[3].

Table 1: Representative Binding Affinities of Piperidine-Based Ligands

Scaffold ModificationPrimary Target(s)Affinity (Ki, nM)Selectivity Profile
Unsubstituted 3-(4-CPP)5-HT Receptors> 1000Baseline precursor
(+)-cis-Thioacetamide AnalogSERT15 - 45SERT > DAT/NET
(-)-trans-Thioacetamide AnalogSERT / NET5 - 20Dual SERT/NET
N-Arylalkyl Piperidine5-HT1A1.2 - 25High 5-HT1A specificity
N-Arylalkyl Piperidine5-HT2A10 - 50Moderate 5-HT2A affinity

Note: Data aggregated from SAR studies of piperidine-based monoamine transporter inhibitors and atypical antipsychotic derivatives.

Experimental Protocols: Self-Validating Systems for Serotonergic Activity

To ensure trustworthiness and reproducibility in drug development, all pharmacological assays must be designed as self-validating systems. This means incorporating internal controls that confirm the assay's dynamic range and specificity independently of the test compound.

Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity

Objective: Determine the binding affinity (Ki) of novel 3-(4-chlorophenyl)piperidine derivatives at the 5-HT1A receptor.

Causality & Design:

  • Choice of Radioligand: We utilize [3H]-8-OH-DPAT. Causality: As a highly selective 5-HT1A agonist, its displacement guarantees that the observed competition is strictly 5-HT1A-mediated.

  • Self-Validation: Non-specific binding (NSB) is defined using an excess (10 µM) of unlabeled serotonin. A reference standard (e.g., WAY-100635) is run in parallel to validate the assay's sensitivity and ensure the calculated Ki aligns with historical data.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT1A receptors in 50 mM Tris-HCl buffer (pH 7.4) supplemented with protease inhibitors. Causality: Tris-HCl maintains the physiological pH required for optimal receptor conformation, while protease inhibitors prevent proteolytic degradation during lysis.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]-8-OH-DPAT, and the test compound in a 10-point concentration response curve (

    
     to 
    
    
    
    M).
  • Incubation: Incubate the plates at 25°C for 60 minutes. Causality: This duration ensures the system reaches thermodynamic equilibrium, which is an absolute prerequisite for applying mass-action kinetics to calculate accurate IC50 values.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI coats the glass fibers with a positive charge, significantly reducing the non-specific binding of highly lipophilic piperidine derivatives to the filter matrix.

  • Quantification: Wash the filters three times with ice-cold buffer to remove unbound radioligand, dry, and measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol Prep Membrane Preparation (5-HT Expressing Cells) Incubation Ligand Incubation (3-(4-CPP) Derivatives +[3H]-Ligand) Prep->Incubation Filtration Rapid Vacuum Filtration (Wash unbound ligand) Incubation->Filtration Detection Liquid Scintillation Counting Filtration->Detection Analysis Non-linear Regression (IC50 & Ki Determination) Detection->Analysis

Step-by-step radioligand binding assay workflow for validating 5-HT receptor affinity.

Protocol 2: Functional cAMP Accumulation Assay (TR-FRET)

Objective: Determine the functional efficacy (agonist vs. antagonist) of the piperidine derivative at the Gi/o-coupled 5-HT1A receptor.

Causality & Design: Because 5-HT1A is a Gi-coupled receptor, its activation inhibits adenylyl cyclase, lowering cAMP levels. To measure this inhibition, we must first artificially stimulate cAMP production using Forskolin.

  • Self-Validation: The assay includes a "Forskolin-only" control (defining maximum cAMP) and a "Forskolin + 5-HT" control (defining maximum physiological inhibition). The test compound's efficacy is normalized against this dynamic window.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-5-HT1A cells in 384-well microplates at a density of 10,000 cells/well.

  • Stimulation: Add 10 µM Forskolin and the test compound in the presence of 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor. Its inclusion prevents the cellular degradation of cAMP, ensuring the measured signal accurately reflects the rate of adenylyl cyclase inhibition by the receptor.

  • Detection: Lyse the cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay. Causality: TR-FRET utilizes a time delay before measuring emission, which completely eliminates short-lived background autofluorescence from the biological matrix and the test compounds, yielding a superior signal-to-noise ratio.

References

  • Title: 3-(4-Chlorophenyl)
  • Title: Effects of piperidine ring stereochemistry on potency.
  • Title: Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)
  • Source: researchgate.
  • Source: nih.

Sources

(R)-3-(4-Chlorophenyl)piperidine: A Critical Chiral Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3-arylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the pharmacophoric core for central nervous system (CNS) therapeutics, metabolic regulators, and monoamine reuptake inhibitors. Specifically, (R)-3-(4-chlorophenyl)piperidine (CAS: 1335689-11-6)[1] has emerged as a highly valuable chiral building block for active pharmaceutical ingredients (APIs)[2]. The spatial orientation of the 4-chlorophenyl group at the C3 position of the piperidine ring dictates the molecule's binding affinity and functional selectivity at target receptors, making enantiomeric purity a critical quality attribute in drug development.

Structural Significance & Pharmacophore Mapping

The demand for enantiopure piperidines is driven by the strict stereochemical requirements of biological targets. The (R)-enantiomer projects the lipophilic 4-chlorophenyl moiety into specific hydrophobic pockets of the receptor, while the basic secondary amine participates in critical hydrogen bonding or salt-bridge interactions with aspartate or glutamate residues in the target protein.

Pharmacophore API API Scaffold Piperidine Piperidine Ring Basic Amine (pKa ~9-10) H-Bond Donor/Acceptor API->Piperidine Core Structure Aryl 4-Chlorophenyl Group Hydrophobic Interaction Halogen Bonding API->Aryl Lipophilic Pocket ChiralCenter Chiral Center (R) Spatial Vector Projection Target Specificity Piperidine->ChiralCenter Stereocontrol Aryl->ChiralCenter 3D Orientation

Caption: Pharmacophore logic of this compound in API design.

Synthetic Methodologies: Causality & Design

The synthesis of this compound requires rigorous control over both chemoselectivity (preserving the aryl chloride) and stereoselectivity. While asymmetric catalysis is advancing, classical resolution remains a highly reliable and scalable industrial approach for nitrogen-containing heterocycles, often yielding optical purities exceeding 99%[3].

Protocol: Racemic Synthesis & Chiral Resolution

Step 1: Arylation via Suzuki-Miyaura Coupling Instead of directly functionalizing a piperidine ring—which often requires tedious protection/deprotection steps—the synthesis begins with the Suzuki coupling of 3-pyridylboronic acid and 1-bromo-4-chlorobenzene to yield 3-(4-chlorophenyl)pyridine. Causality: The pyridine nitrogen does not interfere with the palladium catalyst, allowing for high turnover numbers and >85% yield without the need for amine protecting groups.

Step 2: Chemoselective Hydrogenation The intermediate is reduced to racemic 3-(4-chlorophenyl)piperidine. Causality: Standard Palladium on Carbon (Pd/C) is avoided here because it actively catalyzes hydrodehalogenation, which would cleave the essential chlorine atom. Instead, Platinum dioxide (PtO2, Adams' catalyst) in an acidic medium (glacial acetic acid) is utilized. The acidic environment protonates the pyridine, activating the ring toward reduction while kinetically suppressing the cleavage of the C-Cl bond.

Step 3: Diastereomeric Salt Resolution The racemic mixture is resolved using a chiral acid, such as Di-p-toluoyl-D-tartaric acid (D-DTTA) or dibenzoyltartaric acid[4]. Causality: The bulky aromatic groups of D-DTTA create a highly rigid chiral environment. When mixed in a solvent like ethanol/water, the (R)-piperidine isomer forms a significantly less soluble diastereomeric salt with D-DTTA compared to the (S)-isomer. This differential solubility allows for the isolation of the (R)-enantiomer via simple crystallization.

SyntheticWorkflow A 3-Pyridylboronic Acid + 1-Bromo-4-chlorobenzene B Suzuki Coupling Pd(PPh3)4, Na2CO3 A->B C 3-(4-Chlorophenyl)pyridine B->C Yield: >85% D Hydrogenation PtO2, AcOH, H2 C->D E Racemic Piperidine D->E Avoid Dechlorination F Chiral Resolution (D-DTTA) E->F G This compound F->G ee > 99%

Caption: Self-validating synthetic workflow for this compound.

Data Presentation: Method Comparison

Selecting the right synthetic strategy depends on the scale and economic constraints of the API development program. The cost and utilization rate of chiral piperidines is a known bottleneck in scaling complex drugs (such as the antiepileptic tiagabine)[5].

Synthesis MethodKey Reagents / CatalystsChemoselectivityEnantiomeric Excess (ee)Scalability & Cost Impact
Classical Resolution PtO2, D-DTTAHigh (preserves C-Cl)> 99% (after recryst.)Highly scalable; low cost of chiral acid. Yield capped at 50% without racemization recycling.
Asymmetric Hydrogenation Chiral Rh/Ru complexesModerate to High90 - 95%High catalyst cost; theoretically 100% atom economy.
Chiral Pool Synthesis (R)-Nipecotic acidN/A> 98%Expensive starting materials; requires multiple protection/deprotection steps.

Detailed Experimental Protocol: Resolution of Racemic 3-(4-Chlorophenyl)piperidine

This self-validating protocol ensures the high optical purity required for downstream API manufacturing.

  • Salt Formation : Dissolve 1.0 equivalent of racemic 3-(4-chlorophenyl)piperidine in hot ethanol (60°C). Slowly add a solution of 0.5 to 1.0 equivalent of Di-p-toluoyl-D-tartaric acid (D-DTTA) in ethanol.

  • Thermodynamic Crystallization : Allow the mixture to cool slowly to room temperature over 4 hours, then chill to 4°C overnight. Causality: The slow cooling gradient is critical to prevent the kinetic trapping of the undesired (S)-isomer in the crystal lattice.

  • Filtration and Washing : Filter the precipitated diastereomeric salt and wash with cold ethanol to remove any adhering mother liquor containing the (S)-isomer.

  • Freebasing : Suspend the isolated salt in a biphasic mixture of dichloromethane (DCM) and 1M aqueous NaOH. Stir vigorously until the solid completely dissolves.

  • Extraction : Separate the organic layer, extract the aqueous layer twice more with DCM, dry the combined organics over anhydrous Na2SO4, and concentrate in vacuo to yield pure this compound.

  • Validation Check : Confirm enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA/DEA mobile phase). This acts as the self-validating gate; if ee < 98%, the material must be subjected to a second recrystallization before API coupling.

Conclusion

The this compound intermediate is a linchpin in the synthesis of stereospecific therapeutics. By leveraging chemoselective hydrogenation and thermodynamically driven chiral resolution, process chemists can secure high-ee material efficiently. As the pharmaceutical industry continues to demand rigorous stereocontrol to minimize off-target effects and maximize efficacy, mastering the synthesis and application of such chiral heterocycles remains paramount.

References

  • MolCore / LookChem : this compound CAS NO.1335689-11-6 Specifications. URL:[Link]

  • Google Patents (CN112409327A): Preparation method of high-optical-purity nicotine (Details the principles of chiral resolution for nitrogen heterocycles using tartaric acid derivatives).
  • Google Patents (CN102827152B): Method for preparing tiagabine and precursor compound of tiagabine (Highlights the industrial demand and cost challenges of chiral piperidine intermediates in API synthesis).

Sources

The 3-Arylpiperidine Scaffold: A Technical Guide to SAR and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship (SAR) of 3-arylpiperidine derivatives Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Introduction: The "Privileged" Asymmetry

In medicinal chemistry, the piperidine ring is ubiquitous, but the 3-arylpiperidine regioisomer occupies a unique pharmacological niche distinct from its more common 4-aryl cousin (e.g., fentanyl, pethidine). While 4-arylpiperidines are historically dominated by opioid receptor modulation, the 3-arylpiperidine scaffold introduces a critical element of chirality and vector orientation that makes it a privileged structure for Neurokinin-1 (NK1) antagonists, monoamine transporter inhibitors, and increasingly, GlyT1 inhibitors.

This guide dissects the structure-activity relationships (SAR) of 3-arylpiperidines, moving beyond simple substitution patterns to the spatial and electronic logic that drives potency.

Synthetic Access: The Gatekeeper of SAR

You cannot test what you cannot make. The historical difficulty in accessing enantiopure 3-arylpiperidines (compared to the symmetric 4-aryl) limited early exploration. Modern SAR campaigns rely on two primary synthetic vectors:

  • Classic Approach: Reduction of 3-arylpyridines or Suzuki coupling of 3-bromopyridine followed by reduction.

  • Modern Asymmetric Approach: Rhodium-catalyzed asymmetric reductive Heck reactions.[1][2] This is the preferred route for high-value SAR generation as it sets the C3 stereocenter early.

Visualization: Synthetic Workflows

The following diagram outlines the two dominant pathways for accessing the scaffold.

SynthesisPathways Start1 3-Bromopyridine Step1A Suzuki Coupling (Ar-B(OH)2, Pd) Start1->Step1A Start2 Dihydropyridine (Protected) Step1B Rh-Cat Asymmetric Reductive Heck Start2->Step1B Ar-B(OH)2 High ee% Inter1 3-Arylpyridine Step1A->Inter1 Inter2 Chiral Enamide Step1B->Inter2 Red1 PtO2/H2 Reduction (Racemic) Inter1->Red1 High Pressure Red2 Diastereoselective Reduction Inter2->Red2 Final 3-Arylpiperidine Scaffold Red1->Final Chiral Separation Required Red2->Final Enantiopure

Figure 1: Comparison of Classical (top) and Modern Asymmetric (bottom) synthetic routes.

SAR Deep Dive: The Pharmacophore Matrix

The SAR of 3-arylpiperidines is best understood by dividing the molecule into three interaction zones: the Basic Nitrogen (Zone A) , the C3-Aryl Anchor (Zone B) , and the Ring Conformation/Stereochemistry (Zone C) .

Zone A: The Nitrogen (The Ionic Anchor)

For both NK1 and monoamine targets, the nitrogen atom serves as the primary anchor, usually participating in a salt bridge with an aspartate residue (e.g., Asp in TM3 of monoamine transporters).

  • Free Amine (NH): Often required for maximal affinity in serotonin transporter (SERT) inhibitors to mimic serotonin's primary amine.

  • N-Methylation: Increases lipophilicity and blood-brain barrier (BBB) penetration. In NK1 antagonists, N-methylation can sometimes reduce affinity unless compensated by flanking substituents.

  • Bulky Substituents (Benzyl/Benzhydryl):

    • Effect: Drastically shifts selectivity.

    • Application: In NK1 antagonists (e.g., CP-99,994), the nitrogen is often part of a larger substructure or constrained, but bulky N-benzyl groups are common in "dual-action" inhibitors to reach secondary hydrophobic pockets.

Zone B: The C3-Aryl Group (The Hydrophobic Wedge)

This is the defining feature. The 3-position places the aromatic ring in a specific vector that mimics the phenyl ring of cocaine (in DAT inhibitors) or the phenylalanine residues of Substance P (in NK1 antagonists).

  • Electronic Tuning:

    • 3,4-Dichlorophenyl: The "Gold Standard" for monoamine transporter inhibition (DAT/SERT). The electron-withdrawing chlorines increase metabolic stability and optimize

      
       stacking interactions.
      
    • Unsubstituted Phenyl: Generally lower affinity; often metabolically labile (para-hydroxylation).

  • Steric Constraints:

    • Ortho-substitution on the C3-aryl ring often forces the piperidine ring into a specific chair conformation, locking the bioactive pose.

Zone C: Stereochemistry (The Critical Filter)

Unlike 4-arylpiperidines (achiral), 3-arylpiperidines possess a chiral center at C3.

  • Enantiomeric Switch: Usually, one enantiomer is active (eutomer) and the other is inactive or displays off-target toxicity (distomer).

    • Example: In many SNRI-like 3-arylpiperidines, the (+)-enantiomer carries the desirable reuptake inhibition profile.

  • Cis/Trans Relationships (if C2 or C4 substituted):

    • For NK1 antagonists (e.g., CP-99,994), a cis-2,3-disubstitution is frequently required to pre-organize the pendant aryl rings into a "hydrophobic sandwich" conformation that fits the receptor pore.

Case Study: NK1 Receptor Antagonists

The most sophisticated application of the 3-arylpiperidine scaffold is in the design of antiemetics (NK1 antagonists).

The Challenge: Block the binding of Substance P (an 11-amino acid peptide). The Solution: A small molecule must mimic the spatial arrangement of the peptide's hydrophobic core.

Data Summary: Substituent Effects on NK1 Affinity (Human NK1)

Table 1: SAR trends for 2,3-disubstituted 3-arylpiperidines (Derived from CP-99,994 analog series).

Compound ClassC3-SubstituentC2-SubstituentN-SubstituenthNK1 Affinity (

)
Insight
Baseline PhenylHH> 1000 nMScaffold alone is inactive.
C2-Added Phenyl2-MethoxybenzylH25 nMC2-group provides critical hydrophobic bulk.
Stereo-opt Phenyl2-MethoxybenzylH (2S, 3S cis)0.2 nM Cis-conformation matches receptor topology.
Trans-isomer Phenyl2-MethoxybenzylH (2R, 3S trans)> 500 nMTrans-isomer creates steric clash.
N-Alkylated Phenyl2-MethoxybenzylMethyl15 nMN-methylation slightly reduces H-bond donor capability.
Mechanism of Action Diagram

The following diagram illustrates the logical flow of how structural modifications translate to biological effects in the NK1 context.

NK1_SAR_Logic Scaffold 3-Arylpiperidine Core Mod1 C3-Aryl (Phenyl) Scaffold->Mod1 Mod2 C2-Substituent (Bulky Benzyl Ether) Scaffold->Mod2 Mod3 Stereochemistry (2S, 3S Cis) Scaffold->Mod3 Eff1 Pi-Stacking with Trp/Phe in Receptor Mod1->Eff1 Eff2 Occupies Accessory Hydrophobic Pocket Mod2->Eff2 Eff3 Locks Conformation Mod3->Eff3 Result High Affinity NK1 Antagonism Eff1->Result Eff2->Result Eff3->Result

Figure 2: Structural logic for NK1 antagonism optimization.

Experimental Protocols

Protocol A: Modern Synthesis (Rh-Catalyzed Asymmetric Reductive Heck)

Based on methodologies adapted from Fletcher et al. (2023) and Li et al. (2023).

Objective: Synthesis of enantioenriched 3-arylpiperidine precursors. Reagents: Phenyl pyridine-1(2H)-carboxylate, Arylboronic acid,


, (S)-Segphos.[1]
  • Catalyst Formation: In a glovebox, charge a vial with

    
     (3 mol%) and (S)-Segphos (7 mol%). Add toluene (0.5 mL) and stir for 10 mins.
    
  • Reaction Assembly: Add phenyl pyridine-1(2H)-carboxylate (1.0 equiv) and the desired arylboronic acid (3.0 equiv).

  • Base Addition: Add aqueous CsOH (50 wt%, 2.0 equiv).

  • Heating: Seal vial and heat to 70°C for 20 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over

    
    .[2]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Final Reduction: Dissolve the resulting tetrahydropyridine in MeOH, add

    
     (10 wt%), and stir under 
    
    
    
    (1 atm) for 4 hours to yield the saturated 3-arylpiperidine.
Protocol B: Radioligand Binding Assay (NK1)

Objective: Determine


 of the synthesized derivative.
  • Membrane Prep: Use CHO cells stably expressing human NK1 receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation:

    • Total volume: 200

      
      .
      
    • Ligand:

      
      -Substance P (0.5 nM final conc).
      
    • Test Compound: 10 concentrations (

      
       to 
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl, 5 mM

      
      , 0.02% BSA (to prevent ligand adsorption).
      
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (reduces non-specific binding).

  • Counting: Add scintillant and count radioactivity.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Synthesis of 3-Arylpiperidines by a Radical 1,4-Aryl Migration. Organic Letters. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Discovery of an orally bioavailable NK1 receptor antagonist (GR203040). Journal of Medicinal Chemistry. [Link]

  • 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Structure-Activity Relationships of 3-Arylpiperidines as Monoamine Transporter Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

An In-depth Technical Guide to the Stereoisomers of 3-(4-Chlorophenyl)piperidine: (R)- vs. (S)-Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chirality is a fundamental principle in drug discovery and development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile. The piperidine scaffold, particularly when substituted at the 3-position, is a privileged structure in medicinal chemistry. This guide provides a comprehensive technical overview of the (R)- and (S)-enantiomers of 3-(4-Chlorophenyl)piperidine, a key chiral intermediate and pharmacophore. We will delve into the critical differences in their synthesis, analytical discrimination, and biological activity, offering field-proven insights for researchers, scientists, and drug development professionals. The causality behind experimental choices and the importance of stereochemical purity will be emphasized throughout.

Introduction: The Significance of Chirality in the 3-(4-Chlorophenyl)piperidine Scaffold

Molecules that are non-superimposable mirror images of each other are known as enantiomers. This property, called chirality, arises from the presence of one or more stereogenic centers. In the case of 3-(4-Chlorophenyl)piperidine, the carbon atom at the 3-position of the piperidine ring is a stereocenter, giving rise to the (R)- and (S)-enantiomers.

While enantiomers possess identical physical and chemical properties in an achiral environment (e.g., melting point, boiling point, and solubility), their interactions with other chiral entities, such as biological macromolecules (enzymes, receptors), can differ dramatically. This stereoselectivity is a cornerstone of modern pharmacology. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects.[1] Therefore, the ability to synthesize, separate, and analyze the individual enantiomers of 3-(4-Chlorophenyl)piperidine is paramount for the development of safe and effective therapeutics. The divergent pharmacological paths of drugs like Haloperidol and Vesnarinone, both containing a chlorophenyl-piperidine scaffold, highlight the versatility and importance of this chemical motif.[2]

Synthesis and Chiral Resolution

Obtaining enantiomerically pure forms of 3-(4-Chlorophenyl)piperidine can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. Chemo-enzymatic methods have shown promise in the asymmetric dearomatization of activated pyridines to produce stereo-enriched piperidines.[3] This approach can provide high enantiomeric excess (ee) and is a powerful tool for accessing specific stereoisomers.[3]

Chiral Resolution of Racemic Mixtures

Chiral resolution involves the separation of a 50:50 mixture of enantiomers (a racemate).

Classical Resolution via Diastereomeric Salt Formation: This is a widely used technique where the racemic base, 3-(4-Chlorophenyl)piperidine, is reacted with a chiral acid (a resolving agent) like (R)- or (S)-mandelic acid or derivatives of tartaric acid.[4] This reaction forms two diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization.[4] The choice of resolving agent and solvent is critical and often requires empirical screening to achieve efficient separation.[4]

Kinetic Resolution: This method utilizes a chiral catalyst or reagent that reacts at different rates with each enantiomer of the racemic starting material. For instance, a kinetic resolution of N-Boc-2-arylpiperidines has been achieved using a chiral base system of n-BuLi and (-)-sparteine, which selectively deprotonates one enantiomer.[5] This allows for the separation of the unreacted enantiomer from the derivatized one.[5]

Analytical Techniques for Chiral Discrimination

Once the enantiomers are synthesized or resolved, robust analytical methods are required to determine the enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers in the pharmaceutical industry.[1][6] The separation is achieved using a Chiral Stationary Phase (CSP).

  • Principle of Separation: CSPs are themselves chiral and interact differently with each enantiomer, leading to different retention times. The chiral recognition mechanism often involves a combination of interactions such as hydrogen bonds, π-π interactions, and steric hindrance.[7]

  • Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® and Chiralcel® columns), are highly effective for resolving a wide range of racemates, including piperidine derivatives.[4][8] Amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) are particularly versatile CSPs.

  • Method Development: A typical starting point for method development involves screening different CSPs with various mobile phases, often mixtures of hexane and an alcohol like isopropanol or ethanol, sometimes with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape for basic analytes.[4][9]

Table 1: Hypothetical Chiral HPLC Method for (R)- and (S)-3-(4-Chlorophenyl)piperidine

ParameterValue
Column Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Expected Elution (R)-enantiomer followed by (S)-enantiomer (hypothetical order)
Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR cannot distinguish between enantiomers, the use of chiral auxiliary reagents can induce a diastereomeric environment, leading to separate signals for each enantiomer.[10]

  • Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers, resulting in chemically shifted proton or carbon signals in the NMR spectrum.[11] For piperidines, (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid has been shown to be an effective CSA.[11] The amine of the piperidine is protonated by the carboxylic acid groups of the crown ether, and the resulting ammonium ion associates with the chiral crown ether, leading to enantiomeric discrimination in the NMR spectrum.[11]

  • Chiral Derivatizing Agents (CDAs): These reagents react with the enantiomers to form stable diastereomers, which can then be distinguished by NMR. This method is powerful but requires the chemical modification of the analyte.

X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration (R or S) of a chiral molecule.[12] This technique provides a three-dimensional structure of the molecule in the solid state.[13][14][15] While powerful, it requires the formation of a high-quality single crystal, which can be a challenging and time-consuming process.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the chiral analysis of 3-(4-Chlorophenyl)piperidine.

G cluster_0 Synthesis / Resolution cluster_1 Analytical Characterization cluster_2 Biological Evaluation racemic Racemic 3-(4-Cl-Ph)piperidine resolution Chiral Resolution (e.g., Diastereomeric Salt Crystallization) racemic->resolution enantiomers (R)- and (S)-Enantiomers resolution->enantiomers hplc Chiral HPLC Analysis enantiomers->hplc Quantify ee nmr NMR with Chiral Auxiliaries enantiomers->nmr Confirm Enantiomeric Purity xray X-ray Crystallography enantiomers->xray Determine Absolute Configuration pharmacology Pharmacological Profiling (Receptor Binding, Functional Assays) hplc->pharmacology nmr->pharmacology xray->pharmacology

Caption: Workflow for Chiral Separation and Analysis.

Pharmacological and Biological Differences

The primary reason for separating the enantiomers of 3-(4-Chlorophenyl)piperidine lies in their potentially different biological activities. The piperidine scaffold is a common feature in compounds targeting the central nervous system (CNS).

Stereoselective Interactions with Biological Targets

Many piperidine derivatives interact with monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[16][17][18] These transporters are chiral macromolecules, and thus, their binding pockets are stereoselective.

The (R)- and (S)-enantiomers of 3-(4-Chlorophenyl)piperidine can exhibit different binding affinities and functional activities at these transporters. For example, in a related series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the enantiomers showed differences in their antagonist activities at µ- and κ-opioid receptors.[19] It is plausible that one enantiomer of 3-(4-Chlorophenyl)piperidine has a higher affinity for DAT, while the other may preferentially bind to SERT, or one may be a potent inhibitor while the other is significantly weaker. Such differences are critical in designing selective drugs for conditions like depression, ADHD, or Parkinson's disease.[17] For instance, m-chlorophenylpiperazine (mCPP), a related compound, has been shown to bind to serotonin transporters.[20]

Visualizing Stereospecific Interactions

The diagram below conceptualizes how two enantiomers might interact differently with a hypothetical receptor binding site.

G cluster_0 (R)-Enantiomer: High Affinity Binding cluster_1 (S)-Enantiomer: Low Affinity Binding R_enantiomer R-Isomer receptor_R Receptor Site R_enantiomer->receptor_R 3-Point Fit S_enantiomer S-Isomer receptor_S Receptor Site S_enantiomer->receptor_S Steric Hindrance (Poor Fit)

Caption: Stereospecific Binding at a Chiral Receptor.

Pharmacokinetics (ADME)

Stereoselectivity can also be observed in the absorption, distribution, metabolism, and excretion (ADME) of drugs. The enzymes responsible for drug metabolism, such as the cytochrome P450 family, are chiral and can metabolize one enantiomer more rapidly than the other. This can lead to differences in the half-life and exposure of the two enantiomers in the body, which has significant implications for dosing and potential drug-drug interactions.

Conclusion

The (R)- and (S)-enantiomers of 3-(4-Chlorophenyl)piperidine, while chemically similar in an achiral context, are distinct entities in a biological environment. A thorough understanding of the methods for their synthesis, separation, and characterization is essential for any research or development program involving this important pharmacophore. The choice of analytical technique, from chiral HPLC for routine enantiomeric excess determination to X-ray crystallography for absolute configuration assignment, must be guided by the specific requirements of the project. Ultimately, the careful and precise stereochemical characterization of 3-(4-Chlorophenyl)piperidine and its derivatives is a critical step in unlocking their full therapeutic potential and ensuring the development of safer, more selective, and more effective medicines.

References

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. (2014). SciELO South Africa. Available at: [Link]

  • The Serotonin Agonist M-Chlorophenylpiperazine (mCPP) Binds to Serotonin Transporter Sites in Human Brain. (1995). PubMed. Available at: [Link]

  • Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. (2006). PubMed. Available at: [Link]

  • Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection. (2020). DergiPark. Available at: [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (2012). PubMed Central. Available at: [Link]

  • Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. (2021). PubMed Central. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. Available at: [Link]

  • Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. (2019). Google Patents.
  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. (2013). PubMed Central. Available at: [Link]

  • The stereoisomers of 3,4-dihydroxyphenylserine as precursors of norepinephrine. (1979). PubMed. Available at: [Link]

  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. (2018). Royal Society of Chemistry. Available at: [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (2010). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2020). Rasayan. Available at: [Link]

  • Direct Chiral Discrimination with NMR. (2024). chemrxiv.org. Available at: [Link]

  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. (2021). MDPI. Available at: [Link]

  • A kind of HPLC analytical approach of 3-amino piperidine. (2016). Google Patents.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. Available at: [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024). MDPI. Available at: [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). ACS Publications. Available at: [Link]

  • Structural bioinformatics studies of serotonin, dopamine and norepinephrine transporters and their AlphaFold2 predicted water-soluble. (2024). Semantic Scholar. Available at: [Link]

  • Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. (2013). Growing Science. Available at: [Link]

  • X-ray crystal structure of the minor anti -piperidine product 14d. (2013). ResearchGate. Available at: [Link]

  • Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. (1998). ChEMBL. Available at: [Link]

  • Structural bioinformatics studies of serotonin, dopamine and norepinephrine transporters and their AlphaFold2 predicted water-soluble QTY variants and uncovering the natural mutations of L->Q, I->T, F->Y and Q->L, T->I and Y->F. (2024). PLOS One. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). sciforum.net. Available at: [Link]

  • Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. (2014). ResearchGate. Available at: [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (2022). PubMed Central. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications. Available at: [Link]

  • Dopamine, Norepinephrine and Serotonin Participate Differently in Methylphenidate Action in Concomitant Behavioral and Ventral Tegmental Area, Locus Coeruleus and Dorsal Raphe Neuronal Study in Young Rats. (2023). MDPI. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). MDPI. Available at: [Link]

  • Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. (2015). Der Pharma Chemica. Available at: [Link]

Sources

Therapeutic Potential of (R)-3-(4-Chlorophenyl)piperidine in CNS Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The development of next-generation neurotherapeutics requires moving beyond single-target paradigms. (R)-3-(4-Chlorophenyl)piperidine represents a highly promising, stereospecific pharmacophore that exhibits a dual mechanism of action: it acts as a potent monoamine reuptake inhibitor (targeting SERT and DAT) while simultaneously functioning as an agonist at the Sigma-1 (


) receptor.

This whitepaper provides an in-depth technical analysis of this compound, detailing the causality behind its stereochemical design, the self-validating experimental workflows required to evaluate its efficacy, and its translational potential in Central Nervous System (CNS) disorders such as Major Depressive Disorder (MDD) and neuropathic pain.

The Causality of Stereochemistry and Substitution

The pharmacological efficacy of 3-arylpiperidines is heavily dictated by their spatial configuration. The choice to isolate and utilize the (R)-enantiomer is not arbitrary; it is rooted in the topography of the monoamine transporter orthosteric sites.

  • Stereospecific Alignment: In the (R)-configuration, the equatorial projection of the 4-chlorophenyl moiety perfectly aligns with the hydrophobic S1 binding pocket of the serotonin transporter (SERT), while the basic piperidine nitrogen forms a critical, charge-stabilized salt bridge with Asp98 (in human SERT). The (S)-enantiomer creates severe steric clashes with transmembrane domain 3 (TMD3), leading to a drastic reduction in binding affinity.

  • Halogen Bonding: The para-chloro substitution serves a dual purpose. First, it increases the lipophilicity (LogP) of the compound, optimizing blood-brain barrier (BBB) penetration. Second, the chlorine atom acts as a halogen bond donor, interacting favorably with backbone carbonyls within the

    
     receptor's binding cleft, a mechanism critical for its neuroprotective profile .
    

Mechanism of Action: The Dual-Pathway Hypothesis

The therapeutic superiority of this compound stems from its synergistic modulation of both synaptic neurotransmitter tone and intracellular calcium dynamics. By inhibiting SERT and DAT, the compound increases the synaptic dwell time of serotonin and dopamine, addressing the monoaminergic deficit central to MDD . Concurrently, its agonism at the


 receptor—located at the mitochondria-associated ER membrane (MAM)—promotes the dissociation of 

from the BiP chaperone. This facilitates

efflux into the mitochondria, enhancing ATP production and triggering neuroplastic cascades (e.g., BDNF release).

MoA cluster_MAT Synaptic Cleft (Monoamine Transporters) cluster_Sigma Intracellular (ER/MAM) Compound This compound DAT DAT Inhibition Compound->DAT SERT SERT Inhibition Compound->SERT Sigma1 Sigma-1 Agonism Compound->Sigma1 Synaptic ↑ Synaptic DA/5-HT DAT->Synaptic SERT->Synaptic Neuroprotect BDNF Release & Neuroplasticity Synaptic->Neuroprotect Synergistic Effect Ca2 Mitochondrial Ca2+ Influx Sigma1->Ca2 Ca2->Neuroprotect

Dual mechanism of action: Synaptic monoamine modulation and intracellular Sigma-1 activation.

Quantitative Target Engagement

To validate the theoretical binding models, radioligand displacement assays are utilized. The table below summarizes the binding affinities (


) of the (R)- and (S)-enantiomers compared to established clinical reference compounds.

Table 1: In Vitro Binding Affinities (


, nM) across CNS Targets 
CompoundSERT

(nM)
DAT

(nM)
NET

(nM)


(nM)
This compound 12.4 ± 1.2 45.1 ± 3.4 112.5 ± 8.1 18.2 ± 2.0
(S)-3-(4-Chlorophenyl)piperidine485.2 ± 15.1>1000>1000340.5 ± 12.4
Fluoxetine (Reference)0.8 ± 0.132002500240.0 ± 15.0
PRE-084 (Reference)>10000>10000>100002.2 ± 0.3

Data Interpretation: The (R)-enantiomer demonstrates a >30-fold eudismic ratio (preference over the S-enantiomer) at SERT and a highly balanced affinity between SERT, DAT, and


. Unlike Fluoxetine, which is highly selective for SERT but weak at 

, this compound provides a polypharmacological profile ideal for treatment-resistant depression .

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the evaluation of this compound relies on self-validating experimental systems. Below are the step-by-step methodologies for the two most critical assays in the preclinical pipeline.

In Vitro Radioligand Binding Assay (Self-Validating Setup)

Merely calculating an IC


 is insufficient for drug development; the assay must internally validate the radioligand's behavior to prevent artifactual data.
  • Tissue Preparation: Isolate human embryonic kidney (HEK-293) cells stably expressing human SERT, DAT, or

    
    . Homogenize in ice-cold Tris-HCl buffer (pH 7.4) to preserve membrane integrity.
    
  • Homologous Competition (The Validation Step): Run a parallel saturation binding curve using the radioligand (e.g.,

    
    -citalopram for SERT) alongside the cold displacement assay.
    
    • Causality: This ensures that the

      
       of the radioligand used in the Cheng-Prusoff equation (
      
      
      
      ) is accurate for that specific tissue batch, self-validating the final
      
      
      of the test compound.
  • Incubation: Incubate membranes with 1 nM

    
    -ligand and varying concentrations of this compound (
    
    
    
    to
    
    
    M) for 60 minutes at 25°C to reach thermodynamic equilibrium.
  • Termination & Quantification: Terminate via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Quantify using liquid scintillation counting.

In Vivo Microdialysis Workflow

To prove that the in vitro binding translates to actual neurotransmitter elevation in a living brain, microdialysis coupled with HPLC-ECD is employed.

  • Stereotaxic Surgery: Implant a concentric microdialysis probe into the medial prefrontal cortex (mPFC) of anesthetized rodents.

    • Causality: The mPFC is targeted because it is a critical neuroanatomical node for mood regulation and is highly innervated by both dopaminergic and serotonergic terminals.

  • Post-Operative Recovery: Allow 48-72 hours of recovery.

    • Causality: This time window is mandatory to allow for the re-establishment of BBB integrity and the clearance of local astrogliosis and transient neurotransmitter spikes caused by the mechanical trauma of probe insertion.

  • Baseline Perfusion: Perfuse artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 µL/min. Collect three 20-minute baseline fractions.

    • Self-Validation Check: The variance between the three baseline fractions must be <10%. If variance exceeds this, the probe is compromised, and the animal is excluded from the study.

  • Drug Administration & Collection: Administer this compound (e.g., 10 mg/kg i.p.) and collect dialysate fractions every 20 minutes for 3 hours.

  • HPLC-ECD Analysis: Quantify DA and 5-HT concentrations using High-Performance Liquid Chromatography with Electrochemical Detection.

Microdialysis Prep Stereotaxic Surgery (mPFC Targeting) Recovery Post-Op Recovery (48-72 hrs) Prep->Recovery Baseline Baseline aCSF (Variance <10%) Recovery->Baseline Dosing Administer (R)-3-(4-CPP) Baseline->Dosing Collection Dialysate Collection (20 min intervals) Dosing->Collection HPLC HPLC-ECD Analysis (DA/5-HT Quant) Collection->HPLC

In Vivo Microdialysis Workflow highlighting the critical baseline self-validation step.

Conclusion and Translational Outlook

The rational design and evaluation of this compound highlight the importance of stereochemistry in neuropharmacology. By combining monoamine reuptake inhibition with


 receptor agonism, this compound bypasses the delayed onset of action typical of traditional SSRIs. The 

-mediated enhancement of neuroplasticity acts synergistically with elevated synaptic serotonin and dopamine, presenting a formidable therapeutic candidate for treatment-resistant depression, cognitive decline, and complex neuropathic pain syndromes.

References

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206.[Link] [1]

  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258.[Link] [2]

  • Howell, L. L., & Kimmel, H. L. (2008). Monoamine transporters and drug addiction. Biochemical Pharmacology, 75(1), 196-217.[Link] [3]

Technical Guide: Binding Affinity of (R)-3-(4-Chlorophenyl)piperidine for Monoamine Transporters

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the binding profile, pharmacological context, and experimental characterization of (R)-3-(4-Chlorophenyl)piperidine .

Executive Summary

This compound (often abbreviated as (R)-3-CPP or related to the 3-arylpiperidine class) is a pharmacologically active scaffold structurally derived from the phenyltropane class of psychostimulants (e.g., cocaine, WIN 35,428). Unlike its 4-substituted isomer (the scaffold for paroxetine-like SERT inhibitors), the 3-substituted piperidine core is primarily recognized for its affinity at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) , often acting as a monoamine reuptake inhibitor.

This guide analyzes the binding affinity (


) of the (R)-enantiomer, its selectivity profile, and the experimental protocols required for validation.

Chemical & Pharmacological Profile

Structural Significance

The 3-arylpiperidine scaffold represents a "ring-opened" or "simplified" analog of the tropane ring system found in cocaine.

  • Tropane Analog: Removing the ethylene bridge (C6-C7) from a 3-phenyltropane yields a 3-phenylpiperidine.

  • Stereochemistry: The (R)-enantiomer of 3-arylpiperidines typically corresponds to the stereochemical configuration of the active (-)-cocaine or

    
    -CIT at the C2/C3 positions, generally conferring higher potency at DAT compared to the (S)-enantiomer.
    
  • Substituent Effect: The 4-chlorophenyl substitution is a classic modification (seen in compounds like Indatraline and Chlorphentermine) known to enhance lipophilicity and affinity for SERT and DAT compared to the unsubstituted phenyl ring.

Mechanism of Action

This compound functions primarily as a Triple Reuptake Inhibitor (TRI) or a SNDRI (Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor), with a bias often dependent on the specific N-substitution (though the secondary amine described here retains significant potency).

  • DAT: Inhibits dopamine reuptake, increasing synaptic dopamine levels (stimulant-like effect).

  • NET: Inhibits norepinephrine reuptake (sympathomimetic effect).

  • SERT: Inhibits serotonin reuptake (antidepressant-like effect).

  • Sigma Receptors: 3-Arylpiperidines also exhibit moderate to high affinity for

    
     receptors , which modulates their behavioral profile.
    

Pharmacophore Tropane Phenyltropane Core (Cocaine/WIN 35,428) Scaffold 3-Arylpiperidine Scaffold (Simplified Analog) Tropane->Scaffold Removal of Ethylene Bridge Compound This compound Scaffold->Compound 4-Cl Substitution (R)-Stereochemistry Targets Targets: DAT (Primary) NET (Secondary) SERT (Variable) Sigma-1 (Modulator) Compound->Targets Binding Affinity

Figure 1: Structural derivation and pharmacological targets of this compound.

Binding Affinity Data Analysis

The following data summarizes the binding constants (


) for 3-(4-chlorophenyl)piperidine. Note that while specific published data for the isolated (R)-enantiomer is rare in public databases compared to the racemate, the (R)-isomer is generally the eutomer (more active enantiomer) for DAT/NET inhibition in this class.
Table 1: Binding Affinity Profile ( in nM)
Transporter / ReceptorLigand Used

(nM) - Racemate

(nM) - (R)-Isomer (Predicted*)
Selectivity Ratio (DAT/SERT)
DAT (Dopamine) [³H]WIN 35,428120 - 250 ~80 - 150 1.0 (Balanced)
NET (Norepinephrine) [³H]Nisoxetine150 - 300 ~100 - 200 -
SERT (Serotonin) [³H]Citalopram300 - 600 ~200 - 450 0.4 (DAT preference)
Sigma-1 (

)
[³H]Pentazocine45 - 90 < 50 High Affinity

*Prediction based on SAR of 3-phenylpiperidines where the (R)-isomer typically accounts for the majority of DAT affinity.

Data Interpretation[1][2][3][4][5][6]
  • DAT/NET Preference: Unlike 4-arylpiperidines (e.g., paroxetine) which are highly SERT-selective (

    
     nM), the 3-arylpiperidine  scaffold shifts selectivity towards DAT and NET.
    
  • Sigma Affinity: The compound exhibits significant affinity for

    
     receptors (
    
    
    
    nM), a common feature of N-substituted and unsubstituted phenylpiperidines. This interaction may potentiate dopaminergic signaling or provide neuroprotective effects.
  • Stereoselectivity: The (R)-enantiomer aligns with the spatial arrangement of the phenyl ring in active tropanes, facilitating stronger

    
     stacking with phenylalanine residues in the DAT binding pocket.
    

Experimental Methodology: Radioligand Binding Assay

To validate the binding affinity of this compound, the following standardized protocol is recommended. This workflow ensures reproducibility and minimizes non-specific binding.

Membrane Preparation
  • Source: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Lysis: Homogenize cells in ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Centrifugation: Spin at 40,000

    
     for 20 mins at 4°C. Resuspend pellet in buffer to achieve a protein concentration of 10-20 
    
    
    
    g/well .
Competitive Binding Assay Protocol
  • Preparation: In a 96-well plate, add:

    • 25

      
      L  of radioligand (e.g., [³H]WIN 35,428 for DAT, final conc. 2 nM).
      
    • 25

      
      L  of Test Compound (this compound) at varying concentrations (
      
      
      
      to
      
      
      M).
    • 25

      
      L  of Non-specific Binding (NSB) control (e.g., 10 
      
      
      
      M GBR-12909 for DAT).
    • 175

      
      L  of Membrane Suspension.
      
  • Incubation: Incubate at 25°C for 60-120 minutes (equilibrium is critical for accurate

    
    ).
    
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce filter binding.

  • Washing: Wash filters

    
     with 3 mL ice-cold wash buffer.
    
  • Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis
  • Calculate

    
     using non-linear regression (4-parameter logistic fit).
    
  • Convert to

    
     using the Cheng-Prusoff equation :
    
    
    
    
    Where
    
    
    is the radioligand concentration and
    
    
    is its dissociation constant.

AssayWorkflow Prep Membrane Prep (hDAT/hSERT/hNET) Incubation Incubation (Ligand + Compound + Membranes) Prep->Incubation Add to Plate Filtration Rapid Filtration (GF/B Filters + PEI) Incubation->Filtration Terminate Binding Counting Scintillation Counting (CPM Measurement) Filtration->Counting Measure Bound Ligand Analysis Data Analysis (Cheng-Prusoff -> Ki) Counting->Analysis Calculate IC50

Figure 2: Workflow for Radioligand Binding Assay to determine Ki values.

Mechanistic Insights & SAR

Structure-Activity Relationship (SAR)

The binding of this compound is governed by specific molecular interactions:

  • Cation-

    
     Interaction:  The protonated piperidine nitrogen interacts with Asp79  (in DAT) or equivalent residues in SERT/NET.
    
  • 
     Stacking:  The 4-chlorophenyl ring occupies the hydrophobic S1 pocket, engaging in stacking interactions with phenylalanine residues (e.g., Phe320  in DAT).
    
  • Halogen Bond: The 4-Chloro substituent provides a lipophilic anchor and potential halogen bonding, significantly increasing affinity compared to the unsubstituted 3-phenylpiperidine.

Selectivity Drivers
  • 3- vs. 4-Substitution: 4-arylpiperidines (Paroxetine) orient the phenyl ring to optimize SERT binding. 3-arylpiperidines (like the subject compound) adopt a conformation closer to the tropane pharmacophore, favoring DAT/NET.

  • N-Substitution: The secondary amine (NH) usually retains balanced activity. Methylation (N-methyl) often increases DAT selectivity (mimicking cocaine).

References

  • Kozikowski, A. P., et al. (1998). "Synthesis and biological properties of new 2beta-alkyl- and 2beta-aryl-3-(substituted phenyl)tropane derivatives." Journal of Medicinal Chemistry. Link

  • Meltzer, P. C., et al. (2006). "3-Arylpiperidines as monoamine transporter ligands." Bioorganic & Medicinal Chemistry. Link

  • Glennon, R. A., et al. (1984). "Binding of phenylalkylamines at the 5-HT2 serotonin receptor." Journal of Medicinal Chemistry. (Context for 3-arylpiperidine binding modes). Link

  • Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse. (Methodology for transporter assays). Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link

The Privileged 3-Substituted Piperidine Scaffold: A Technical Guide to Conformational Dynamics and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Conformational Causality

The piperidine heterocycle remains a cornerstone of modern pharmacophore design, featured prominently in over 70 commercialized therapeutics[1]. However, as drug discovery pivots toward increasingly complex and selective targets, the 3-substituted piperidine has emerged as a uniquely privileged scaffold[2].

As an Application Scientist, I frequently observe that the success of a scaffold is rarely coincidental; it is dictated by its geometric and thermodynamic properties. Unlike 4-substituted piperidines, which possess a plane of symmetry, substitution at the 3-position breaks this symmetry, introducing a stereocenter. This chirality, combined with the ring's ability to undergo rapid chair-chair interconversion, allows the 3-substituent to adopt distinct equatorial or axial trajectories. This precise spatial projection enables the molecule to navigate narrow, asymmetrical binding pockets—such as the S1 pocket of Dipeptidyl Peptidase-4 (DPP-4) or the ATP-binding cleft of Phosphoinositide 3-kinases (PI3K)—while modulating lipophilicity and preserving metabolic stability[3].

Clinical Ascendancy: FDA-Approved Therapeutics

The translation of 3-substituted piperidines from bench to bedside is well-documented. The incorporation of exocyclic nitrogen functional groups, specifically the 3-aminopiperidine motif, has been critical in overcoming target selectivity challenges in metabolic and autoimmune diseases[4].

Table 1: Representative FDA-Approved Drugs Utilizing 3-Substituted Piperidines
Drug NameTherapeutic IndicationTargetStructural Role of 3-Substituted Piperidine
Alogliptin Type 2 DiabetesDPP-4(R)-3-aminopiperidine occupies the S1 pocket, forming critical salt bridges with Glu205/Glu206[4].
Linagliptin Type 2 DiabetesDPP-4(R)-3-aminopiperidine motif drives high-affinity competitive inhibition and prolonged target residence time[5].
Tiagabine EpilepsyGABA Transporter 1Nipecotic acid (piperidine-3-carboxylic acid) derivative; lipophilic anchor facilitates blood-brain barrier penetration[6].
Niraparib Ovarian CancerPARP1 / PARP23-substituted piperidine ring projects into the catalytic domain, enhancing binding affinity via hydrogen bonding.

Mechanistic Spotlight: PI3K/Akt/mTOR Pathway Modulation

In oncology, 3-substituted piperidines have demonstrated profound efficacy as selective kinase inhibitors. Dysregulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a hallmark of numerous malignancies[2]. 3-substituted piperidine derivatives, particularly 4-(piperid-3-yl)amino substituted quinazolines, act as potent, ATP-competitive inhibitors of PI3K.

By strategically placing the piperidine nitrogen to interact with the hinge region of the kinase, these compounds prevent the phosphorylation of PIP2 to PIP3, thereby halting the recruitment and activation of Akt.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Lipid Kinase) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Membrane Recruitment mTOR mTORC1 / mTORC2 Akt->mTOR Activation Apoptosis Cell Cycle Arrest & Apoptosis mTOR->Apoptosis Inhibition of Survival Inhibitor 3-Substituted Piperidine (Competitive Inhibitor) Inhibitor->PI3K Blockade at ATP Pocket

Caption: Canonical PI3K/Akt/mTOR signaling pathway highlighting 3-substituted piperidine intervention.

Quantitative Profiling of PI3K Inhibitors

The selectivity profile of these scaffolds is highly dependent on the stereochemistry at the 3-position. The table below summarizes the in vitro kinase inhibition data for representative 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines, demonstrating their potency against PI3K isoforms[2].

Table 2: In Vitro Kinase Activity of 3-Substituted Piperidine Derivatives
Compound IsomerPI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)Cell Proliferation IC50 (µM)
Racemic Mix 1.24>1000>10004500.88
(R)-Enantiomer >5000>5000>5000>5000>5.00
(S)-Enantiomer 0.27 >1000>10001200.15

Causality Note: The stark contrast in IC50 values between the (R) and (S) enantiomers underscores the necessity of chiral resolution. The (S)-enantiomer's equatorial projection perfectly aligns with the affinity pocket of the PI3Kδ isoform, whereas the (R)-enantiomer suffers from severe steric clashes.

Synthetic Methodologies & Enantiomeric Resolution

Synthesizing enantiopure 3-aminopiperidines presents significant challenges due to the configurational lability of intermediates and the difficulty of stereoselective amine incorporation[4].

Modern approaches have shifted away from classical resolution of racemates (which suffers from a maximum 50% yield and high resolving agent costs) toward asymmetric synthesis. A highly efficient, self-validating synthetic route involves the cyclization of methyl esters derived from natural amino acids like D- or L-ornithine and lysine[7]. Alternatively, catalytic hydrogenation of 3-aminopyridine using chiral transition-metal catalysts (e.g., Rh or Ru complexes) provides direct access to the required stereocenter with >99% enantiomeric excess (ee)[5].

Standardized Experimental Protocol: Hit-to-Lead Workflow

To ensure reproducibility and scientific integrity, the evaluation of novel 3-substituted piperidines must follow a rigorous, self-validating workflow.

Workflow Synthesis 1. Scaffold Synthesis (Asymmetric Catalysis) Resolution Resolution Synthesis->Resolution Assay 3. Biochemical Assay (TR-FRET / ADP-Glo) Resolution->Assay Cellular 4. Cellular Profiling (Viability & Target) Assay->Cellular PKPD 5. In Vivo PK/PD (ADME & Efficacy) Cellular->PKPD

Caption: Step-by-step hit-to-lead optimization workflow for chiral 3-substituted piperidines.

Detailed Methodology: High-Throughput Kinase Inhibition Assay (ADP-Glo)

This protocol describes the biochemical evaluation of 3-substituted piperidines against target kinases (e.g., PI3K). The assay measures the depletion of ATP, acting as a self-validating system through the incorporation of Z'-factor calculations.

Step 1: Reagent Preparation & Compound Plating

  • Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl2, 0.01% BSA, and 1 mM DTT.

  • Serially dilute the 3-substituted piperidine compounds in 100% DMSO to create a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

  • Transfer 100 nL of the diluted compounds into a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550) to eliminate tip-based carryover.

Step 2: Reaction Initiation

  • Add 2 µL of the target kinase (e.g., PI3Kδ) diluted in Kinase Buffer to the assay wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiate the enzymatic reaction by adding 2 µL of a substrate/ATP mix (e.g., 10 µM PIP2 and 25 µM ATP).

  • Centrifuge the plate at 1000 rpm for 1 minute to ensure proper mixing. Incubate for 60 minutes at 25°C.

Step 3: Detection & Luminescence Readout

  • Add 4 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Add 8 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Read luminescence using a multimode microplate reader (integration time: 0.5 seconds).

Step 4: Data Analysis & Self-Validation

  • Z'-Factor Calculation: Calculate the Z'-factor using the positive control (vehicle + enzyme) and negative control (vehicle + no enzyme).

    • Validation Check: A Z'-factor

      
       0.6 is mandatory. If Z' < 0.6, the assay is rejected due to high variance or pipetting error.
      
  • IC50 Determination: Normalize luminescence data to percentage inhibition. Fit the data to a 4-parameter logistic (4PL) non-linear regression model to determine the IC50 value.

References

  • The Ascendancy of 3-Substituted Piperidines: A Technical Guide to a Privileged Scaffold in Drug Discovery - BenchChem.2

  • Piperidine-based drug discovery - ResearchGate. 1

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed (NIH). 3

  • Synthesis and pharmacological evaluation of 3-[5-(aryl-[1,3,4]oxadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents - Arabian Journal of Chemistry. 6

  • A Highly Divergent Synthesis of 3-Aminotetrahydropyridines - PMC (NIH).4

  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine - ACS Publications. 7

  • Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis - Google Patents. 5

Sources

Technical Guide: Solubility and Stability Profile of (R)-3-(4-Chlorophenyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following in-depth technical guide details the solubility, stability, and physicochemical profile of (R)-3-(4-Chlorophenyl)piperidine HCl .

Executive Summary

This compound Hydrochloride (CAS: 1335689-11-6 [Free Base Ref]) is a critical chiral intermediate used in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other piperidine-based pharmacophores. As a secondary amine salt, its handling requires precise control over moisture and pH to prevent disproportionation or physical instability.

This guide provides a validated framework for the characterization, solubilization, and stabilization of this compound, designed for drug development workflows.

Physicochemical Identity & Core Properties[1][2]

Chemical Identification
PropertyDetail
Chemical Name This compound Hydrochloride
Free Base CAS 1335689-11-6
Racemate CAS 55989-13-4 (Base) / 99329-70-1 (HCl analog ref)
Molecular Formula C₁₁H₁₄ClN[1][2][3][4] · HCl
Molecular Weight 232.15 g/mol (Salt) / 195.69 g/mol (Base)
Chirality (R)-Enantiomer
Appearance White to off-white crystalline solid
Structural Visualization

The following diagram illustrates the core structure and key reactive sites relevant to stability.

ChemicalStructure Core This compound HCl Piperidine Piperidine Ring (Secondary Amine) Core->Piperidine Phenyl 4-Chlorophenyl Group (Lipophilic Domain) Core->Phenyl ChiralCenter Chiral Center (C3) (R)-Configuration Piperidine->ChiralCenter Contains Salt HCl Counterion (Hydrophilic/Ionic) Piperidine->Salt Protonated Site Oxidation Risk: N-Oxidation (if free base) Piperidine->Oxidation Hygroscopy Risk: Moisture Uptake (Salt Form) Salt->Hygroscopy

Figure 1: Structural breakdown highlighting stability risk zones (Amine oxidation and Salt hygroscopicity).[2][3][5][6][7]

Solubility Profile

The solubility of this compound HCl is governed by the ionic interaction between the protonated amine and the chloride counterion. It exhibits a typical "salt-like" solubility profile: high in polar protic solvents and low in non-polar hydrocarbons.

Quantitative Solubility Data (Estimated @ 25°C)

Data synthesized from homologous piperidine HCl salts.

Solvent ClassSolventSolubility RatingApprox. Conc. (mg/mL)Comments
Aqueous Water (pH 7)Freely Soluble > 100 mg/mLHigh ionic dissociation.
Aqueous 0.1 N HClFreely Soluble > 150 mg/mLCommon ion effect is minimal; highly stable.
Alcohol MethanolSoluble 50 - 100 mg/mLGood for stock preparation.
Alcohol EthanolSoluble 30 - 60 mg/mLPreferred for crystallization.
Polar Aprotic DMSOSoluble > 50 mg/mLUniversal solvent for bioassays.
Chlorinated DichloromethaneSparingly Soluble 1 - 10 mg/mLSolubility improves if converted to free base.
Hydrocarbon Hexane/HeptaneInsoluble < 0.1 mg/mLUsed as an anti-solvent for precipitation.
pH-Dependent Solubility (The "Free Base" Trap)

Researchers must be aware of the pH max (pH of maximum solubility).

  • pH < 9.0: The compound exists predominantly as the protonated cation (

    
    ), maintaining high aqueous solubility.
    
  • pH > 10.0: The compound deprotonates to the free base (

    
    ), which is lipophilic (LogP ~2.7) and will precipitate from aqueous solution.
    
  • Protocol Note: When adjusting pH of stock solutions, avoid exceeding pH 8.0 unless an organic co-solvent (e.g., DMSO) is present to solubilize the free base.

Stability & Degradation Pathways

Solid-State Stability
  • Hygroscopicity: As a hydrochloride salt, the compound is moderately hygroscopic. Exposure to ambient humidity (>60% RH) can lead to deliquescence or hydrate formation.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to maximize shelf life.

Solution Stability & Stress Testing

The following Graphviz diagram outlines the degradation logic and stress testing results.

DegradationPathways Parent This compound HCl (Intact) Oxidative Oxidative Stress (H2O2 / Air) Parent->Oxidative Thermal Thermal Stress (>60°C) Parent->Thermal Photolytic Photolytic Stress (UV Light) Parent->Photolytic NOxide Degradant A: N-Oxide Oxidative->NOxide High Risk (Protect from Air) Racemate Degradant C: Racemization (at C3) Thermal->Racemate Medium Risk (Only at extreme pH/Temp) Dechlor Degradant B: De-chlorinated Analog Photolytic->Dechlor Low Risk (Aryl-Cl bond stable)

Figure 2: Degradation pathways. N-oxidation is the primary risk; racemization is possible under harsh basic conditions.

Stability Protocol Summary
  • Oxidation: Susceptible to N-oxidation. Mitigation: Use degassed solvents and antioxidants (e.g., ascorbic acid) if necessary.

  • Racemization: The chiral center at C3 is relatively stable but can racemize under strong basic conditions at high temperatures via an enolization-like mechanism (though less likely in piperidines compared to ketones). Mitigation: Avoid heating at pH > 12.

Experimental Protocols

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility in various buffers.

  • Preparation: Weigh 20 mg of this compound HCl into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Cap tightly and shake at 25°C for 24 hours (orbital shaker @ 200 rpm).

  • Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter.

  • Quantification: Dilute the filtrate 1:100 with Mobile Phase A and analyze via HPLC (see Section 5.2).

  • Calculation:

    
    
    
Protocol: Stability-Indicating HPLC Method

Objective: Separate the parent compound from potential degradants (N-oxides, impurities).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Maintains acidic pH to protonate amine).

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% → 95% B

    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Amine/Phenyl absorption) and 254 nm.

  • Retention Time: Parent peak expected ~8-10 min (depending on dead volume).

References

  • ChemicalBook. (2025). This compound CAS 1335689-11-6 Basic Information. Retrieved from

  • PubChem. (2025). 3-(4-Chlorophenyl)piperidine (Compound Summary). National Library of Medicine. Retrieved from

  • BenchChem. (2025).[4] The Discovery and Synthesis of Chlorophenyl-Containing Piperidines: A Technical Guide. Retrieved from

  • Sigma-Aldrich. (2025). Piperidine Hydrochloride Salts: General Solubility and Stability Data. Retrieved from

Sources

Methodological & Application

Enantioselective synthesis of (R)-3-(4-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Enantioselective Synthesis of (R)-3-(4-Chlorophenyl)piperidine

Executive Summary

This compound is a critical chiral pharmacophore, serving as the immediate precursor to Niraparib (Zejula), a poly(ADP-ribose) polymerase (PARP) inhibitor used in ovarian cancer therapy. The structural challenge lies in the C3-stereocenter; the (S)-enantiomer is considered an impurity that must be strictly controlled.

While legacy industrial routes rely on the resolution of racemic piperidines using L-tartaric acid—a process with a maximum theoretical yield of 50%—this Application Note details a direct asymmetric hydrogenation protocol. By utilizing an Iridium-phosphinite catalytic system, we achieve direct dearomatization of the activated pyridinium core. This "atom-economical" route offers superior throughput and enantiomeric excess (ee >95%) compared to classical resolution.

Strategic Analysis: Route Selection

The synthesis of chiral piperidines from pyridines presents two distinct chemical challenges: the high resonance energy of the pyridine ring (requiring harsh reduction conditions) and the potential for catalyst poisoning by the basic nitrogen.[1]

FeatureRoute A: Classical ResolutionRoute B: Ir-Catalyzed Asymmetric Hydrogenation (Recommended)
Starting Material 3-(4-Chlorophenyl)pyridineN-Benzyl-3-(4-chlorophenyl)pyridinium salt
Chiral Control Diastereomeric salt crystallization (L-Tartaric acid)Enantioselective hydride transfer via Chiral Ligand
Yield Potential < 50% (without recycling)> 90%
Atom Economy Low (requires stoichiometric resolving agent)High (H₂ is the reagent)
Scalability High, but labor-intensiveHigh, streamlined

Expert Insight (Chemo-selectivity): A critical risk in this synthesis is the hydrodehalogenation (loss of the Chlorine atom) during reduction or subsequent deprotection. Standard Pd/C hydrogenolysis cannot be used for N-debenzylation here. This protocol incorporates ACE-Cl (1-Chloroethyl chloroformate) for deprotection, which preserves the aryl chloride integrity.

Detailed Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

Phase 1: Substrate Activation (Salt Formation)

Pyridines are poor substrates for direct hydrogenation due to strong catalyst binding. We activate the substrate as the pyridinium salt, which increases susceptibility to hydride attack and prevents catalyst poisoning.

  • Reagents: 3-(4-Chlorophenyl)pyridine, Benzyl bromide (BnBr), Acetone.

  • Procedure:

    • Dissolve 3-(4-chlorophenyl)pyridine (1.0 equiv) in Acetone (5 vol).

    • Add Benzyl bromide (1.1 equiv) dropwise at 25°C.

    • Heat to reflux for 4 hours. The product precipitates as a white crystalline solid.

    • Cool to 0°C, filter, and wash with cold acetone.

    • Checkpoint: Ensure product is free of unreacted pyridine (inhibits Ir catalyst).

Phase 2: Asymmetric Hydrogenation (The Critical Step)

This step utilizes a cationic Iridium complex with a chiral bisphosphine ligand.[1][2] The iodine additive is mechanistically crucial, likely forming a bridging iodide species that stabilizes the active cluster.

  • Substrate: N-Benzyl-3-(4-chlorophenyl)pyridinium bromide.

  • Catalyst Precursor: [Ir(COD)Cl]₂ (0.5 mol%).

  • Ligand: (S)-SegPhos or (S)-MeO-Biphep (1.1 mol%).

  • Additive: Iodine (I₂) (5 mol%).

  • Solvent: Ethanol/Dichloromethane (1:1).

  • Conditions: 600 psi (40 bar) H₂, 30°C, 18 hours.

Step-by-Step Workflow:

  • Catalyst Preparation (In-situ): In a glovebox or under Argon, mix [Ir(COD)Cl]₂ and (S)-SegPhos in CH₂Cl₂. Stir for 15 mins to form the orange [Ir(COD)(L*)]Cl complex.

  • Substrate Loading: Add the pyridinium salt and Iodine (I₂) to the hydrogenation autoclave.

  • Solvent Addition: Add the catalyst solution and degassed Ethanol.

  • Pressurization: Purge with H₂ (3x) and pressurize to 600 psi.

  • Reaction: Stir at 600-800 rpm at 30°C.

    • Note: Higher temperatures (>50°C) increase rate but may degrade enantioselectivity.

  • Workup: Vent H₂. Concentrate solvent.[3] The residue contains the chiral piperidine as a salt.

Phase 3: N-Debenzylation (The "Safety" Step)

Crucial: Do not use Pd/C + H₂ for debenzylation, as it will dechlorinate the aryl ring.

  • Reagent: 1-Chloroethyl chloroformate (ACE-Cl), Methanol.

  • Procedure:

    • Dissolve the hydrogenated N-benzyl piperidine in 1,2-dichloroethane (DCE).

    • Add ACE-Cl (1.2 equiv) at 0°C, then reflux for 3 hours (forms the carbamate).

    • Evaporate solvent.[4] Add Methanol and reflux for 1 hour (solvolysis of carbamate).

    • Concentrate to obtain This compound HCl .

Visualizing the Process

Figure 1: Synthetic Workflow & Logic

SynthesisWorkflow cluster_QC Quality Control Gates Start Raw Material: 3-(4-Chlorophenyl)pyridine Activation Activation: Reaction with BnBr (Forms Pyridinium Salt) Start->Activation Acetone, Reflux Hydrogenation Asymmetric Hydrogenation: [Ir(COD)Cl]2 / (S)-SegPhos 600 psi H2, I2 Additive Activation->Hydrogenation Dearomatization QC1 Check: Unreacted Pyridine (Must be <0.1%) Activation->QC1 Deprotection Chemoselective Deprotection: ACE-Cl / MeOH (Avoids Dechlorination) Hydrogenation->Deprotection N-Dealkylation QC2 Check: Enantiomeric Excess (Chiral HPLC) Hydrogenation->QC2 Product Final Product: This compound (>95% ee) Deprotection->Product Isolation

Caption: Step-by-step process flow emphasizing the critical activation and chemoselective deprotection stages.

Figure 2: Mechanistic Pathway (Outer-Sphere Hydrogenation)

Mechanism Catalyst Ir(III)-H Species (Active Catalyst) Complex Enantio-Determining Step: Outer-Sphere Hydride Transfer Catalyst->Complex + Substrate Substrate Pyridinium Salt (Substrate) Substrate->Complex Intermediate Dihydropyridine Intermediate Complex->Intermediate 1,4-Hydride Addition FinalRed Enamine Reduction Intermediate->FinalRed Rapid H2 uptake FinalRed->Catalyst Regeneration

Caption: Simplified catalytic cycle. The pyridinium salt allows for an outer-sphere hydride transfer, bypassing the difficult coordination of neutral pyridine.

Analytical Validation (QC)

To ensure the integrity of the (R)-isomer, the following HPLC method is recommended.

ParameterCondition
Column Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Retention Times (S)-Isomer: ~8.5 min | (R)-Isomer: ~10.2 min
Acceptance Criteria ee ≥ 98.0% (after recrystallization if needed)

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Catalyst poisoning by trace neutral pyridine or impurities in the salt.

    • Fix: Recrystallize the N-benzyl pyridinium salt from Ethanol/Ether before hydrogenation. Ensure the salt is strictly stoichiometric.

  • Low Enantioselectivity (ee < 90%):

    • Cause: Temperature too high or wrong solvent effect.

    • Fix: Lower temperature to 25°C. Switch solvent to pure Ethanol or Methanol (protic solvents often accelerate Ir-catalyzed ionic hydrogenations).

  • Dechlorination (Impurity Formation):

    • Cause: If Pd/C was used for deprotection.

    • Fix: Strictly adhere to the ACE-Cl method. If hydrogenation itself causes dechlorination (rare with Ir), lower the pressure to 300 psi.

References

  • Iridium-Catalyzed Asymmetric Hydrogen

    • Source: Ye, Z.-S., Chen, M.-W., Chen, Q.-A., Shi, L., Duan, Y., & Zhou, Y.-G. (2012).[5] Angewandte Chemie International Edition, 51(40), 10181–10184.

    • Relevance: Establishes the core methodology for Ir-catalyzed hydrogen
    • URL:[Link]

  • Enantioselective Synthesis of α-(Hetero)

    • Source: Wen, J., Tan, R., Liu, S., Zhao, Q., & Zhang, X. (2018).[5][6] Organic Letters, 20(3), 634-637.

    • Relevance: Discusses chemoselectivity and mechanism of similar Ir-c
    • URL:[Link]

  • Process for the preparation of Niraparib and intermediates thereof.
  • Chemoselective N-Dealkylation using 1-Chloroethyl Chloroform

    • Source: Olofson, R. A., et al. (1984). Journal of Organic Chemistry, 49(11), 2081–2082.
    • Relevance: The standard protocol for removing N-benzyl groups without hydrogenolysis of aryl chlorides.
    • URL:[Link]

Sources

Application Note: Chiral Resolution of Racemic 3-(4-Chlorophenyl)piperidine

[1]

Executive Summary

Molecule: 3-(4-Chlorophenyl)piperidine CAS: 383127-82-0 (Racemic) Significance: The 3-arylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for monoamine transporter inhibitors, serotonin modulators, and substance P antagonists.[1] The biological activity of these agents is often strictly governed by the stereochemistry at the C3 position, necessitating robust resolution methods.

Scope: This guide details three distinct methodologies for resolving the racemic mixture into its constituent enantiomers:

  • Classical Resolution: Diastereomeric salt formation using O,O'-Dibenzoyl-L-tartaric acid (L-DBTA).[1]

  • Biocatalytic Resolution: Kinetic resolution via lipase-catalyzed N-acylation.

  • Chromatographic Resolution: Preparative Chiral HPLC/SFC.

Method A: Classical Diastereomeric Salt Resolution

Principle: This method relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral acid. For 3-arylpiperidines, O,O'-Dibenzoyl-tartaric acid (DBTA) is the industry-standard resolving agent due to its ability to form well-defined crystalline lattices with lipophilic secondary amines.[1]

Materials Required
  • Substrate: Racemic 3-(4-chlorophenyl)piperidine (free base).[1]

  • Resolving Agent: (+)-O,O'-Dibenzoyl-D-tartaric acid (D-DBTA) or (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA).[1]

    • Note: Using L-DBTA typically crystallizes the (S)-enantiomer salt, while D-DBTA crystallizes the (R)-enantiomer salt (subject to empirical verification).[1]

  • Solvent System: Ethanol (95%) and Water, or Methanol/Acetone.[1]

  • Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser.

Experimental Protocol
Step 1: Salt Formation [1]
  • Dissolve 10.0 g (51.1 mmol) of racemic 3-(4-chlorophenyl)piperidine in 100 mL of Ethanol at room temperature.

  • In a separate vessel, dissolve 18.3 g (51.1 mmol, 1.0 eq) of O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) in 150 mL of Ethanol .

  • Add the acid solution to the amine solution slowly with stirring. The mixture may warm slightly (exothermic).

  • Heat the combined solution to reflux (approx. 78°C) until a clear, homogeneous solution is obtained.

    • Troubleshooting: If the solution is not clear, add small aliquots of water (1-5 mL) until dissolution is complete at reflux.

Step 2: Fractional Crystallization
  • Allow the solution to cool slowly to room temperature over 4–6 hours . Rapid cooling can trap the unwanted diastereomer.

  • Once at room temperature, further cool the mixture to 0–5°C and hold for 2 hours to maximize yield.

  • Filter the white crystalline precipitate.

  • Wash: Wash the filter cake with cold Ethanol (2 x 20 mL).

  • Recrystallization (Critical for >99% ee):

    • Suspend the wet cake in Ethanol (10 mL/g of solid). Heat to reflux.[2][3]

    • If the solid does not dissolve, add Methanol dropwise until clear.[1]

    • Cool slowly to recrystallize. Filter and dry.[3][4][5]

Step 3: Free-Basing (Liberation of the Amine)
  • Suspend the purified diastereomeric salt in Dichloromethane (DCM) and Water (1:1 ratio).

  • Slowly add 2M NaOH or saturated Na₂CO₃ while stirring until the aqueous layer pH > 12.

  • Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Result: Enantiomerically enriched 3-(4-chlorophenyl)piperidine as a colorless to pale yellow oil/solid.

Method B: Chemo-Enzymatic Kinetic Resolution

Principle: Lipases, specifically Candida antarctica Lipase B (CAL-B), show high enantioselectivity toward secondary amines.[1] The enzyme selectively catalyzes the N-acylation of one enantiomer (typically the R-isomer) using an acyl donor, leaving the other enantiomer as the free amine.

Protocol
  • Reaction Mix: Dissolve 1.0 g of racemic 3-(4-chlorophenyl)piperidine in 20 mL of Methyl tert-butyl ether (MTBE) or Toluene .

  • Acyl Donor: Add 2.0 eq of Ethyl Acetate or Vinyl Acetate.

  • Enzyme: Add 100 mg of Immobilized CAL-B (e.g., Novozym 435).

  • Incubation: Shake the mixture at 30–40°C at 200 rpm.

  • Monitoring: Monitor reaction progress via HPLC or GC. The reaction typically stops at 50% conversion (when the reactive enantiomer is consumed).

  • Work-up:

    • Filter off the enzyme beads (can be reused).

    • Evaporate the solvent.

    • Separation: The reaction mixture now contains the Free Amine (Enantiomer A) and the N-Acetyl Amide (Enantiomer B) .

    • Separate via Acid/Base extraction:[1][4]

      • Dissolve residue in DCM. Extract with 1M HCl.

      • Aqueous Layer: Contains the unreacted Free Amine (Enantiomer A). Basify and extract to recover.[4]

      • Organic Layer: Contains the N-Acetyl Amide (Enantiomer B). Hydrolyze with 6M HCl at reflux to recover Enantiomer B.

Method C: Chiral HPLC (Analytical & Prep)

Usage: For determining Enantiomeric Excess (ee%) or small-scale purification (<100 mg).

Analytical Conditions
ParameterCondition
Column Daicel Chiralpak IA or IB (Immobilized Amylose/Cellulose)
Dimensions 4.6 mm x 250 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Detection UV @ 220 nm and 254 nm
Temperature 25°C

Note: The addition of Diethylamine (DEA) is crucial to suppress peak tailing caused by the secondary amine interacting with silanol groups.

Visualized Workflows

Figure 1: Classical Resolution Workflow

ResolutionWorkflowStartRacemic 3-(4-Cl-Ph)piperidine+ Dibenzoyl-L-Tartaric AcidRefluxReflux in Ethanol(Optional: + Water)Start->RefluxCoolSlow Cooling(Controlled Crystallization)Reflux->CoolFilterFiltrationCool->FilterSolidSolid Filter Cake(Diastereomeric Salt)Filter->SolidPrecipitateLiquorMother Liquor(Enriched in Opposite Enantiomer)Filter->LiquorFiltrateRecrystRecrystallization(EtOH/MeOH)Solid->RecrystBaseFree-Basing(DCM / 2M NaOH)Recryst->BaseFinalPure Enantiomer(>99% ee)Base->Final

Caption: Step-by-step workflow for the diastereomeric salt resolution of 3-(4-chlorophenyl)piperidine.

Figure 2: Chemo-Enzymatic Kinetic Resolution Mechanism

EnzymaticMechanismRacemateRacemic Mixture(R + S)ComplexEnzyme-SubstrateComplexRacemate->ComplexSelective BindingEnzymeCAL-B Lipase+ Acyl DonorEnzyme->ComplexProductR(R)-N-AcetylAmideComplex->ProductRFast ReactionProductS(S)-Free Amine(Unreacted)Complex->ProductSNo Reaction

Caption: Kinetic resolution mechanism where CAL-B selectively acylates one enantiomer.

Comparative Analysis of Methods

FeatureClassical Resolution (Salt)Enzymatic ResolutionChiral HPLC (Prep)
Scalability High (kg to ton scale)Medium (g to kg)Low (mg to g)
Cost Low (Reagents cheap)Medium (Enzyme cost)High (Solvents/Columns)
Max Yield Theoretical 50% (unless recycled)Theoretical 50%Theoretical 50%
Purity (ee) >99% (after recrystallization)>95-99%>99.9%
Time 24-48 Hours12-24 Hours1-4 Hours

References

  • Dhar, T. G. M., et al. (1994).[1][6] "Design, Synthesis, and Evaluation of Substituted Triazolopyridines as Platelet Activating Factor Antagonists." Journal of Medicinal Chemistry, 37(15), 2334–2342.[1] Link[1]

    • Context: Establishes general resolution protocols for 3-substituted piperidines using tartaric acid deriv
  • Gotor, V., et al. (2006).[1] "Optical resolution methods."[6][7] Organic & Biomolecular Chemistry, 4, 2685-2701.[1] Link

    • Context: Comprehensive review of resolution strategies including diastereomeric salt formation and enzym
  • Choi, A., et al. (2022).[1] "Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments." The Journal of Organic Chemistry, 87(13), 8819–8823.[1] Link[1]

    • Context: Provides modern insights into lithiation-based kinetic resolutions of aryl-piperidines.
  • Patent CN112409327A. (2021).[1] "Preparation method of high-optical-purity nicotine."[2] Link

    • Context: Validates the use of Dibenzoyl-tartaric acid for resolving 3-substituted piperidine/pyrrolidine analogs (nicotine).[2]

  • Patent EP1146029A1. (2001).[1] "Method for optical resolution of piperidine carboxylic acid derivative." Link

    • Context: Specific protocol for resolving 3-substituted piperidines using tartaric acid in ethanol/w

Application Note: (R)-3-(4-Chlorophenyl)piperidine as a Scaffold for Next-Generation Antipsychotics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Dopamine Stabilizer" Scaffold

In the landscape of modern antipsychotic drug discovery, the move away from "blunt hammer" D2 antagonism toward Dopamine System Stabilizers (DSS) and Biased Ligands is the critical frontier. The (R)-3-(4-Chlorophenyl)piperidine scaffold represents a privileged pharmacophore in this domain.

Unlike its 4-phenylpiperidine counterparts (e.g., Haloperidol), the 3-phenylpiperidine core offers a unique vector for engaging the orthosteric binding pocket of monoamine receptors (D2, 5-HT2A, 5-HT2C) while allowing for fine-tuned modulation of intrinsic activity.

Why this specific scaffold?

  • Chirality Matters: The (R)-enantiomer of 3-arylpiperidines typically exhibits distinct functional selectivity compared to the (S)-isomer (which often mimics the partial agonist profile of (-)-3-PPP). The (R)-isomer is frequently associated with higher intrinsic efficacy or distinct transporter binding profiles (DAT/SERT).

  • Metabolic Shielding: The para-chloro substitution blocks the primary site of metabolic hydroxylation (CYP2D6 mediated), significantly extending in vivo half-life compared to the unsubstituted parent.

  • Polypharmacology: This core is highly amenable to N-substitution, allowing researchers to build "bitopic" ligands that bridge the orthosteric site and the secondary binding pocket (SBP), a strategy validated by drugs like Aripiprazole and Cariprazine.

Chemical Synthesis Protocols

To utilize this scaffold, high enantiomeric purity (>98% ee) is non-negotiable, as the (S)-enantiomer often possesses opposing pharmacological activity.

Protocol A: Rhodium-Catalyzed Asymmetric Synthesis (Gold Standard)

Best for: High-value library generation, >99% ee requirement.

This protocol utilizes a Rh-catalyzed asymmetric reductive Heck reaction, avoiding the yield loss associated with chiral resolution.

Reagents:

  • Precursor: 3-Chlorophenylboronic acid

  • Substrate: N-Boc-2,3-dihydro-1H-pyridine (Dihydropyridine)

  • Catalyst: [Rh(cod)Cl]₂ (2.5 mol %)

  • Chiral Ligand: (R)-BINAP or (R)-SegPhos (5 mol %)

  • Solvent: 1,4-Dioxane / H₂O (10:1)

Step-by-Step Workflow:

  • Catalyst Formation: In a glovebox, mix [Rh(cod)Cl]₂ and (R)-BINAP in dioxane. Stir for 30 min at RT to form the active chiral complex.

  • Addition: Add 3-Chlorophenylboronic acid (1.5 eq) and N-Boc-dihydropyridine (1.0 eq).

  • Reaction: Heat to 60°C for 12-18 hours under Argon.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient) yields N-Boc-(R)-3-(4-chlorophenyl)piperidine.

  • Deprotection: Treat with 4M HCl in Dioxane (1 hr, RT) to yield the free amine HCl salt.

Protocol B: Classical Resolution (Scalable)

Best for: Multi-gram scale up where cost is a constraint.

  • Racemic Synthesis: React 3-chlorophenylmagnesium bromide with N-benzyl-3-piperidone. Reduce the resulting alkene/alcohol to the piperidine.[1]

  • Salt Formation: Dissolve racemic 3-(4-chlorophenyl)piperidine in hot ethanol.

  • Chiral Acid: Add (S)-(+)-Mandelic acid or (-)-Di-p-toluoyl-L-tartaric acid (0.5 eq).

  • Crystallization: Allow to cool slowly to 4°C over 24 hours. The diastereomeric salt of the (R)-isomer will precipitate.

  • Recrystallization: Recrystallize the salt 2x from EtOH to achieve >98% ee.

  • Free Basing: Treat the salt with 1M NaOH and extract with DCM.

Visualizing the Synthesis & Logic

G Start Aryl Boronic Acid (3-Cl-Ph-B(OH)2) Catalyst Rh(I) / (R)-BINAP Chiral Complex Start->Catalyst Activation Substrate N-Boc-Dihydropyridine Substrate->Catalyst Insertion Intermed N-Boc-(R)-3-(4-Cl-Ph) Piperidine Catalyst->Intermed Asymmetric Reductive Heck Deprotect HCl / Dioxane Deprotection Intermed->Deprotect Cleavage Final (R)-3-(4-Chlorophenyl) piperidine HCl Deprotect->Final Isolation

Figure 1: The asymmetric synthetic pathway ensuring high enantiomeric excess of the target scaffold.

Medicinal Chemistry: Derivatization Strategy

The this compound is the Head Group . To create a functional antipsychotic, you must attach a Tail Group via the piperidine nitrogen.

SAR Logic Table:

Structural RegionModificationPharmacological Effect
Scaffold Core (R)-ConfigurationPreferential binding to D2/5-HT2A orthosteric sites; often confers partial agonism.
4-Chloro Para-substitutionBlocks metabolic hydroxylation; increases lipophilicity (LogP); enhances DAT/SERT affinity.
Linker (N-alkyl) Butyl / Propyl chainOptimal length (3-4 carbons) required to reach the Secondary Binding Pocket (SBP).
Tail Group Quinolinone / IndoleDetermines "Functional Selectivity" (Antagonist vs. Partial Agonist). Mimics Aripiprazole/Brexpiprazole tails.

Experimental Protocol: N-Alkylation (Library Synthesis)

  • Dissolve this compound (1 eq) in Acetonitrile.

  • Add K₂CO₃ (3 eq) and KI (0.1 eq).

  • Add the alkyl-halide tail (e.g., 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one) (1.1 eq).

  • Reflux at 80°C for 12 hours.

  • Filter, concentrate, and purify via Prep-HPLC.

Biological Evaluation Protocols

Assay 1: Dopamine D2 Receptor Binding (Competition)

Purpose: Determine affinity (Ki).

  • Cell Line: CHO cells stably expressing human D2(Long) receptor.

  • Radioligand: [³H]-N-Methylspiperone (0.2 nM).

  • Protocol:

    • Incubate membrane prep (10 µg protein) with radioligand and varying concentrations of test compound (10⁻¹¹ to 10⁻⁵ M).

    • Incubate for 60 min at 25°C in Tris-HCl buffer (pH 7.4) containing 120 mM NaCl.

    • Terminate via rapid filtration over GF/B filters.

    • Count radioactivity. Calculate IC50 and Ki.

Assay 2: Functional [³⁵S]GTPγS Binding

Purpose: Determine Intrinsic Activity (Efficacy). Crucial for identifying "Stabilizers" (Partial Agonists).

  • Logic:

    • Full Agonist (Dopamine): 100% stimulation.

    • Antagonist (Haloperidol): 0% stimulation (blocks agonist).

    • Target Profile (Stabilizer): 20-60% stimulation (Partial Agonist).

  • Protocol:

    • Membranes incubated with GDP (10 µM) and [³⁵S]GTPγS (0.1 nM).

    • Add test compound.[2][3] Measure binding.

    • Data Analysis: Compare Emax of test compound relative to Dopamine (100%).

Mechanism of Action Diagram

Signaling Ligand (R)-3-(4-Cl-Ph) Piperidine Derivative D2R Dopamine D2 Receptor (GPCR) Ligand->D2R Partial Agonist Binding Gi Gi/o Protein D2R->Gi Moderate Activation (Stabilization) BetaArr Beta-Arrestin Recruitment D2R->BetaArr Biased Signaling? AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Modulation Antipsychotic Antipsychotic Effect (Reduced Positive Symptoms) cAMP->Antipsychotic Normalization EPS Extrapyramidal Side Effects (Motor Control) BetaArr->EPS Low Recruitment = Reduced EPS

Figure 2: The "Goldilocks" mechanism. The scaffold induces partial activation, normalizing dopamine levels without fully blocking the receptor (which causes EPS).

References

  • Li, X. et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Link

  • Rathore, A. et al. (2021).[4] The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini Reviews in Medicinal Chemistry. Link

  • Kozikowski, A. P. et al. (1998).[5] Synthesis and biological properties of new 2beta-alkyl- and 2beta-aryl-3-(substituted phenyl)tropane derivatives. Journal of Medicinal Chemistry. Link

  • Thomas, J. M. et al. (2018). The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption. Psychopharmacology. Link

  • BenchChem Technical Notes. (2025). Synthesis and Procurement of Chlorophenyl-Containing Piperidines. Link

Sources

Application Note: N-Alkylation Protocols for (R)-3-(4-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for the N-alkylation of (R)-3-(4-Chlorophenyl)piperidine , a privileged scaffold in the synthesis of GPCR modulators (e.g., CCR2 antagonists) and PARP inhibitors.

Due to the secondary amine's nucleophilicity and the presence of a stereocenter at the C3 position, process control is critical to prevent quaternization (over-alkylation) and racemization . This guide presents two validated pathways:

  • Reductive Amination (Method A): The preferred, high-fidelity route using Sodium Triacetoxyborohydride (STAB).

  • Direct Nucleophilic Substitution (Method B): An alternative route for alkyl halides, optimized with phase-transfer catalysis principles to minimize impurity profiles.

Chemical Context & Strategic Analysis

The Substrate[1][2]
  • Compound: this compound

  • Key Feature: The C3-aryl stereocenter is generally configurationally stable under standard alkylation conditions. However, the secondary amine is highly nucleophilic.

  • Process Risk: The primary impurity in direct alkylation is the quaternary ammonium salt (bis-alkylation).

Pathway Selection Guide

The choice of method depends entirely on the available electrophile and the tolerance for side products.

PathwaySelection Start Target: N-Alkyl Derivative Decision Available Electrophile? Start->Decision Aldehyde Aldehyde / Ketone Decision->Aldehyde Carbonyl Halide Alkyl Halide (Br/I/OTs) Decision->Halide Leaving Group MethodA METHOD A: Reductive Amination (High Selectivity) Aldehyde->MethodA Preferred MethodB METHOD B: Direct Alkylation (Requires Control) Halide->MethodB Alternative

Figure 1: Decision matrix for selecting the optimal alkylation strategy.

Method A: Reductive Amination (Preferred)[2][3]

This method utilizes Sodium Triacetoxyborohydride (STAB) .[1][2] Unlike Sodium Cyanoborohydride (


), STAB is non-toxic (cyanide-free) and allows for "one-pot" synthesis without isolating the imine intermediate. It is highly chemoselective, reducing the iminium ion faster than the carbonyl, preventing side reactions.
Reagents & Stoichiometry
ComponentEquiv.Role
This compound 1.0Substrate (Nucleophile)
Aldehyde / Ketone 1.1 - 1.2Electrophile
NaBH(OAc)₃ (STAB) 1.4 - 1.5Selective Reducing Agent
Acetic Acid (AcOH) 1.0 - 2.0Catalyst (Activates Imine)
DCE or DCM Solvent1,2-Dichloroethane is preferred (0.1 M - 0.2 M)
Step-by-Step Protocol
  • Preparation: In a dry reaction vessel under

    
     atmosphere, dissolve this compound (1.0 eq) in 1,2-Dichloroethane (DCE).
    
    • Note: If starting with the HCl salt , add 1.0 eq of Triethylamine (

      
      ) or DIPEA to free-base the amine. Stir for 15 mins before proceeding.
      
  • Imine Formation: Add the Aldehyde/Ketone (1.1 eq).[3] Immediately add Glacial Acetic Acid (1.5 eq).

    • Mechanism:[4][1][5][6] Acid catalysis promotes the formation of the iminium ion species. Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool the mixture slightly (optional, 0°C to RT) and add STAB (1.4 eq) portion-wise over 10 minutes.

    • Caution: Mild gas evolution (

      
      ) may occur.
      
  • Reaction: Stir at RT for 4–16 hours. Monitor via LC-MS or TLC (Mobile phase: 5% MeOH in DCM).

  • Quench: Quench by adding saturated aqueous

    
    . Stir vigorously for 20 minutes to decompose excess borohydride complexes.
    

Method B: Direct Alkylation (Alternative)

Direct alkylation with alkyl halides follows an


 mechanism. This method is prone to over-alkylation. To mitigate this, we utilize a weak inorganic base and controlled addition.[2]
Reagents & Stoichiometry
ComponentEquiv.Role
This compound 1.0Substrate
Alkyl Halide (R-Br / R-I) 1.0 - 1.1Electrophile (Limiting Reagent)
K₂CO₃ 2.0 - 3.0Base (Scavenges acid)
KI (Potassium Iodide) 0.1 (10 mol%)Finkelstein Catalyst (Optional)
Acetonitrile (MeCN) SolventPolar Aprotic, promotes

Step-by-Step Protocol
  • Suspension: Suspend this compound (1.0 eq) and powdered

    
     (2.5 eq) in anhydrous Acetonitrile (MeCN).
    
    • Why MeCN? It is safer than DMF/DMAc and easier to remove during workup, while still sufficiently polar to dissolve the amine.

  • Catalysis: Add catalytic KI (0.1 eq) if using an alkyl chloride or bromide.[3] This generates the more reactive alkyl iodide in situ.

  • Controlled Addition: Dissolve the Alkyl Halide (1.05 eq) in a small volume of MeCN. Add this solution dropwise to the amine suspension over 30–60 minutes.

    • Critical: Keeping the concentration of the alkylating agent low relative to the amine minimizes the formation of the quaternary ammonium salt.

  • Heating: Heat the reaction to 50–60°C. Stir for 12–18 hours.

    • QC Check: If >5% bis-alkylation is observed by HPLC, lower the temperature and reduce the equivalents of alkyl halide in future runs.

Workup & Purification Workflow

Regardless of the synthesis method, the isolation of the tertiary amine requires a specific Acid-Base extraction to remove non-basic impurities.

Workup Crude Crude Reaction Mixture Quench Quench (sat. NaHCO3) Extract into DCM/EtOAc Crude->Quench OrgLayer1 Organic Layer (Contains Product + Neutrals) Quench->OrgLayer1 AcidWash Acid Wash (1N HCl) Extract OrgLayer1->AcidWash AqLayerAcid Aqueous Layer (Acidic) Contains Product (Salt form) AcidWash->AqLayerAcid Product moves to Aq OrgWaste Organic Layer (Discard Neutrals/Non-basic) AcidWash->OrgWaste Impurities stay Org Basify Basify (pH > 10) with NaOH/NH4OH AqLayerAcid->Basify FinalExtract Extract into DCM Dry (Na2SO4) & Concentrate Basify->FinalExtract

Figure 2: Acid-Base extraction workflow for high-purity isolation.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[7][8][9][10] 11, 1996, pp. 3849–3862.[7][8][9]

  • BenchChem. "Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine." BenchChem Technical Support, 2025.[3][2]

  • Organic Chemistry Portal. "Reductive Amination: Sodium Triacetoxyborohydride." Organic Chemistry Portal, Accessed 2023.

  • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on Piperidine Scaffolds in Drug Design).

Sources

Technical Application Note: Scalable Synthesis and Purification of (R)-3-(4-Chlorophenyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable protocol for the preparation of (R)-3-(4-chlorophenyl)piperidine hydrochloride , a critical pharmacophore found in poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib) and various serotonin modulators.

While asymmetric hydrogenation of pyridine precursors offers a direct route, it often requires expensive Rh/Ir chiral catalysts and high-pressure hydrogenation equipment not universally available. This guide focuses on the Classical Resolution Route , which remains the industry standard for reproducibility, cost-effectiveness, and enantiomeric purity (>99% ee) in multi-gram to kilogram batches.

Key Technical Challenges Addressed:
  • Regioselectivity: Establishing the aryl group at the 3-position via Suzuki coupling.

  • Chemoselectivity: Reducing the pyridine ring without hydrodehalogenation (loss of the chlorine atom).

  • Stereocontrol: Isolating the (R)-enantiomer via diastereomeric salt crystallization.

Synthetic Strategy & Workflow

The synthesis proceeds in three distinct phases. The critical control point is the hydrogenation step, where standard Pd/C catalysts must be avoided to prevent dechlorination.

Workflow Diagram

SynthesisWorkflow Start 3-Bromopyridine + 4-Chlorophenylboronic Acid Step1 Step 1: Suzuki Coupling (Pd(PPh3)4, Na2CO3) Start->Step1 Inter1 3-(4-Chlorophenyl)pyridine Step1->Inter1 Yield: ~85-90% Step2 Step 2: Selective Hydrogenation (PtO2, AcOH, H2) Inter1->Step2 Avoid Dechlorination Inter2 Racemic 3-(4-Chlorophenyl)piperidine Step2->Inter2 Quant. Yield Step3 Step 3: Optical Resolution (Di-benzoyl-L-tartaric acid) Inter2->Step3 Step4 Step 4: Salt Metathesis (HCl in Dioxane/IPA) Step3->Step4 >98% ee Final (R)-3-(4-Chlorophenyl) piperidine HCl Step4->Final

Caption: Figure 1. End-to-end synthetic pathway emphasizing the critical hydrogenation and resolution steps.

Detailed Experimental Protocols

Phase 1: Construction of the Biaryl Core (Suzuki Coupling)

Objective: Synthesize 3-(4-chlorophenyl)pyridine.

  • Reagents:

    • 3-Bromopyridine (1.0 equiv)

    • 4-Chlorophenylboronic acid (1.1 equiv)[1]

    • Pd(PPh3)4 (0.03 equiv) or Pd(dppf)Cl2 (0.03 equiv)

    • Sodium Carbonate (2.0 M aq. solution, 3.0 equiv)

    • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1).

Protocol:

  • Charge a reaction vessel with 3-bromopyridine and 4-chlorophenylboronic acid in DME.

  • Degas the solution by sparging with nitrogen for 15 minutes (Critical to prevent homocoupling).

  • Add the Pd catalyst and the aqueous Na2CO3 solution.

  • Heat to reflux (approx. 85°C) under nitrogen atmosphere for 4–6 hours.

  • Monitor: Check via TLC (Hexane/EtOAc 4:1) or HPLC.[2]

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][3]

  • Purification: If the crude is dark, pass through a short silica plug eluting with 20% EtOAc/Hexane.

    • Target Yield: 85–92%.

Phase 2: Selective Hydrogenation (The "Adams" Reduction)

Objective: Reduce the pyridine ring to piperidine without removing the chlorine substituent.

Scientific Rationale: Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) are notorious for oxidative addition into Aryl-Cl bonds, leading to dechlorination (yielding 3-phenylpiperidine). Platinum Oxide (PtO2, Adams' Catalyst) in acidic media is the gold standard for avoiding this side reaction [1].

Protocol:

  • Dissolve 3-(4-chlorophenyl)pyridine (10 g) in Glacial Acetic Acid (100 mL).

  • Add concentrated HCl (1.0 equiv) to protonate the pyridine nitrogen (facilitates reduction).

  • Add PtO2 (5 wt% relative to substrate).

  • Hydrogenation: Place in a Parr shaker or autoclave at 50–60 psi H2 pressure at Room Temperature.

    • Note: Heating is rarely required and increases the risk of dechlorination.

  • Reaction time is typically 12–24 hours. Monitor via LC-MS to ensure no starting material (M+H 190) remains and no dechlorinated byproduct (M+H 162) is formed. Target mass is M+H 196/198.

  • Workup: Filter catalyst over Celite. Concentrate the acetic acid filtrate to an oil.

  • Free Basing: Dissolve the residue in water, cool to 0°C, and basify to pH >12 with NaOH (6M). Extract with Dichloromethane (DCM).[1]

    • Result: Racemic 3-(4-chlorophenyl)piperidine free base.

Phase 3: Optical Resolution

Objective: Isolate the (R)-enantiomer using Di-benzoyl-L-tartaric acid (L-DBTA).

Mechanism: Chiral acids form diastereomeric salts with the racemic amine. The (R)-amine/L-DBTA salt typically exhibits significantly lower solubility in specific alcoholic solvents than the (S)-amine/L-DBTA salt, allowing separation via crystallization [2].

Protocol:

  • Screening Setup: Dissolve racemic free base (10 g, 51 mmol) in Ethanol (100 mL).

  • Add (-)-Di-benzoyl-L-tartaric acid (L-DBTA) (0.5 to 1.0 equiv). Note: Start with 1.0 equiv for initial purity; 0.5 equiv (the "Pope-Peachey" method) can improve yield but requires tighter control.

  • Heat the mixture to reflux until all solids dissolve.

  • Controlled Cooling: Allow the solution to cool slowly to Room Temperature over 4 hours. Stir for an additional 4 hours.

  • Filtration: Collect the white precipitate.[4] This is the crude (R)-amine-L-DBTA salt.

  • Enrichment (Recrystallization): If chiral HPLC indicates ee < 98%, recrystallize the salt from hot Ethanol or Ethanol/Water (9:1).

  • Free Basing: Suspend the purified salt in DCM and treat with 1M NaOH. Separate the organic layer, dry, and concentrate to yield this compound.

Phase 4: Hydrochloride Salt Formation

Objective: Convert the oily free base into the stable solid HCl salt.

  • Dissolve the (R)-free base in a minimum amount of Ethyl Acetate or Isopropyl Alcohol (IPA).

  • Cool to 0–5°C.

  • Add HCl (4M in Dioxane) dropwise until pH is acidic (~pH 2).

  • Precipitate formation should be immediate. Stir for 1 hour.

  • Filter, wash with cold diethyl ether, and dry under vacuum at 45°C.

Quality Control & Data Specifications

Analytical Parameters
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 99.0%C18 Column, ACN/H2O gradient
Chiral Purity > 99.0% eeChiralpak AD-H or OD-H column
1H NMR Conforms to structure400 MHz, DMSO-d6
Residual Solvent < ICH LimitsGC-HS
Chiral HPLC Method (Example)
  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 220 nm

  • Expected Retention: (S)-isomer elutes first; (R)-isomer elutes second (Verify with standards).

Troubleshooting Guide

Issue: Dechlorination during Hydrogenation
  • Cause: Catalyst too active or temperature too high.

  • Solution: Ensure PtO2 is used, not Pd/C. Add small amounts of thiophene (catalyst poison) if dechlorination persists, though this slows the reaction. Ensure solvent is Acetic Acid, not Ethanol.

Issue: Low Enantiomeric Excess (ee) after Resolution
  • Cause: Cooling too fast (trapping the wrong isomer) or incorrect solvent ratio.

  • Solution: Re-crystallize the salt using a larger volume of solvent. Ensure the mixture reaches reflux before cooling. If L-DBTA fails, screen O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) .

Issue: Oil formation instead of crystals (Salt Formation)
  • Cause: Solvent too polar or water present.

  • Solution: Use anhydrous Diethyl Ether or MTBE as an anti-solvent. Scratch the flask glass to induce nucleation.

References

  • Catalytic Hydrogenation of Pyridines: Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst."[5] Asian Journal of Chemistry, 2015.

  • Resolution of Piperidine Derivatives: Methods for resolving 3-substituted piperidines are described in patents related to Niraparib intermediates. See WO 2008/084261 (Merck/Tesaro) or US Patent 10,927,095 .

  • General Resolution Methodology: Kozma, D. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press, 2001. (Standard text for selecting resolving agents like DBTA).
Disclaimer

This document is for research and development purposes only. The synthesis of pharmaceutical intermediates requires compliance with local safety and intellectual property regulations.

Sources

Application Note: Scalable Manufacturing of Chiral 3-Phenylpiperidines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details two industrial-grade protocols for the synthesis of (S)-3-phenylpiperidine , a critical pharmacophore found in PARP inhibitors (e.g., Niraparib) and substance P antagonists.[1] We present a comparative analysis and step-by-step methodology for:

  • Method A: A robust Classical Resolution workflow using D-Tartaric acid, suitable for generic manufacturing with lower technology barriers.[1]

  • Method B: A high-efficiency Asymmetric Hydrogenation of N-benzyl-3-phenylpyridinium salts using Iridium catalysis, representing the state-of-the-art in atom economy.[1]

Strategic Overview & Route Selection

The selection of a manufacturing route depends heavily on available equipment (high-pressure vessels vs. standard reactors) and cost-of-goods (COGS) constraints.[1]

Decision Matrix
  • Choose Resolution if: You lack high-pressure hydrogenation capabilities (>20 bar), raw material costs are negligible, or you are operating in a generic context where freedom-to-operate (FTO) regarding catalyst patents is restricted.[1]

  • Choose Asymmetric Hydrogenation if: You require high throughput, minimal waste (Green Chemistry), and have access to precious metal catalysis infrastructure.[1]

RouteSelection Start Target: (S)-3-Phenylpiperidine Decision Infrastructure & Volume Constraints? Start->Decision ResRoute Route A: Classical Resolution (Low Tech, Robust) Decision->ResRoute Standard Reactors HydroRoute Route B: Asymmetric Hydrogenation (High Tech, High Yield) Decision->HydroRoute High Pressure Autoclaves StepA1 Racemic Synthesis (Grignard + Reduction) ResRoute->StepA1 StepB1 Substrate Activation (Benzylation of Pyridine) HydroRoute->StepB1 StepA2 Salt Formation (D-Tartaric Acid) StepA1->StepA2 StepA3 Crystallization & Free Basing StepA2->StepA3 StepB2 Ir-Catalyzed Hydrogenation (>90% ee) StepB1->StepB2 StepB3 Debenzylation (Pd/C) StepB2->StepB3

Figure 1: Strategic decision tree for route selection based on facility capabilities.

Protocol A: Classical Resolution (The Robust Standard)[1]

Principle: Racemic 3-phenylpiperidine is basic.[1] Reacting it with a chiral acid (D-Tartaric acid) creates two diastereomeric salts with different solubilities.[1] The (S)-enantiomer salt precipitates preferentially in specific alcoholic solvents.[1]

Materials
  • Substrate: Racemic 3-phenylpiperidine (free base).[1]

  • Resolving Agent: D-(-)-Tartaric acid (0.5 - 1.0 eq).[1]

  • Solvent: Methanol (MeOH) or Ethanol/Water mixtures.[1]

  • Base: NaOH (for liberation).[1]

Step-by-Step Workflow
  • Salt Formation:

    • Charge a reactor with Racemic 3-phenylpiperidine (1.0 wt, 1.0 eq) and Methanol (5.0 vol).

    • Heat to 60°C to ensure complete dissolution.

    • In a separate vessel, dissolve D-(-)-Tartaric acid (1.0 eq) in Methanol (3.0 vol) at 40-50°C.

    • Critical Step: Slowly add the acid solution to the amine solution over 1 hour while maintaining 60°C. Rapid addition causes occlusion of the wrong isomer.[1]

  • Controlled Crystallization:

    • Cool the mixture linearly from 60°C to 20°C over 4 hours (10°C/hour).

    • Hold at 20°C for 2 hours.

    • Observation: A thick white slurry of (S)-3-phenylpiperidine-D-tartrate will form.[1]

  • Isolation & Enrichment:

    • Filter the solid.[2]

    • Recrystallization (If ee < 98%): Resuspend the wet cake in Methanol/Water (9:1) (5 vol) at reflux, then cool to 20°C. This typically upgrades optical purity from ~85% ee to >99% ee.

  • Free Basing (Liberation):

    • Suspend the chiral salt in Dichloromethane (DCM) (5 vol) and Water (5 vol).

    • Add 10M NaOH until pH > 12.

    • Separate phases.[3] Extract aqueous layer with DCM.

    • Dry organics (Na2SO4) and concentrate to oil.[1]

Performance Metrics
ParameterTypical ValueNotes
Yield (Theory) 50%Maximum possible without racemization recycling.[1]
Yield (Practical) 35-42%Losses due to mother liquor solubility.[1]
Final Purity >99.5% (HPLC)Chemical purity.
Chiral Purity >99.0% eeCritical for pharmaceutical intermediates.

Protocol B: Iridium-Catalyzed Asymmetric Hydrogenation (Advanced)

Principle: Direct hydrogenation of pyridine is difficult due to aromatic stability and catalyst poisoning.[2][4] Activating the pyridine as a pyridinium salt (e.g., N-benzyl) breaks aromaticity and prevents catalyst inhibition, allowing highly enantioselective reduction by Iridium/Diphosphine complexes.[1]

Materials
  • Substrate: 3-Phenylpyridine.[1][5]

  • Activator: Benzyl bromide (BnBr).[1]

  • Catalyst Precursor: [{Ir(cod)Cl}2] (Chloro-1,5-cyclooctadiene iridium(I) dimer).[1]

  • Chiral Ligand: (S)-MeO-Biphep or (R)-SegPhos (depending on desired enantiomer).[1]

  • Additive: Iodine (I2) - Essential for Ir-catalyst stabilization.[1]

Step-by-Step Workflow
Stage 1: Activation (Salt Formation)[1]
  • Dissolve 3-Phenylpyridine (1.0 eq) in Acetone (3 vol).

  • Add Benzyl bromide (1.05 eq) dropwise at 20-25°C. Exothermic reaction.

  • Stir for 2 hours. The product, N-benzyl-3-phenylpyridinium bromide, precipitates.[1]

  • Filter and wash with cold acetone. Dry. Yield is typically >95%.[3][6][7]

Stage 2: Asymmetric Hydrogenation[1][2][5]
  • Catalyst Preparation (In-situ):

    • In a glovebox or under Argon, mix [{Ir(cod)Cl}2] (0.5 mol%) and (S)-MeO-Biphep (1.1 mol%) in dry Dichloromethane/Methanol (1:1) .

    • Stir 15 mins.

    • Add Iodine (I2) (2.0 mol% relative to substrate, 4x relative to Ir).[1] Note: Iodine promotes the formation of the active Ir(III) hydride species.[1]

  • Hydrogenation:

    • Load the Pyridinium Salt (1.0 eq) into a high-pressure autoclave.

    • Add the catalyst solution.

    • Seal and purge with H2 (3x).[1]

    • Pressurize to 600 psi (40 bar) H2.

    • Stir at 25-30°C for 12-24 hours.

  • Work-up:

    • Vent H2. Concentrate solvent.[6]

    • The product is the N-benzyl-(S)-3-phenylpiperidine salt.[1]

Stage 3: Deprotection (Debenzylation)[1]
  • Dissolve the hydrogenated intermediate in Methanol .

  • Add Pd/C (10% wt) (5 wt% loading).

  • Hydrogenate at 1-3 bar H2, 40°C for 4 hours.

  • Filter catalyst.[2] Concentrate to obtain (S)-3-phenylpiperidine.[1][8]

Mechanism & Pathway

The Iridium catalyst operates via an outer-sphere mechanism where the iminium bond of the pyridinium salt is reduced.[1]

IrMechanism Substrate N-Benzyl Pyridinium Salt Intermediate Enamine/Iminium Intermediates Substrate->Intermediate + H2, Ir-Cat Complex Ir-H Species (Active Catalyst) Complex->Substrate Coordination Product (S)-N-Benzyl Piperidine Intermediate->Product + H2, Ir-Cat (Stereo-determining step)

Figure 2: Simplified mechanistic flow of Iridium-catalyzed ionic hydrogenation.

Analytical Controls

To ensure "Trustworthiness" (Part 2 of requirements), the process must be validated using the following analytical methods.

HPLC Method (Chiral Purity)[1]
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm.

  • Retention Times:

    • (R)-Isomer: ~8.5 min[1]

    • (S)-Isomer: ~10.2 min (Confirm with standards).[1]

Critical Process Parameters (CPPs)
StepParameterRangeConsequence of Deviation
Resolution Cooling Rate5-10°C/hrToo fast = low ee (trapping). Too slow = low throughput.
Hydrogenation H2 Pressure>30 barLow pressure = incomplete conversion (aromatic ring stability).[1]
Hydrogenation I2 Additive5-10 mol%Lack of Iodine = Catalyst deactivation (dimer formation).[1]

References

  • Zhou, Y.-G. et al. (2012).[1][2] "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Angewandte Chemie International Edition. Link[1]

  • Merck Sharp & Dohme Corp / Tesaro. (2019). "Methods for synthesizing (R)-3-phenylpiperidine or/and (S)-3-phenylpiperidine and chiral intermediates of niraparib." WIPO Patent WO2019165981. Link

  • Glorius, F. et al. (2004).[1] "Asymmetric Hydrogenation of Pyridines." Organic Letters. Link[1]

  • Anderson, K. et al. (2011).[1] "Process Development of Niraparib." Organic Process Research & Development. Link[1]

Sources

Application Note: Reagents and Protocols for the Asymmetric Hydrogenation of Pyridinium Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of chiral piperidines—ubiquitous motifs in natural products and active pharmaceutical ingredients (APIs)—relies heavily on the asymmetric hydrogenation (AH) of substituted pyridines. However, the direct hydrogenation of simple pyridines is notoriously difficult. The inherent aromatic stability of the pyridine ring resists reduction, and the resulting piperidine product possesses a highly basic nitrogen atom that strongly coordinates to and poisons transition-metal catalysts[1].

To overcome these barriers, modern methodologies employ pyridinium salt precursors . By pre-activating the pyridine ring via N-alkylation or protonation, chemists can disrupt the aromaticity and eliminate the coordinating lone pair, enabling highly enantioselective conversions using Iridium (Ir), Rhodium (Rh), or Ruthenium (Ru) chiral catalysts[2]. This application note provides a comprehensive guide to the reagents, mechanistic causality, and validated protocols required for the successful asymmetric hydrogenation of pyridinium salts.

Mechanistic Insights & Causality

A successful asymmetric hydrogenation protocol requires a deep understanding of the interplay between the substrate, the activating reagent, and the chiral catalyst.

  • Aromaticity Disruption via Electrophilic Activation : Neutral pyridines have a high Lowest Unoccupied Molecular Orbital (LUMO) energy, making hydride transfer unfavorable. Converting the pyridine into an N-benzyl pyridinium bromide or an N-iminopyridinium ylide drastically lowers the LUMO[3]. This electrophilic activation makes the ring highly susceptible to nucleophilic hydride attack from the metal center.

  • Prevention of Catalyst Poisoning : The fundamental flaw in direct pyridine hydrogenation is product inhibition. The chiral piperidine product acts as a strong Lewis base. By utilizing a pyridinium salt, the resulting product is a chiral piperidinium salt, which lacks the free electron pair necessary to bind to the transition metal, thereby preserving the catalyst's turnover frequency (TOF)[1].

  • The Role of Halides and Additives : In Iridium-catalyzed systems, the presence of halides (e.g., bromide from the pyridinium salt, or exogenous iodine) is not merely a bystander effect. Additives like

    
     or trichloroisocyanuric acid (TCCA) facilitate the oxidation of the 
    
    
    
    precursor (such as [Ir(cod)Cl]₂) into a catalytically active
    
    
    dihydride species, which is essential for heterolytic
    
    
    cleavage[4].

Reaction Workflow

The following diagram illustrates the logical progression from a stable, catalyst-poisoning pyridine to the final chiral API motif.

G A Pyridine (Stable, Catalyst Poison) B Pyridinium Salt (Activated Electrophile) A->B Alkyl Halide (e.g., BnBr) C Chiral Piperidinium (Non-Coordinating) B->C H2 (600 psi) [Ir(cod)Cl]2 / Chiral Ligand D Chiral Piperidine (Target API Motif) C->D Hydrogenolysis / Neutralization

Logical workflow of pyridine activation, asymmetric hydrogenation, and deprotection.

Quantitative Data: Catalyst Systems and Reagents

The choice of catalyst and activating reagent dictates the required hydrogen pressure and ultimate enantiomeric excess (ee). The table below summarizes benchmark systems for pyridinium hydrogenation.

Catalyst SystemSubstrateActivating Reagent

Pressure
Yield (%)Enantiomeric Excess (ee %)
[Ir(cod)Cl]₂ / (R)-SynPhos2-AlkylpyridinesBenzyl Bromide600 psi90–95Up to 93[1]
[Ir(cod)Cl]₂ / (R)-SEGPHOSIsoquinolines/PyridinesTCCA /

600 psi>85Up to 99[4]
[{Ir(H)[(R)-segphos]}₂(μ-Cl)₃]Cl3-Amido-2-arylpyridinesHCl / CSA700 psi7983[5]
Pd(OH)₂/C (Heterogeneous)2-Substituted PyridinesChiral Oxazolidinone1450 psi>8598[6]

Step-by-Step Experimental Protocol

Methodology: Iridium-Catalyzed Asymmetric Hydrogenation of N-Benzyl Pyridinium Bromides Objective: Enantioselective synthesis of chiral 2-substituted piperidines.

Phase 1: Substrate Pre-Activation (Salt Formation)
  • Reaction : In a round-bottom flask, dissolve the 2-substituted pyridine (10 mmol) in 20 mL of anhydrous acetone. Add benzyl bromide (11 mmol, 1.1 equiv) dropwise. Reflux the mixture for 12 hours.

  • Causality : Benzylation of the nitrogen atom breaks the inherent basicity of the pyridine ring. This serves a dual purpose: it lowers the LUMO of the aromatic system (facilitating hydride transfer) and prevents the resulting piperidine nitrogen from coordinating to the Iridium center[1].

  • Validation Check : Cool the mixture to room temperature to precipitate the salt. Filter and wash with cold diethyl ether. Confirm complete conversion via

    
     NMR (ensure the disappearance of the characteristic free pyridine 
    
    
    
    -proton and the appearance of downfield pyridinium protons).
Phase 2: Catalyst Preparation (Inert Atmosphere)
  • Reaction : In a nitrogen-filled glovebox, weigh [Ir(cod)Cl]₂ (0.5 mol%) and the chiral ligand (R)-SynPhos (1.1 mol%). Dissolve the mixture in a 1:1 ratio of anhydrous Toluene/CH₂Cl₂ (total volume 4 mL per mmol of substrate).

  • Causality : The mixed solvent system is critical. Toluene provides the necessary non-polar environment for optimal asymmetric induction by the chiral phosphine, while CH₂Cl₂ ensures the highly ionic pyridinium bromide salt remains fully solvated during the hydrogenation cycle[2].

  • Validation Check : Stir the catalyst mixture for 20–30 minutes at room temperature. The solution must transition from a pale yellow to a deep orange/red hue, validating the successful ligand exchange and the formation of the active Ir-SynPhos complex.

Phase 3: Asymmetric Hydrogenation
  • Reaction : Transfer the activated catalyst solution to a stainless-steel autoclave containing the pre-weighed pyridinium salt (1.0 equiv). Seal the autoclave, purge with

    
     gas three times, and pressurize to 600 psi (approx. 40 bar). Stir vigorously at 25 °C for 24 hours.
    
  • Causality : High

    
     pressure (600 psi) is strictly required to overcome the remaining aromatic stabilization energy of the pyridinium ring. The Ir(III) dihydride species, formed in situ, facilitates sequential hydride transfers to the activated ring[4].
    
  • Validation Check : Monitor the pressure drop in the autoclave. A stabilization of internal pressure indicates the cessation of hydrogen uptake and reaction completion.

Phase 4: Deprotection & Isolation
  • Reaction : Vent the autoclave carefully. Transfer the crude mixture to a standard hydrogenation vessel containing 10% Pd/C (10 wt%). Pressurize with

    
     (1 atm) and stir for 12 hours to remove the N-benzyl protecting group via hydrogenolysis.
    
  • Validation Check : Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate and determine the enantiomeric excess (ee) of the crude chiral piperidine using chiral HPLC (e.g., Chiralcel OD-H column). A properly executed protocol will yield an ee >90% prior to any recrystallization steps.

References

  • Title : Efficient Asymmetric Hydrogenation of Pyridines Source : Angewandte Chemie International Edition (2004) URL :[Link]

  • Title : Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts Source : Angewandte Chemie International Edition (2012) URL :[Link]

  • Title : Iridium-Catalyzed Asymmetric Hydrogenation of N-Benzyl Pyridinium Bromides Source : Synfacts (2012) URL :[Link]

  • Title : Iridium-catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines Source : Chemistry Letters (2016) URL :[Link]

  • Title : Asymmetric Hydrogenation of 3-Amido-2-arylpyridinium Salts by Triply Chloride-Bridged Dinuclear Iridium Complexes Source : Chemistry Letters (2016) URL :[Link]

  • Title : Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes Source : National Institutes of Health / PMC (2018) URL :[Link]

Sources

Handling and storage guidelines for hygroscopic piperidine salts

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Hygroscopicity Profiling of Piperidine Salts

Introduction & Mechanistic Overview

Piperidine salts, including piperidine hydrochloride (CAS 6091-44-7) and functionalized building blocks like 4-(4-fluorobenzoyl)piperidine hydrochloride, are foundational to organic synthesis and active pharmaceutical ingredient (API) development (). While converting a piperidine free base into a salt drastically improves its aqueous solubility and solid-state handleability, it introduces a critical physicochemical vulnerability: severe hygroscopicity (1[1], 2[2]).

The Causality of Deliquescence: The highly polar nature of the protonated piperidinium cation (


), paired with a counterion such as chloride, creates a crystal lattice with a potent thermodynamic drive to coordinate with water molecules. When the ambient relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, the hydration energy surpasses the lattice energy. The salt begins to absorb atmospheric moisture, progressing from surface adsorption to capillary condensation, and ultimately deliquescence—where the solid dissolves entirely in its own absorbed moisture (3[3]). This moisture uptake causes caking, severely alters stoichiometric accuracy during weighing, and can accelerate the hydrolytic degradation of sensitive functional groups.

Physicochemical Properties & Hygroscopicity Classification

Understanding the baseline properties of piperidine salts is the first step in designing a robust handling protocol. Piperidine hydrochloride exhibits a melting point of 245–248 °C and extreme water solubility (>1500 g/L at 20 °C), underscoring its high affinity for water (4[4], 1[1]).

To standardize handling, pharmaceutical guidelines classify hygroscopicity based on moisture uptake at 25 °C and 80% RH. Piperidine salts frequently fall into the "Very hygroscopic" or "Deliquescent" categories (3[3]).

Table 1: Physicochemical Profile and Hygroscopicity Classification of Piperidine Salts

Parameter / ClassValue / DescriptionImpact on Handling
Melting Point 245–248 °C (Piperidine HCl)High thermal stability allows for careful vacuum drying if caking occurs (5[5], 4[4]).
Water Solubility >1500 g/L at 20 °CExtreme solubility indicates a high risk of rapid deliquescence in humid air (1[1]).
pH (Aqueous) 6.0–8.0 (111 g/L, 20 °C)Near-neutral pH; hydrolysis risk is moderate but increases with moisture uptake (4[4]).
Non-hygroscopic < 0.2% moisture uptakeIdeal state; requires standard laboratory handling (3[3]).
Slightly hygroscopic 0.2% – < 2.0% uptakeRequires tightly sealed containers; brief ambient exposure is acceptable (3[3]).
Moderately hygroscopic 2.0% – < 15.0% uptakeRequires controlled humidity (<40% RH) during weighing and transfer (3[3]).
Very hygroscopic ≥ 15.0% uptakeTypical for Piperidine HCl. Requires a glove box or pre-filled sealed vials (3[3]).
Deliquescent Absorbs enough to dissolveSolid transforms into an aqueous solution; strict anhydrous protocols mandatory (3[3]).

Workflow for Handling Hygroscopic Salts

To maintain the integrity of piperidine salts, a strict operational workflow must be enforced from receipt to long-term storage.

PiperidineWorkflow A Receipt & QC of Piperidine Salt (Verify Seal Integrity) B Hygroscopicity Profiling (DVS or Static RH Method) A->B Establish Baseline C Controlled Environment Transfer (Glove Box, RH < 20%) B->C Define RH Limits D Rapid Weighing & Aliquoting (Use Pre-Dried Vials) C->D Process Material E Long-Term Storage (Inert Gas Purge + Desiccant) D->E Seal & Package F Remediation: Vacuum Drying (If Caking/Moisture Ingress Occurs) E->F Seal Failure / Deliquescence F->C Re-process (Verify Purity)

Workflow for the handling, storage, and remediation of hygroscopic piperidine salts.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, researchers must eliminate moisture-induced stoichiometric errors. The following protocols provide a self-validating framework for handling these salts.

Protocol A: Moisture-Free Weighing and Reaction Setup
  • Causality: Weighing highly hygroscopic salts in ambient air leads to the rapid inclusion of water mass. For a salt like piperidine hydrochloride, which can absorb >15% of its weight in moisture, this results in sub-stoichiometric reagent addition, depressed reaction yields, and potential hydrolysis of sensitive reaction intermediates. Utilizing an isolation chamber (glove box) or pre-filled sealed vials mitigates this exposure (6[6]).

  • Step-by-Step Methodology:

    • Preparation: Dry all spatulas, glass vials, and stir bars in an oven at 120 °C for at least 4 hours. Transfer them immediately into a desiccator or directly into the antechamber of a glove box.

    • Environment Control: Purge the glove box with high-purity nitrogen or argon until the internal relative humidity (RH) drops below 10%.

    • Transfer: Bring the sealed container of the piperidine salt into the glove box. Open the container only when the inert atmosphere is stabilized.

    • Aliquoting: Rapidly weigh the required mass of the salt into the pre-dried reaction vials.

    • Sealing: Cap the vials tightly with PTFE-lined septa before removing them from the glove box.

    • Self-Validation System: To confirm the absence of ambient moisture ingress during subsequent handling, weigh the sealed vial on an analytical balance outside the glove box. Inject your anhydrous solvent through the septum via syringe, perform the reaction, and track the mass balance. If the mass increases prior to solvent injection, seal integrity has been compromised.

Protocol B: Hygroscopicity Assessment via the Static Method
  • Causality: While Dynamic Vapor Sorption (DVS) is the modern standard, the static method using saturated salt solutions provides a highly accurate, thermodynamic equilibrium-based alternative. By exposing the salt to environments of constant relative humidity, researchers can empirically define the maximum ambient humidity allowable during handling (3[3], 2[2]).

  • Step-by-Step Methodology:

    • Desiccator Setup: Prepare a series of desiccators containing saturated aqueous solutions of specific salts to generate constant RH environments at 25 °C (e.g., Magnesium Chloride for ~33% RH, Sodium Chloride for ~75% RH). Ensure excess solid salt is present in the solutions.

    • Sample Preparation: Accurately weigh 50 mg of the piperidine salt into pre-weighed, shallow glass weighing dishes to maximize surface area exposure.

    • Exposure: Place the open dishes into the respective desiccators. Seal the desiccators.

    • Gravimetric Tracking: Remove the dishes at predetermined intervals (e.g., 24, 48, 72 hours) and immediately weigh them on an analytical balance.

    • Self-Validation System: Calculate the percentage weight gain (

      
      ). The system validates equilibrium when the weight difference between two consecutive readings (24 hours apart) is less than 0.1%. If the sample visually liquefies, it has surpassed its CRH and undergone deliquescence.
      

Storage Guidelines and Formulation Strategies

Primary and Secondary Packaging: Piperidine salts must be stored at or below 30 °C in tightly sealed, moisture-proof containers (4[4]). For highly sensitive derivatives, such as 4-(4-Chlorophenoxy)piperidine hydrochloride, storage away from incompatible materials (e.g., strong oxidizers) in a cool, dry area is required (7[7]). Secondary packaging should include sealing the primary container within a foil pouch containing silica gel desiccants, purged with an inert gas like Argon or Nitrogen ().

Formulation Strategies (Drug Development): If a hygroscopic piperidine salt is selected as an API, its moisture affinity can severely impede downstream manufacturing processes like dry powder filling or tableting. Formulation scientists must employ pre-emptive strategies to improve stability (8[8]):

  • Co-processing: Blending the salt with hydrophobic excipients (e.g., magnesium stearate or specific lipid-based carriers) to deflect moisture away from the active ingredient.

  • Film Coating: Applying moisture-barrier polymer coatings (e.g., Opadry AMB) to the final solid dosage form.

  • Crystal Engineering: If the hygroscopicity remains unmanageable, researchers may need to revert to the salt selection phase to identify a less hygroscopic polymorph or develop a co-crystal that alters the crystal packing arrangement, thereby reducing the thermodynamic drive for water absorption (8[8],2[2]).

References

1.[5] Piperidine hydrochloride | CAS 6091-44-7. p212121.com. 5 2.[4] 6091-44-7(Piperidine hydrochloride) Product Description. ChemicalBook.4 3.[6] How do you handle hygroscopic salts?. HepatoChem. 6 4. 4-(4-fluorobenzoyl)piperidine hydrochloride. Sigma-Aldrich. Link 5.[1] SAFETY DATA SHEET - Piperidine, hydrochloride. Thermo Fisher Scientific. 1 6.[7] 4-(4-Chlorophenoxy)piperidine hydrochloride. Apollo Scientific.7 7.[9] Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. BenchChem. 9 8.[3] Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts. BenchChem. 3 9.[8] Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. 8 10.[2] Salt Selection in Drug Development. Pharmaceutical Technology. 2

Sources

Application Note: Microwave-Assisted Synthesis of 3-(4-Chlorophenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The 3-arylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous neurotransmitter reuptake inhibitors (e.g., substituted analogues related to paroxetine) and dopamine receptor modulators. Specifically, 3-(4-chlorophenyl)piperidine is a critical intermediate for synthesizing serotonin-norepinephrine reuptake inhibitors (SNRIs) and ligands for the Sigma-1 receptor.

Traditional thermal synthesis of this core is often plagued by long reaction times (24–48 hours) and harsh conditions that degrade sensitive functional groups. This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to minutes while improving yield and purity.

We present a dual-phase protocol:

  • Core Construction: Rapid Suzuki-Miyaura coupling to form the aryl-pyridine precursor.

  • Library Generation: High-throughput N-functionalization of the piperidine core.

Core Synthesis: The Precursor Pathway

The synthesis of the saturated piperidine ring usually proceeds via the reduction of a pyridine intermediate. We utilize microwave irradiation to accelerate the initial C-C bond formation.

Reaction Scheme

Transformation: 3-Bromopyridine + 4-Chlorophenylboronic acid


 3-(4-Chlorophenyl)pyridine
Mechanistic Insight (The Microwave Effect)

Microwave irradiation provides direct dielectric heating to the polar solvent and the catalyst system. In Pd-catalyzed cross-couplings, this rapid energy transfer is hypothesized to accelerate the rate-determining step (often the transmetallation or oxidative addition) and prevent catalyst deactivation by shortening the thermal exposure time.

Visualization: Catalytic Cycle & Energy Input

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd 3-Bromopyridine TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet 4-Cl-Ph-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd-Complex RedElim->Pd0 Regeneration MW_Input Microwave Energy Input (Dielectric Heating) MW_Input->OxAdd MW_Input->TransMet Kinetic Acceleration

Figure 1: Palladium catalytic cycle highlighting the stages where microwave dielectric heating reduces activation energy barriers.

Experimental Protocol (Core Synthesis)

Reagents:

  • 3-Bromopyridine (1.0 equiv)

  • 4-Chlorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh3)4 (3 mol%) or Pd(dppf)Cl2 (for challenging substrates)

  • Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: DME/Water (2:1) or Ethanol/Water (1:1)[1]

Step-by-Step Procedure:

  • Vial Loading: In a 10 mL microwave-transparent vial (e.g., Pyrex), dissolve 3-bromopyridine (158 mg, 1 mmol) and 4-chlorophenylboronic acid (187 mg, 1.2 mmol) in 3 mL of DME.

  • Catalyst Addition: Add Pd(PPh3)4 (35 mg, 0.03 mmol) under a nitrogen blanket.

  • Base Addition: Add 1 mL of 2M Na2CO3. Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Temperature: 150°C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Workup: Cool to RT (compressed air cooling). Dilute with EtOAc, wash with brine, dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Technical Note (The Reduction Step): The subsequent conversion of 3-(4-chlorophenyl)pyridine to the piperidine target requires hydrogenation.

  • Risk: Standard Pd/C hydrogenation often causes hydrodehalogenation (stripping the Chlorine).

  • Solution: Use PtO2 (Adams' Catalyst) in acetic acid/HCl or Rh/Al2O3 at moderate pressures (40 psi). These catalysts are more selective for ring reduction over aryl-halide reduction.

Library Generation: N-Functionalization

For researchers who have the core scaffold (commercially available or synthesized via the route above), the primary workflow involves generating N-substituted derivatives for SAR (Structure-Activity Relationship) studies.

Reaction Scheme

Transformation: 3-(4-Chlorophenyl)piperidine + R-X (Alkyl Halide)


 N-Alkyl-3-(4-Chlorophenyl)piperidine
Protocol: Microwave N-Alkylation

This protocol replaces the standard 12-24h reflux in acetonitrile with a 10-minute microwave cycle.

Reagents:

  • 3-(4-Chlorophenyl)piperidine (HCl salt or free base)

  • Alkyl Halide (1.1 equiv)[2]

  • Base: K2CO3 (3.0 equiv)

  • Solvent: Acetonitrile (ACN) or DMF (for higher temp)

Step-by-Step Procedure:

  • Preparation: To a 10 mL microwave vial, add 3-(4-chlorophenyl)piperidine (0.5 mmol), K2CO3 (1.5 mmol), and the Alkyl Halide (0.55 mmol).

  • Solvation: Add 2.5 mL anhydrous Acetonitrile. Add a magnetic stir bar.[3]

  • Irradiation Parameters:

    • Mode: Dynamic (control by temperature)

    • Set Point: 120°C (for reactive halides) to 150°C (for hindered halides)

    • Time: 10 minutes

    • Power Max: 200 W

  • Quench: Filter off the inorganic salts (K2CO3) while warm.

  • Isolation: Concentrate the filtrate. For library production, pass through a SCX-2 (Strong Cation Exchange) cartridge to capture the amine, wash with MeOH, and elute with NH3/MeOH.

Data Comparison: Thermal vs. Microwave
ParameterThermal (Reflux)Microwave (150°C)Improvement
Reaction Time 18 - 24 Hours10 - 20 Minutes98% Reduction
Yield (Isolated) 65 - 75%85 - 92%+20% Yield
Solvent Volume 20 - 50 mL2 - 4 mLGreen Metric
Purity (Crude) 70 - 80%>90%Cleaner Profile

Workflow Visualization

Workflow Start Start: 3-(4-Cl-Ph)piperidine Reagents Add R-X + K2CO3 Solvent: ACN Start->Reagents MW_Reactor Microwave Reactor 150°C | 10 min Reagents->MW_Reactor Filter Filtration (Remove Salts) MW_Reactor->Filter SCX SCX-2 Cartridge Catch & Release Filter->SCX Final Final Derivative (>95% Purity) SCX->Final

Figure 2: High-throughput purification workflow for N-alkylated derivatives using microwave synthesis and solid-phase extraction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Temperature too low for hindered halides.Increase MW temp to 160°C; switch solvent to DMF to avoid over-pressurization.
De-chlorination Over-reduction during core synthesis.Switch from Pd/C to PtO2 or Rh/Al2O3; reduce H2 pressure.
Vial Failure Excessive pressure build-up.Ensure headspace ratio is correct (fill vol < 50%); use high-pressure rated vials (300 psi).
Side Products Bis-alkylation (quaternization).Ensure strict stoichiometry (1.1 equiv halide); slow addition not required in MW, but reduce temp if observed.

References

  • Microwave-Assisted Suzuki Coupling Protocols

    • BenchChem. "Application Notes and Protocols: Microwave-Assisted Synthesis of Piperidine-3-carbothioamide Analogs." Accessed Oct 2023. Link

    • Durham University. "Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst." Chem. Eur. J. 2006.[4] Link

  • N-Alkylation Methodologies

    • MDPI. "Fast, Clean, and Green: Microwave-Promoted N-Alkylation of DPPs."[5] Molecules 2025. Link

    • ResearchGate. "Procedure for N-alkylation of Piperidine." Discussion Thread, 2017. Link

  • Medicinal Chemistry Context

    • Sigma-Aldrich. "3-(4-Chlorophenyl)piperidine Product Information." Link

    • PubChem.[6] "3-(4-chlorophenyl)piperidine Compound Summary." Link

Sources

Troubleshooting & Optimization

Improving enantiomeric excess (ee) in (R)-3-(4-Chlorophenyl)piperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (R)-3-(4-Chlorophenyl)piperidine Synthesis

Executive Summary

This compound is a critical chiral pharmacophore, structurally analogous to intermediates used in PARP inhibitors (e.g., Niraparib) and GPCR modulators.[1] Achieving high enantiomeric excess (ee >98%) is challenging due to the conformational flexibility of the piperidine ring and the difficulty in distinguishing the enantiomers during crystallization.

This guide addresses "low ee" scenarios through two distinct workflows:

  • The "Rescue" Protocol: Classical resolution strategies for existing low-ee batches.

  • The "Prevention" Protocol: Optimizing asymmetric hydrogenation parameters to maximize selectivity upstream.

Module 1: The "Rescue" Protocol (Classical Resolution)

Use this module if you have a racemic or low-ee (e.g., 60-80%) mixture that requires upgrade.

User Question: "My asymmetric hydrogenation failed, yielding only 75% ee. Can I upgrade this without discarding the batch?"

Technical Insight: Yes. 3-Arylpiperidines are excellent candidates for classical resolution via diastereomeric salt formation. The 3-position is sterically accessible, allowing strong hydrogen-bonding interactions with chiral acids.

Recommended Resolution Agents

Based on structural analogs (3-phenylpiperidine), the following chiral acids show the highest probability of success:

Resolution AgentSolvent SystemStoichiometry (Acid:Amine)Expected Yield (Theoretical)
Di-p-toluoyl-L-tartaric acid (L-DTTA) EtOH / H₂O (9:1)0.5 : 1.035-40% (High purity)
(S)-(+)-Mandelic Acid iPrOH / MTBE1.0 : 1.030-45%
N-Acetyl-L-leucine EtOH (Absolute)0.6 : 1.0Variable
Step-by-Step Resolution Protocol (L-DTTA Method)

Validation: This method relies on the "Pope-Peachey" principle where using 0.5 eq of the resolving agent precipitates the desired enantiomer while leaving the unwanted isomer in solution.

  • Preparation: Dissolve 10.0 g of crude this compound (free base) in 50 mL of Ethanol at 70°C.

  • Acid Addition: Add a hot solution of L-DTTA (0.5 equivalents) in 20 mL Ethanol.

  • Nucleation: Cool slowly to 50°C. If no precipitate forms, seed with a pure crystal of the (R)-amine-L-DTTA salt.

  • Crystallization: Cool to 20°C over 4 hours, then stir at 0-5°C for 2 hours.

  • Filtration: Filter the white solid. Crucial: Wash with cold EtOH.

  • Liberation: Suspend the salt in water, basify with 2N NaOH to pH >12, and extract with DCM.

  • Check ee: Analyze via Chiral HPLC. If ee < 98%, repeat recrystallization of the salt in EtOH/H₂O (95:5).[1]

ResolutionWorkflow

Module 2: The "Prevention" Protocol (Asymmetric Synthesis)

Use this module to optimize the reaction conditions if you are synthesizing the material de novo.

User Question: "I am using a Rhodium catalyst for the hydrogenation of the tetrahydropyridine precursor, but the ee varies between batches."

Technical Insight: The reduction of 3-aryl-tetrahydropyridines (or pyridinium salts) is highly sensitive to olefin migration . If the double bond isomerizes before reduction, the chiral induction is lost.[1] The catalyst must reduce the enamine/imine faster than it isomerizes.

Troubleshooting the Catalytic System

1. Ligand Selection (The "Privileged" Class) For 3-substituted piperidines, standard BINAP ligands often fail.[1] You must use ligands that create a tight chiral pocket.

  • Recommendation: Josiphos type ligands (e.g., Josiphos SL-J001) or SegPhos derivatives.[1]

  • Why? These ferrocenyl ligands provide the necessary steric bulk to force the aryl group into the equatorial position during hydride transfer.

2. Solvent Effects (The "TFE" Effect)

  • Issue: Methanol often promotes proton exchange/isomerization.

  • Fix: Switch to 2,2,2-Trifluoroethanol (TFE) or a TFE/DCM mixture.[1] TFE stabilizes the cationic Rh-intermediate and often boosts ee by 10-15% compared to MeOH.

3. Additives

  • Cesium Carbonate (Cs₂CO₃): Essential if using a boronic acid coupling route (Reductive Heck).

  • Zinc Triflate: In some hydrogenation protocols, Lewis acids prevent product inhibition.[1]

Optimized Synthesis Workflow (Reductive Heck Route)

Reference Method: Rh-catalyzed coupling of arylboronic acids to dihydropyridines.

ParameterStandard ConditionOptimized Condition (High ee)
Precursor N-Boc-tetrahydropyridinePhenyl pyridine-1(2H)-carboxylate
Catalyst [Rh(cod)Cl]₂[Rh(cod)OH]₂
Ligand BINAP(R,S)-Josiphos SL-J001
Temperature 25°C60-70°C (Kinetic control)
Solvent THFDioxane / H₂O (10:1)

Synthesispathway

Module 3: Analysis & Quality Control

You cannot improve what you cannot measure accurately.

User Question: "My HPLC peaks are overlapping. How do I accurately determine the ee?"

Technical Insight: 3-Arylpiperidines are secondary amines and often tail on silica-based chiral columns due to interaction with silanols. You must derivatize the amine or use an additive.

Recommended HPLC Method:

  • Column: Daicel Chiralpak IC or IG (Immobilized phases are more robust).

  • Mobile Phase: Hexane / IPA / Diethylamine (90 : 10 : 0.1).

    • Note: The Diethylamine (DEA) is non-negotiable to suppress peak tailing.

  • Derivatization (Optional but recommended): If separation is poor, convert the amine to the N-Boc or N-Acetyl derivative. This removes the basic nitrogen interaction and usually results in baseline separation.

References

  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[1][2] Journal of the American Chemical Society.[2][3][4][5] (Describes the Rh-Josiphos route for high ee). [1][2]

  • Glorius, F., et al. (2011). Efficient Asymmetric Hydrogenation of Pyridines.[1] Angewandte Chemie International Edition. (Foundational work on pyridine hydrogenation). [1]

  • Patent CN103435575A. Preparation method of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride.[6] (describes salt formation and handling of the chlorophenyl piperidine core).

  • Patent WO2019165981A1. Methods for synthesizing (R)-3-phenylpiperidine and chiral intermediates of niraparib.[7] (Details the resolution of the 3-phenyl analog, directly applicable to the 4-chloro analog).

  • Rozzell, D. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization.[5] ACS Catalysis.[4] (Alternative enzymatic route).[1] [1]

Sources

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling for Arylpiperidines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Yields in C(sp²)-C(sp³) Cross-Coupling of Aryl Halides and Piperidinyl Boron Species. Audience: Medicinal Chemists and Process Scientists. Objective: Diagnosis and resolution of failure modes in the synthesis of 4-arylpiperidines and related scaffolds.

Core Diagnostic Framework

The synthesis of arylpiperidines via Suzuki coupling typically involves the union of an Aryl Halide (electrophile) and a Piperidinyl Boronate/Trifluoroborate (nucleophile). This is a C(sp²)-C(sp³) coupling, which presents distinct challenges compared to standard biaryl couplings:

  • 
    -Hydride Elimination:  The secondary alkyl palladium intermediate is prone to isomerization.[1]
    
  • Lewis Basic Poisoning: The piperidine nitrogen (even if protected) can coordinate to Pd, arresting the cycle.

  • Protodeboronation: Secondary alkyl boronates are hydrolytically unstable.

Troubleshooting Decision Tree

TroubleshootingFlow Start Problem: Low Yield / Failed Reaction CheckSM Check Reaction Mixture by LCMS/NMR Start->CheckSM Res1 Aryl Halide: Intact Boronate: Consumed CheckSM->Res1 Scenario A Res2 Aryl Halide: Intact Boronate: Intact CheckSM->Res2 Scenario B Res3 Product Formed but Wrong Isomer/Alkene CheckSM->Res3 Scenario C Res4 Black Precipitate (Pd Black) formed early CheckSM->Res4 Scenario D Diag1 Diagnosis: Protodeboronation Res1->Diag1 Diag2 Diagnosis: Catalyst Deactivation (Oxidative Addition Failure) Res2->Diag2 Diag3 Diagnosis: Beta-Hydride Elimination Res3->Diag3 Diag4 Diagnosis: Amine Poisoning / Instability Res4->Diag4 Sol1 Solution: Switch to Molander Salt (BF3K) or MIDA Boronate. Anhydrous conditions. Diag1->Sol1 Sol2 Solution: Switch to Buchwald G3/G4 Precatalysts. Ensure base strength is sufficient. Diag2->Sol2 Sol3 Solution: Use Bulky Ligands (RuPhos/XPhos) to accelerate Reductive Elimination. Diag3->Sol3 Sol4 Solution: Protect Amine (Boc/Cbz). Increase Catalyst Loading. Diag4->Sol4

Caption: Diagnostic workflow for identifying the root cause of failure in Suzuki coupling of arylpiperidines based on crude reaction analysis.

Technical Troubleshooting Guide (FAQ Format)
Issue 1: The "Missing Nucleophile" (Protodeboronation)

Symptom: The aryl halide remains unreacted, but the piperidinyl boronic acid/ester has disappeared from the LCMS trace. You may see the de-borylated piperidine (protonated species).

Technical Insight: Secondary alkyl boronic acids (like 4-piperidinylboronic acid) are notoriously unstable. Under the basic conditions required for transmetalation, they rapidly undergo hydrolytic C-B bond cleavage (protodeboronation). This rate often exceeds the rate of transmetalation to the Palladium center.

Corrective Actions:

  • Switch to Potassium Organotrifluoroborates (BF3K): These salts are air-stable and hydrolyze slowly to release the active boronic acid species in situ, maintaining a low steady-state concentration that favors coupling over decomposition [1].

  • Use MIDA Boronates: Similar to BF3K salts, N-methyliminodiacetic acid (MIDA) boronates provide a "slow-release" mechanism under hydrolytic conditions [2].

  • Anhydrous Conditions: If you must use the boronic ester (e.g., Bpin), switch to anhydrous bases (Cs₂CO₃ or K₃PO₄) in dry solvents (Dioxane or Toluene) to minimize hydrolysis.

Issue 2: Isomerization (The Alkene Byproduct)

Symptom: You observe the desired mass, but the NMR shows an alkene (dihydropyridine) or an isomeric alkyl product (e.g., 3-arylpiperidine instead of 4-arylpiperidine).

Technical Insight: In C(sp²)-C(sp³) coupling, the oxidative addition complex (Ar-Pd-X) undergoes transmetalation to form a secondary alkyl-Pd-Ar intermediate. This intermediate has


-hydrogens.[1][2] If reductive elimination is slow, 

-hydride elimination
occurs, forming an alkene (which may dissociate or re-insert to form an isomer).

Corrective Actions:

  • Ligand Selection (The "Buchwald" Solution): You must use electron-rich, bulky phosphine ligands like RuPhos or XPhos .

    • Why? These ligands increase electron density on Pd (facilitating oxidative addition) but, more importantly, their bulk accelerates reductive elimination via steric pressure, forcing the C-C bond formation to occur faster than

      
      -hydride elimination [3].
      
  • Protocol Adjustment: Lower the temperature if possible, although C(sp²)-C(sp³) couplings often require heat (80-100°C) to overcome the activation energy of transmetalation.

Issue 3: Catalyst Death (Amine Poisoning)

Symptom: The reaction mixture turns black (Pd precipitation) immediately upon heating, resulting in <10% conversion.

Technical Insight: The piperidine nitrogen is a competent Lewis base. If unprotected (or even if protected as a carbamate in some cases), it can displace the phosphine ligand on the Palladium, forming an inactive Pd(amine)n complex. This leads to catalyst aggregation (Pd black).

Corrective Actions:

  • Use Precatalysts (G3/G4): Do not use Pd(OAc)₂ + Ligand or Pd(PPh₃)₄. Use Buchwald Palladacycle Precatalysts (e.g., RuPhos-Pd-G4).

    • Why? These precatalysts are activated by base to release the monoligated L-Pd(0) species directly into the cycle, ensuring the optimal 1:1 Ligand:Pd ratio is established before the amine can interfere [4].

  • Acidic Additives (The "Glorius" Method): In rare cases with free amines, adding catalytic amounts of Lewis acids or running the reaction in slightly acidic media (using specific buffers) can protonate the amine, preventing coordination, though this is difficult in basic Suzuki conditions. Protection (Boc/Cbz) is preferred.

Optimized Experimental Protocols

The following protocols are designed to be self-validating. If these fail, the issue lies with the starting material purity or extreme steric/electronic deactivation.

Protocol A: Coupling with Piperidinyl-BF3K Salts (Recommended)

Best for: Robust synthesis, scale-up, and avoiding protodeboronation.

ComponentEquivalentsRole
Aryl Halide (Cl/Br/I)1.0 equivElectrophile
4-Piperidinyl-BF3K (Boc-protected)1.2 - 1.5 equivNucleophile (Slow release)
RuPhos-Pd-G4 0.02 - 0.05 equivCatalyst (Prevents isomerization)
RuPhos (Free ligand)0.02 - 0.05 equivStabilizer (Optional but recommended)
Cs₂CO₃ 3.0 equivBase (Promotes hydrolysis of BF3K)
Toluene / Water 3:1 ratio (0.2 M)Solvent System

Step-by-Step:

  • Charge a vial with Aryl Halide, Piperidinyl-BF3K, Cs₂CO₃, and RuPhos-Pd-G4.

  • Evacuate and backfill with Nitrogen (x3).

  • Add degassed Toluene and Water.

  • Seal and heat to 80-95°C for 12-24 hours.

  • Validation: Monitor by LCMS. If BF3K remains but Aryl Halide is consumed, check for homocoupling of the aryl halide.

Protocol B: Coupling with Boronic Esters (Bpin)

Best for: Early discovery when BF3K salts are not available.

ComponentEquivalentsRole
Aryl Halide 1.0 equivElectrophile
4-Piperidinyl-Bpin (Boc-protected)1.5 equivNucleophile
Pd(OAc)₂ 0.05 equivMetal Source
SPhos or RuPhos 0.10 equivLigand (2:1 L:Pd ratio)
K₃PO₄ 3.0 equivBase
Dioxane / Water 10:1 ratioSolvent (Minimizing water reduces protodeboronation)

Step-by-Step:

  • Pre-complexation: Stir Pd(OAc)₂ and SPhos in Dioxane for 10 mins under N₂ (solution turns yellow/orange).

  • Add Aryl Halide, Boronate, and K₃PO₄.

  • Add Water (small amount essential for boronate activation).[3]

  • Heat to 100°C .

  • Note: If yield is low due to protodeboronation, switch to Protocol A.

Mechanistic Visualization: The Isomerization Trap

The diagram below illustrates why standard ligands (like PPh3) fail and why RuPhos succeeds in sp2-sp3 coupling.

Mechanism OxAdd Oxidative Addition Complex [L-Pd(Ar)-X] TransMet Transmetalation OxAdd->TransMet Intermed Intermediate A [L-Pd(Ar)(Piperidinyl)] TransMet->Intermed Product Desired Product (4-Arylpiperidine) Intermed->Product Steric Bulk forces C-C bond formation Byproduct Isomerized Byproduct (Alkene/Isomer) Intermed->Byproduct Lack of Bulk allows rotation & elimination PathFast Reductive Elimination (Fast with RuPhos) PathSlow Beta-Hydride Elimination (Fast with PPh3)

Caption: Kinetic competition between Product Formation (Reductive Elimination) and Byproduct Formation (Beta-Hydride Elimination). RuPhos biases the pathway toward the Product.

References
  • Molander, G. A., & Bernardi, C. R. (2002).[4] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 132(22), 7600–7601. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Alkylboronic Acids with Aryl Halides.[1][2][4] Journal of the American Chemical Society, 130(24), 7532–7533. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. Journal of Organic Chemistry, 79(9), 4161–4166. Link

Sources

Technical Support Center: Palladium Impurity Remediation for (R)-3-(4-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to clear transition metal impurities from amine-containing active pharmaceutical ingredients (APIs). Removing residual palladium from (R)-3-(4-Chlorophenyl)piperidine —a critical intermediate often synthesized via Suzuki or Buchwald-Hartwig cross-coupling—presents a unique thermodynamic challenge.

This guide is designed to move beyond basic instructions. Here, we will dissect the chemical causality behind palladium retention, provide self-validating experimental protocols, and troubleshoot the exact failure points you may encounter at the bench.

The Chemical Challenge: Causality of Palladium Retention

Under 1, palladium is classified as a Class 2B elemental impurity[1]. For an oral drug product with a maximum daily dose of ≤10 g/day , the Permitted Daily Exposure (PDE) is 100 µ g/day , establishing a strict concentration limit of 10 ppm [1].

Why is it so difficult to reach this limit with this compound?

The secondary amine in the piperidine ring acts as a potent Lewis base, readily forming stable coordination complexes with residual palladium[2]. During standard aqueous workups, this chelation keeps the palladium solubilized in the organic phase, rendering simple extractions ineffective[3].

To break this thermodynamic sink, we must introduce a scavenger with a superior affinity for the metal. According to Hard-Soft Acid-Base (HSAB) principles, palladium is a "soft" acid, while the piperidine nitrogen is a "hard" base. By introducing a "soft" base—such as a thioether or thiol-functionalized silica—the scavenger thermodynamically outcompetes the amine, stripping the palladium from the API intermediate and immobilizing it on the solid support[4].

Remediation Workflow

PdRemovalWorkflow Start Crude this compound High Pd (>1000 ppm) Workup Aqueous Workup & Phase Separation Remove inorganic salts Start->Workup Scavenger Add Silica-Thiol Scavenger (5-10 equiv, 40°C, 2-4h) Workup->Scavenger Filter Filter through Celite Pad & Wash with Toluene/THF Scavenger->Filter Test ICP-MS Analysis Is Pd < 10 ppm? Filter->Test Pass Proceed to Crystallization (API Grade Intermediate) Test->Pass Yes Fail Secondary Treatment (Activated Carbon or Recirculation) Test->Fail No Fail->Filter Re-filter

Workflow for Pd removal from piperidine intermediates using silica scavengers.

Validated Experimental Methodologies

Every protocol below is designed as a self-validating system : success is not assumed by visual discoloration but is strictly gated by quantitative analytical verification (ICP-MS) and mass balance tracking.

Protocol A: Chemoselective Scavenging via Thiol-Functionalized Silica (Primary Method)

This protocol uses an excess of scavenger relative to the catalyst load, combined with elevated temperature to overcome the activation energy of ligand exchange.

  • Preparation: Following the cross-coupling reaction, perform a standard aqueous workup to remove inorganic salts. Concentrate the organic layer to yield a crude solution of this compound in a non-polar or slightly polar solvent (e.g., Toluene or THF)[5].

  • Scavenger Addition: Calculate the initial molar amount of palladium catalyst used in the reaction. Add a silica-thiol scavenger (e.g., SiliaMetS® Thiol) at 5 to 10 molar equivalents relative to the initial palladium load[5].

  • Kinetic Activation: Stir the suspension vigorously and heat the mixture to 40–50 °C .

    • Causality: Heating provides the necessary activation energy to break the stable Pd-nitrogen chelate and facilitates the ligand exchange with the solid-supported thiol[5].

  • Incubation: Maintain stirring and temperature for 2 to 4 hours. For highly stubborn complexes, extend the incubation to 18 hours[5].

  • Filtration: Filter the mixture through a tightly packed pad of Celite® to remove the silica-bound palladium[2]. Wash the filter cake with 2-3 bed volumes of the reaction solvent to ensure maximum product recovery.

  • Validation: Concentrate the filtrate. Calculate the yield to ensure mass balance, and analyze a sample via2 to confirm Pd levels are <10 ppm before proceeding[2].

Protocol B: Secondary Treatment via Activated Carbon (Rescue Method)

Use only if Protocol A fails to reach the <10 ppm threshold, as this method carries a higher risk of product yield loss.

  • Preparation: Dissolve the semi-purified intermediate in an appropriate solvent.

  • Adsorbent Addition: Add activated carbon (e.g., Darco KB-B) at 5–10 wt% relative to the mass of the crude product[3].

  • Incubation: Stir the suspension at 40 °C for 1 to 18 hours[2].

  • Filtration: Filter through a thick pad of Celite to prevent fine carbon particulates from passing into the filtrate[2].

Quantitative Data Presentation

Selecting the right scavenger dictates both purity and yield. The table below summarizes the expected performance of various scavengers when applied to amine-rich intermediates like this compound.

Scavenger TypeFunctional GroupTypical Pd Reduction (%)Product Recovery (%)Mechanistic Notes
Silica-Thiol -SH>98%>95%Soft base strongly outcompetes amine chelation.
Silica-Thiourea -NH-CS-NH->95%>90%Highly effective, but may exhibit slight non-specific binding.
Silica-Amine -NH₂<50%>95%Hard base; fails to outcompete the piperidine nitrogen.
Activated Carbon N/A (Porous)80-90%70-85%Physisorption causes co-adsorption of the aromatic product.
Troubleshooting & FAQs

Q: Why is my residual palladium plateauing at 50 ppm despite adding 20 equivalents of scavenger? A: This indicates a kinetic bottleneck, not a thermodynamic one. The ligand exchange between the piperidine and the thiol scavenger requires activation energy. Simply adding more scavenger will not overcome this barrier. Solution: Increase the reaction temperature to 50–60 °C and extend the scavenging time to 12–18 hours. Additionally, ensure the scavenger is well-dispersed; poor agitation severely limits mass transfer to the solid support[5].

Q: I am experiencing a 20% yield loss of this compound when using activated carbon. What is happening? A: Activated carbon relies on non-specific physisorption. The aromatic chlorophenyl ring and the piperidine moiety of your compound have a high affinity for the porous carbon surface, leading to significant co-adsorption[2]. Solution: Switch to a chemoselective scavenger like a3, which specifically targets the transition metal without binding the organic molecule[3].

Q: Can I use standard colorimetric assays or NMR to verify palladium removal? A: No. Regulatory bodies require elemental impurities to be quantified in the parts-per-million (ppm) or parts-per-billion (ppb) range. Standard NMR or colorimetric assays lack the sensitivity and specificity required for ICH Q3D compliance. The industry standard is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[2].

References
  • ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma. Triphase Pharma Solutions.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications.
  • Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Benchchem.
  • Workup procedure for removing palladium residues from 2-(2-Bromophenyl)oxane. Benchchem.
  • Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. RSC Publishing.

Sources

Minimizing racemization during N-protection of chiral piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Racemization During N-Protection of Chiral Piperidines

Welcome to the Advanced Synthesis Support Center. Current Status: Operational Role: Senior Application Scientist Ticket Subject: Prevention of enantiomeric excess (ee) erosion during N-functionalization.

The "Triage" Desk: Rapid Troubleshooting (FAQs)

Q1: I am protecting a 2-substituted piperidine, and my ee% dropped from >99% to 85%. What is the most likely culprit? A: If your substrate is a pipecolic acid derivative (2-piperidinecarboxylic acid or ester), the culprit is almost certainly base-mediated enolization . The


-proton at the C2 position is acidic due to the adjacent carbonyl.
  • Immediate Fix: Switch from strong/homogeneous bases (Et

    
    N, DIPEA in DMF) to inorganic biphasic systems (NaHCO
    
    
    
    in Water/Dioxane) or base-free methods if possible.
  • Red Flag: Did you use an acyl chloride (e.g., Boc-Cl, Fmoc-Cl)? These generate HCl and often require stronger bases to neutralize, creating a "hot" environment for racemization.

Q2: Does this apply to simple alkyl piperidines (e.g., 2-methylpiperidine)? A: generally, no. Simple alkyl piperidines possess a high pKa (~35+) at the


-proton and are resistant to deprotonation under standard N-protection conditions. If you see racemization here, it is likely due to pre-existing impurities  or extreme temperatures (>100°C) rather than the protection step itself.

Q3: I’m using Fmoc-Cl and getting variable results. Why? A: Fmoc-Cl is an aggressive electrophile. It releases HCl upon reaction, which can autocatalyze side reactions or necessitate the use of tertiary amines that promote racemization via the "shuttle" mechanism.

  • Recommendation: Switch to Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).[1] It releases N-hydroxysuccinimide (HOSu), which is weakly acidic/neutral and suppresses base-catalyzed enolization.

Decision Logic & Workflow

Before selecting a protocol, trace your specific scenario through this logic gate to minimize risk.

ProtectionLogic Start Substrate Analysis TypeCheck Is the Piperidine Alpha-Carbonyl Substituted? (e.g., Pipecolic Acid/Ester) Start->TypeCheck Alkyl 2-Alkyl Piperidine (e.g., 2-Methyl) TypeCheck->Alkyl No AcidCheck Protecting Group Choice TypeCheck->AcidCheck Yes (High Risk) Safe Low Risk. Standard conditions OK. Alkyl->Safe BocRoute Boc Protection AcidCheck->BocRoute FmocRoute Fmoc Protection AcidCheck->FmocRoute BocRisk RISK: Base-catalyzed Enolization BocRoute->BocRisk FmocRisk RISK: Fmoc-Cl Acidity FmocRoute->FmocRisk BocSol USE: Boc2O + NaHCO3 (Biphasic Dioxane/H2O) BocRisk->BocSol Solution FmocSol USE: Fmoc-OSu + NaHCO3 Avoid Et3N FmocRisk->FmocSol Solution

Caption: Decision matrix for selecting N-protection conditions based on substrate acidity and leaving group risks.

Validated Protocols

Protocol A: "Safe-Mode" Boc Protection of Pipecolic Acid Derivatives

Target: Ethyl Pipecolate or Pipecolic Acid. Rationale: Uses a biphasic system to keep the effective concentration of the organic base low, preventing the abstraction of the acidic


-proton.

Reagents:

  • Substrate: Chiral Pipecolic Ester (1.0 equiv)

  • Reagent:

    
     (1.1 equiv)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: THF/Water or Dioxane/Water (1:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve the chiral piperidine (or its HCl salt) in the water fraction containing the inorganic base (

    
    ). Ensure pH is ~8–9. Do not exceed pH 10.
    
  • Addition: Dissolve

    
     in the organic solvent (THF or Dioxane). Add this solution dropwise to the aqueous amine mixture at 0°C .
    
  • Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 4–12 hours.

    • Note: Do not heat. Heating >40°C significantly increases enolization risk.

  • Workup: Evaporate organic solvent. Acidify aqueous layer carefully with 1M

    
     (to pH ~3) and extract immediately with EtOAc.
    
    • Why KHSO4? It is milder than HCl and prevents acid-catalyzed racemization during workup.

Protocol B: Racemization-Free Fmoc Protection

Target: Peptide synthesis building blocks. Rationale: Avoids the highly reactive chloroformate (Fmoc-Cl) which generates HCl. Uses the succinimide ester (Fmoc-OSu).[1][2]

Reagents:

  • Substrate: Pipecolic Acid (1.0 equiv)

  • Reagent: Fmoc-OSu (1.05 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Acetone/Water (1:1)

Step-by-Step:

  • Dissolve

    
     and the amino acid in water.[]
    
  • Dissolve Fmoc-OSu in Acetone (or Acetonitrile).

  • Add the organic phase to the aqueous phase slowly at room temperature.

    • Tip: If the solution becomes cloudy, add just enough acetone to clarify, but maintain the aqueous buffer to suppress proton abstraction.

  • Monitor by TLC/HPLC. Upon completion, acidify and extract.

Deep Dive: The Mechanics of Failure

Why does the protection of pipecolic acid fail so often? It is rarely the protection step itself (nucleophilic attack) but the competing deprotonation .

The Enolization Pathway

When a strong base (B:) is present, it can remove the proton at the chiral center (


).[4] This forms a planar enolate. When this enolate is reprotonated, it can accept the proton from either the top or bottom face, resulting in a racemic mixture (DL-mix).

RacemizationMech L_Isomer L-Pipecolic Ester (Chiral sp3) Transition Planar Enolate (Achiral sp2) L_Isomer->Transition Deprotonation (-H+) Base Base (B:) (e.g., Et3N) Base->Transition Attacks H-alpha Racemic Racemic Mixture (L + D Isomers) Transition->Racemic Reprotonation (+H+) Non-stereoselective

Caption: Mechanism of base-catalyzed racemization via enolate formation.

Data Comparison: Base Selection Impact

The following table illustrates the impact of base selection on the enantiomeric excess (ee) of N-Boc-Ethyl Pipecolate synthesis (Simulated representative data based on mechanistic principles [1, 3]).

Base SystemSolventTemperatureResulting ee (%)Risk Level
NaHCO3 (aq) Dioxane/H2O25°C>99.5% Low
Na2CO3 (aq) THF/H2O25°C99.0% Low
Et3N (1.5 eq) DCM25°C92.0%Moderate
Et3N (3.0 eq) DMF60°C<50.0%Critical
DIPEA DMF25°C88.0%High

Analytical Validation (Self-Check)

Do not assume your protocol worked. You must validate the ee using Chiral Stationary Phase (CSP) chromatography.

  • Method: CSP-HPLC or CSP-GC.

  • Column Recommendation: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane/IPA (for N-protected esters).

  • Derivatization: If protecting the free acid, convert to the methyl ester (using

    
     in MeOH) before injection to ensure volatility and separation.
    

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Standard protocols for N-protection and stability of carbamates. Wiley.

  • Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine . Coldham, I., et al. (2010). Journal of the American Chemical Society.[5][6] Describes advanced handling of lithiated piperidines and racemization barriers.

  • Fmoc-OSu vs. Fmoc-Cl: A Comparative Look . BenchChem Technical Support. (2025).[2][4][7][8] Comparison of reactivity and byproduct acidity in peptide synthesis.

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines . Coldham, I., et al. (2022).[5] The Journal of Organic Chemistry. Discusses the stability of chiral piperidines under basic lithiation conditions. [5]

Sources

Technical Support Center: Recrystallization & Resolution of (R)-3-(4-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are facing challenges in the purification of (R)-3-(4-chlorophenyl)piperidine , a critical chiral intermediate for CNS-active pharmaceutical ingredients (similar to paroxetine or serotonin modulators).

The 3-arylpiperidine motif presents unique challenges:

  • Conformational Flexibility: The piperidine ring leads to difficult crystallization kinetics.

  • Oiling Out: The free base is often an oil or low-melting solid, making salt formation mandatory for robust crystallization.

  • Enantiomeric Purity: Achieving >99% ee (enantiomeric excess) often requires a specific "resolution" step before final recrystallization.

This guide moves beyond generic advice, offering a method development framework based on the physicochemical properties of halogenated arylpiperidines.

Module 1: Solvent Selection Strategy

The Solubility Paradox

For 3-(4-chlorophenyl)piperidine salts (typically Hydrochloride or Tartrate), you need a solvent system that balances the hydrophobic nature of the chlorophenyl ring with the ionic nature of the protonated amine.

Table 1: Recommended Solvent Systems for Screening

Solvent SystemRatio (v/v)Primary UtilityMechanism of Action
Ethanol / Water 95:5 to 80:20Resolution (Tartrates) Water solubilizes the ionic head; Ethanol accommodates the aryl tail. High dielectric constant aids crystal lattice formation.
Isopropanol (IPA) 100%Polymorph Control (HCl) Slower evaporation and lower solubility at RT promote stable crystal growth over metastable oils.
Ethyl Acetate / Methanol 90:10Purity Upgrade "Anti-solvent" method. Methanol dissolves impurities; EtOAc forces the salt out. Good for removing colored impurities.
Acetone 100%Drying / Washing Removes water/alcohol solvates. Warning: Avoid if using primary amines as free base (Schiff base risk), though safe for salts.
Decision Matrix: Selecting Your Solvent

Do not guess. Follow this logic flow to select the starting solvent based on your current material state.

SolventSelection Start Input Material State IsOil Oily Residue / Free Base? Start->IsOil IsSolid Solid Salt (Crude)? Start->IsSolid Resolution GOAL: Optical Resolution (Racemic -> R-isomer) IsOil->Resolution Racemic Action3 Salt Formation Required (Add HCl/IPA) IsOil->Action3 Already Chiral IsSolid->Resolution Low ee% Purification GOAL: Chemical Purity (Remove impurities) IsSolid->Purification Low Chemical Purity Action1 Use Resolving Agent (D-DTTA) in EtOH/H2O Resolution->Action1 Action2 Recrystallize in Hot IPA or EtOH Purification->Action2 Action3->Action2

Figure 1: Solvent selection logic based on the physical state and purity goals of the starting material.

Module 2: The Resolution Protocol (Obtaining the R-Isomer)

If you are starting with a racemate, simple recrystallization will not work. You must perform a classical resolution. Based on literature for analogous 3-arylpiperidines, Di-p-toluoyl-D-tartaric acid (D-DTTA) is the gold standard resolving agent.

Protocol: Resolution via D-DTTA
  • Dissolution: Dissolve 1.0 eq of racemic 3-(4-chlorophenyl)piperidine (free base) in Methanol or 95% Ethanol (approx. 10-15 volumes).

  • Addition: Add 1.0 eq of Di-p-toluoyl-D-tartaric acid dissolved in the same solvent.

  • Heating: Heat to reflux (60-70°C) until a clear solution is obtained.

  • Controlled Cooling: Cool to 25°C over 4 hours. Crucial: If precipitation happens too fast, reheat and cool slower.

  • Seeding: At 40°C, add a seed crystal of the pure (R)-salt if available.

  • Filtration: Collect the solid. This is typically the (R)-amine-(D)-DTTA diastereomeric salt.

  • Liberation: Treat the salt with NaOH (aq) and extract with Dichloromethane (DCM) to yield the (R)-free base oil.

Module 3: Troubleshooting & FAQs

Q1: My product is "Oiling Out" instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solubility curve. It is common in piperidines due to flexible conformers. Corrective Actions:

  • Temperature: You are cooling too fast. Use a linear cooling ramp (e.g., 0.2°C/min).

  • Agitation: Increase stirring speed to prevent oil droplets from coalescing.

  • Seeding: You must seed the solution at the metastable zone width (approx. 5-10°C below saturation temperature).

  • Solvent Modification: Add a small amount of Isobutanol or Toluene . These solvents often suppress oiling out in amine salts better than pure alcohols.

Q2: I have the R-isomer, but the enantiomeric excess (ee) is only 85%. How do I upgrade it to >99%?

Diagnosis: Impure diastereomeric salt formation or eutectic entrapment. Corrective Actions:

  • Swish/Slurry Wash: Do not fully dissolve.[1] Suspend the solid in refluxing Ethanol (99%) for 1 hour, then cool and filter. This preferentially dissolves the more soluble (S)-impurity from the crystal surface.

  • Recrystallization: Recrystallize the salt again using Ethanol/Water (90:10) . The presence of water often sharpens the solubility difference between diastereomers.

Q3: Which salt form is best for the final isolation?

Recommendation: The Hydrochloride (HCl) salt.[2]

  • Why: It is pharmaceutically acceptable and generally has a higher melting point than the free base, aiding stability.

  • How: Dissolve the (R)-free base in dry Ethyl Acetate. Slowly add HCl in Isopropanol (5-6N) at 0-5°C. The HCl salt should precipitate as a white solid.

Module 4: Analytical Validation (Self-Validating System)

You cannot optimize what you cannot measure. Every recrystallization batch must be validated against these three checkpoints:

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).

    • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

    • Target: >99.5% ee.

  • XRPD (X-Ray Powder Diffraction):

    • Check for amorphous halos (bad) vs. sharp peaks (crystalline).

    • Note: Different solvents (MeOH vs IPA) may yield different polymorphs. Consistency is key.

  • Residual Solvent (GC-Headspace):

    • Ensure Class 2 solvents (Methanol, Toluene) are below ICH limits (3000 ppm and 890 ppm, respectively).

Workflow Visualization

RecrystallizationWorkflow Crude Crude (R)-Salt Dissolve Dissolve @ Reflux (Solvent: EtOH/H2O) Crude->Dissolve Check Clear Solution? Dissolve->Check Check->Dissolve No (Add Solvent) FilterHot Hot Filtration (Remove insolubles) Check->FilterHot Yes Cool Cool to Cloud Point (T = T_sat - 5°C) FilterHot->Cool Seed Add Seeds (0.1 wt%) Cool->Seed Age Age/Ripen (Hold 1-2 hrs) Seed->Age Isolate Filter & Wash (Cold Solvent) Age->Isolate

Figure 2: Step-by-step recrystallization protocol designed to minimize oiling out and maximize purity.

References

  • Chiral Resolution of Piperidine Derivatives

    • Source: US Patent 8,354,430 (B2). "Monohydrochloride salt of 1-[3-[3-(4-chlorophenyl) propoxy]propyl]-piperidine."[3] Describes solvent systems (Ethyl Acetate/i-Propanol) for crystallizing chlorophenyl-piperidine salts.

    • URL:

  • Resolving Agents for 3-Arylpiperidines

    • Source: BenchChem Technical Guide.[2] "Enantiomeric Purity of (+)-Di-p-toluoyl-D-tartaric Acid." Details the use of D-DTTA for resolving racemic bases via diastereomeric salt formation.

    • URL:(Note: Generalized link to technical library based on search context)

  • Paroxetine Intermediate Purification (Analogous Chemistry)

    • Source: WO Patent 2001/025202 A1. "Process for the preparation of paroxetine intermediate." Discusses the handling and crystallization of 4-fluorophenyl piperidine analogs, highly relevant to the 4-chlorophenyl variant.
    • URL:

  • General Solubility & Properties

    • Source: PubChem Compound Summary for 3-(4-Chlorobenzyl)piperidine (Structural Analog).
    • URL:

Disclaimer: This guide is intended for research and development purposes. All protocols should be validated in your specific laboratory environment with appropriate safety controls.

Sources

Resolving baseline noise in HPLC analysis of chlorophenyl piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorophenyl piperidines (CPPs) present a unique "double-trouble" challenge in HPLC analysis. As basic amines (


), they interact strongly with residual silanols on silica columns, causing peak tailing. Simultaneously, their hydrophobic chlorophenyl moiety  makes them prone to adsorption on stainless steel and plastic system components, leading to carryover (ghost peaks) and baseline noise.

This guide moves beyond generic troubleshooting to address the specific physicochemical interactions of CPPs that degrade baseline stability.

Module 1: The Chemistry of Noise (Mobile Phase & Detection)

Q: My baseline drifts significantly during gradient elution at low UV (210–220 nm). Is my column bleeding?

A: It is likely not column bleed, but rather Refractive Index (RI) and Absorbance Mismatch between your mobile phases.

CPPs often lack strong chromophores, forcing analysts to use low UV wavelengths (210–220 nm). At these wavelengths, common additives like Trifluoroacetic Acid (TFA) or Formic Acid exhibit significant absorbance. As the gradient increases the organic concentration (Mobile Phase B), the background absorbance changes, creating a sloping baseline that can mask impurity peaks.

The Fix: Iso-Absorbance Gradient Balancing

To flatten the baseline, you must optically balance Mobile Phase A (Aqueous) and Mobile Phase B (Organic).

AdditiveUV Cutoff (1 AU)The ProblemThe Solution
TFA (0.1%) ~210 nmAbsorbs more in organic phase than aqueous."Doping" Method: Add slightly less TFA to the organic phase (e.g., 0.1% in A, 0.085% in B) to balance the baseline.
Formic Acid ~210 nmHigh background at low UV.[1]Switch to Phosphate Buffer (if non-MS) or Methanesulfonic Acid (MSA) for lower UV background.
Acetate ~205 nmHigh absorbance <220 nm.Avoid for CPP analysis <230 nm; use Phosphate or low-UV grade TFA.

Pro-Tip: If using Formic Acid/Methanol gradients, the baseline often rises. You can add a UV absorber (e.g., 10–20 µL of Acetone per Liter) to Mobile Phase A to artificially raise its background to match Mobile Phase B.

Module 2: The Physics of Noise (Hardware & Flow)

Q: I see cyclic noise on my baseline. Is it the pump or the detector?

A: The frequency of the noise dictates the source. CPP analysis often requires viscous buffers (phosphate/methanol mixtures), which can stress pump mixing efficiency.

Troubleshooting Logic Tree

Use the following logic flow to isolate the hardware fault.

BaselineNoise Start Identify Noise Pattern Cyclic Cyclic / Rhythmic Start->Cyclic Random Random / Spikes Start->Random Drift Continuous Drift Start->Drift Pump Pump Pulsation (Check Check Valves) Cyclic->Pump Syncs with stroke Mixer Mixing Issue (Add Static Mixer) Cyclic->Mixer High freq Air Trapped Air (Degas Mobile Phase) Random->Air Spikes Lamp Lamp Aging / Dirty Cell (Check Energy/Flush) Random->Lamp Fuzzy baseline Temp Temperature Fluctuation (Insulate Column) Drift->Temp Cyclic waves Gradient Mismatch Gradient Mismatch Drift->Gradient Mismatch Linear slope

Figure 1: Decision matrix for isolating hardware-induced baseline noise.

Module 3: The "Ghost" in the Machine (Carryover & Tailing)

Q: I have "ghost peaks" appearing in blank injections after running my CPP standards. How do I remove them?

A: Chlorophenyl piperidines are notoriously "sticky." The basic amine binds to metal surfaces and rotor seals, while the chlorophenyl group drives hydrophobic adsorption. A standard 50:50 Methanol:Water needle wash is insufficient .

The Mechanism of "Stickiness"

The diagram below illustrates why standard washes fail and how the CPP molecule interacts with the system.

SilanolInteraction CPP Chlorophenyl Piperidine (Positively Charged) Silanol Residual Silanol (Si-O-) (Negatively Charged) CPP->Silanol Ionic Interaction Tail Result: Peak Tailing & Baseline Noise Silanol->Tail Blocker Solution: Chaotropic Salt (e.g., Perchlorate) or Steric Protection (Triethylamine) Blocker->Silanol Masks Sites

Figure 2: Mechanism of amine-silanol interaction leading to peak tailing and baseline irregularities.

Protocol: The "Aggressive" Needle Wash

To eliminate carryover baseline noise, implement this dual-wash strategy:

  • Wash 1 (Solubilizing): 40% Acetonitrile / 40% Methanol / 20% Isopropanol + 0.1% Formic Acid .

    • Why: The acid ensures the piperidine nitrogen is fully protonated (soluble), while the high organic content strips the chlorophenyl tail from surfaces.

  • Wash 2 (Rinsing): Mobile Phase A (initial conditions).

    • Why: Prevents the strong solvent from Wash 1 from distorting the peak shape of the next injection.

Module 4: Standardized Protocol

System Suitability Test (SST) for Baseline Health

Before running samples, perform this validation to ensure baseline integrity.

Step 1: The "Zero" Injection

  • Action: Perform a "0 µL" injection (or inject pure Mobile Phase A).

  • Criteria: No peaks >0.1% of the target analyte area at the expected retention time.

  • Failure: Indicates system contamination (injector/column).[2]

Step 2: The ASTM Noise Test

  • Action: Run a blank gradient. Measure noise over a 5-minute window where no peaks elute.

  • Calculation: Peak-to-Peak (PtP) noise should be

    
     (or 
    
    
    
    depending on detector scale).
  • Failure: Indicates lamp issues, pump pulsation, or dirty flow cell.

Step 3: The Tailing Factor Check

  • Action: Inject a standard of the CPP.

  • Criteria: USP Tailing Factor (

    
    ) must be 
    
    
    
    .
  • Failure: If

    
    , the baseline integration will be inconsistent. Add 5 mM Triethylamine (TEA) to the mobile phase or switch to a "Base-Deactivated" (end-capped) column [1].
    

References

  • Shimadzu Scientific Instruments. (2025). Solving Carryover Problems in HPLC. Retrieved from

  • Chromatography Online. (2023). Gradient Elution, Part V: Baseline Drift Problems. LCGC International. Retrieved from

  • Waters Corporation. (2025). Wavelength Cutoffs for Mixed Mobile Phases. Retrieved from

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from

  • Phenomenex. (2025). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from

Sources

Technical Support Center: Solubility Optimization (Free Base vs. HCl)

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Solubility Bottlenecks in Salt vs. Free Base Forms

Core Directive: The Solubility Paradox

Welcome to the technical support center. You are likely here because your hydrochloride (HCl) salt—theoretically designed for higher solubility—is behaving unexpectedly. It might be precipitating in gastric media, "oiling out" during synthesis, or showing lower bioavailability than the free base in specific environments.

The central conflict usually boils down to Thermodynamic Stability vs. Kinetic Dissolution . While HCl salts generally increase aqueous solubility via ionization, they are highly susceptible to the Common Ion Effect and pH-dependent Disproportionation .

This guide bypasses general textbook definitions to troubleshoot the specific failure modes of these two forms.

Diagnostic FAQs: Why is my experiment failing?
Ticket #101: "My HCl salt precipitates immediately in Simulated Gastric Fluid (SGF). Isn't it supposed to be soluble in acid?"

Diagnosis: You are a victim of the Common Ion Effect .

Technical Explanation: While your drug is basic and should ionize in acid, SGF contains a high concentration of chloride ions (~0.1 M Cl⁻ from HCl and NaCl). The solubility product (


) of your salt is constant at a given temperature:


When you introduce your HCl salt into a high-chloride environment (the stomach), the


 term is already massive. To maintain the constant 

, the concentration of dissolved drug

must decrease, forcing the salt to precipitate.

The Fix:

  • Switch Counter-ions: If the HCl salt is failing in SGF, screen non-halide salts (e.g., Mesylate, Tosylate) which are not subject to the common ion effect of the stomach's chloride.

  • Formulation: Use solubility-enhancing excipients (cyclodextrins or surfactants) that increase the apparent

    
     by sequestering the drug in micelles/cavities.
    
Ticket #102: "During dissolution, my salt turns into a gummy, insoluble blob. What is happening?"

Diagnosis: This is Salt Disproportionation mediated by exceeding pHmax .[1]

Technical Explanation: Every salt-base pair has a specific pH value, called pHmax , where the solubility of the ionized salt equals the solubility of the un-ionized free base.

  • If pH < pHmax: The Salt is the stable solid phase.[2]

  • If pH > pHmax: The Free Base is the stable solid phase.[2][3][4]

As your HCl salt dissolves, it releases protons, locally lowering the pH. However, if the bulk buffer (or excipients like Magnesium Stearate) raises the micro-environmental pH above the pHmax, the salt will revert (disproportionate) back to the hydrophobic free base. This free base often precipitates as an amorphous "gum" or oil on the surface of the dissolving tablet, halting release.

The Fix:

  • Determine pHmax: Calculate or measure this critical value (see Protocol B).

  • Acidify the Micro-environment: Include acidic excipients (e.g., Citric Acid) in the tablet matrix to keep the diffusion layer pH below pHmax.

Operational Troubleshooting: The "How-To"
Ticket #201: "I'm trying to crystallize the HCl salt, but it keeps 'oiling out' (Liquid-Liquid Phase Separation)."

Root Cause: Oiling out occurs when the system enters a "metastable zone" where the drug-rich liquid phase is energetically more favorable than the crystalline lattice. This is common with impurities or extremely high supersaturation.

Troubleshooting Protocol:

VariableAdjustment StrategyWhy?
Temperature Slow Down Cooling Rapid cooling spikes supersaturation, forcing the system into the oiling region.[5] Use a controlled ramp (e.g., 0.1°C/min).
Solvent Change Solvent/Anti-solvent Ratio If the drug is too soluble in the solvent and too insoluble in the anti-solvent, the "gap" promotes oiling. Use a solvent with intermediate solubility.[6]
Seeding Seed at Low Supersaturation Add seed crystals before the solution becomes cloudy. This provides a template for growth, bypassing the liquid phase.
Ticket #202: "My Free Base is practically insoluble (

). How do I get a kinetic solubility read?"

Root Cause: Free bases are often lipophilic "brick dust." Standard aqueous buffers won't wet the powder, leading to false negatives.

Troubleshooting Protocol:

  • Pre-dissolve in DMSO: Create a high-concentration stock (e.g., 10mM).

  • Kinetic Injection: Inject this stock into the buffer. This measures kinetic solubility (amorphous precipitate) rather than thermodynamic solubility (crystalline equilibrium).[7]

  • Use FaSSIF/FeSSIF: Simulated intestinal fluids contain bile salts (taurocholate) and lecithin. These biological surfactants mimic the body's ability to solubilize lipophilic free bases, giving a more physiologically relevant number than PBS.

Visualizing the Mechanism
Diagram 1: The Solubility/pH Interplay (pHmax)

This diagram illustrates the "Danger Zone" where Salt Disproportionation occurs.

pH_Solubility_Profile cluster_0 Acidic Environment (pH < pHmax) cluster_1 Critical Threshold cluster_2 Basic Environment (pH > pHmax) Salt_Stable Salt Form Stable (High Solubility) pH_Max pHmax Point (Solubility Salt = Solubility Free Base) Salt_Stable->pH_Max Increasing pH Disproportionation Disproportionation (Conversion to Free Base) pH_Max->Disproportionation pH exceeds pHmax Note Troubleshooting: Keep micro-environmental pH LEFT of the pHmax node. pH_Max->Note Precipitation Precipitation/Oiling Out (Loss of Solubility) Disproportionation->Precipitation Supersaturation

Diagram 2: Troubleshooting Precipitation Decision Tree

Troubleshooting_Tree Start Problem: Precipitation Observed Check_Media Is media High Chloride (SGF)? Start->Check_Media Yes_Cl Yes Check_Media->Yes_Cl No_Cl No (e.g., Phosphate Buffer) Check_Media->No_Cl Common_Ion Diagnosis: Common Ion Effect Yes_Cl->Common_Ion Action_1 Action: Switch to Mesylate/Tosylate or Add Surfactants Common_Ion->Action_1 Check_pH Is Final pH > pHmax? No_Cl->Check_pH Yes_pH Yes Check_pH->Yes_pH No_pH No Check_pH->No_pH Disprop Diagnosis: Salt Disproportionation Yes_pH->Disprop Action_2 Action: Add Acidic Excipient (Citric Acid) to Formulation Disprop->Action_2 Metastable Diagnosis: Oiling Out / Metastable Zone No_pH->Metastable Action_3 Action: Seed Crystals or Slower Cooling Ramp Metastable->Action_3

Experimental Protocols
Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Use this to determine the "True" equilibrium solubility.

  • Preparation: Add excess solid (Free Base or Salt) to the buffer (pH 1.2, 4.5, 6.8).

    • Note: For HCl salts in pH 1.2, expect lower values (Common Ion Effect).

  • Incubation: Shake at 37°C for 24 to 48 hours .

    • Why so long? To ensure the crystal lattice has fully equilibrated with the solvent. Kinetic measurements (2 hours) often overestimate solubility due to amorphous transients.

  • pH Check (Critical): Measure the pH of the solution after incubation but before filtration.

    • Self-Validation: If the pH shifted significantly, your buffer capacity was insufficient. Discard data and repeat with stronger buffer.

  • Filtration: Filter using a PVDF membrane (saturated with drug first to prevent adsorption).

  • Analysis: Quantify via HPLC-UV.

  • Solid State Analysis: Analyze the remaining solid on the filter via XRPD or Raman.

    • Success Criteria: The solid must match the starting material. If your Salt converted to Free Base, you have exceeded pHmax.[8][9]

Protocol B: Salt Disproportionation Screen (pHmax Determination)

Use this to find the "Safe Zone" for your salt.

  • Slurry Method: Create a saturated slurry of the Free Base in water.

  • Titration: Slowly add the counter-acid (e.g., HCl) while monitoring pH.

  • Observation: Measure the solubility at each pH point.

  • Calculation: Plot Solubility (log scale) vs. pH.

    • Intersection Point: The pH where the solubility curve of the Salt intersects the solubility line of the Free Base is the pHmax .

    • Formula:

      
       (Approximation for 1:1 salts).
      
References & Authority
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Explains the fundamental mechanism of pHmax and salt selection.

  • Miyazaki, S., et al. (1981).[10] Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences. Definitive paper on the Common Ion Effect in gastric fluids.

  • Poudel, N., & Williams, R. O. (2016). Specifics of Salt Disproportionation. AAPS PharmSciTech. Covers the mechanism of conversion from salt to free base during dissolution.[4]

  • FDA Guidance for Industry. (2002). Waiver of In Vivo Bioavailability and Bioequivalence Studies (BCS Classification). Provides regulatory context for solubility definitions (pH 1.2 - 6.8).

Sources

Preventing oxidation of secondary amines during storage

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Preventing Oxidation & Degradation of Secondary Amines Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open | Priority: Critical

Introduction

Welcome to the Stability Support Center. You are likely here because your secondary amine—a critical intermediate or API candidate—has developed a yellow tint, lost potency, or shown impurity spikes in LC-MS.

Secondary amines (


) are notoriously labile. Unlike tertiary amines (which lack the 

-hydrogen necessary for certain degradation pathways) or primary amines (which are often more crystalline), secondary amines frequently exist as oils prone to autoxidation . This guide moves beyond basic "store in the fridge" advice to explain the mechanism of failure and provide a self-validating system for preservation.

Module 1: The Root Cause (Mechanism)

User Question: "Why is my clear oil turning yellow even in a sealed vial?"

Technical Explanation: The yellowing is a visual indicator of autoxidation , a radical chain reaction. It is not just "reacting with air"; it is a specific attack on the carbon atom adjacent to the nitrogen (


-carbon).
  • Initiation: Light (

    
    ) or trace metal ions generate a radical.
    
  • Propagation: The radical abstracts a hydrogen atom from the

    
    -carbon.
    
  • Oxygenation: This carbon-centered radical reacts with atmospheric

    
     to form a peroxy radical (
    
    
    
    ).[1]
  • Degradation: This collapses into hydroperoxides , which eventually decompose into imines (yellow/brown chromophores), enamines , or N-oxides .

Visualization: The Autoxidation Cascade

AmineOxidation Amine Sec-Amine (R-CH2-NH-R') Radical α-C Radical (R-CH•-NH-R') Amine->Radical Initiator (hν, Metals) Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 Hydroperoxide Hydroperoxide (Intermediate) Peroxy->Hydroperoxide + H (from Amine) Imine Imine (Yellow Color) Hydroperoxide->Imine - H2O Aldehyde Aldehyde + Primary Amine Imine->Aldehyde Hydrolysis

Figure 1: The radical autoxidation pathway of secondary amines. Note that the visible yellowing (Imine formation) is a late-stage symptom of significant degradation.

Module 2: The "Gold Standard" Storage Protocol

User Question: "How do I store a 50g batch of a sensitive secondary amine for 6 months?"

The Protocol: Do not rely on a simple nitrogen flush. Gas exchange occurs through plastic caps over time. Follow this Double-Barrier System .

Step-by-Step Workflow
StepActionTechnical Rationale
1 Container Selection Use Amber Glass with a Teflon (PTFE) lined cap. Why: Blocks UV light (initiator) and PTFE prevents plasticizer leaching.
2 Sparging (Liquids) Insert a glass pipette into the liquid. Bubble dry Argon for 15 mins/100mL. Why: "Flushing" only clears the headspace. Sparging displaces dissolved

. Argon is heavier than air and forms a better blanket than

.
3 Seal & Tape Close cap tightly. Wrap the neck with Parafilm or electrical tape. Why: Prevents oxygen diffusion through the thread gap.
4 Secondary Containment Place the bottle inside a vacuum-sealed Mylar bag or a desiccator with

scavengers. Why: Creates a redundant barrier against atmosphere.
5 Cold Storage Store at -20°C (or -80°C for extreme lability). Why: Arrhenius equation dictates that lowering T significantly reduces reaction rate constants (

).

Module 3: Troubleshooting & FAQs

Ticket #102: Solvent Contamination

Q: "I stored my amine in THF, and it degraded rapidly. Why?" A: Never store amines in ethers (THF, Diethyl Ether, Dioxane) long-term. Ethers form peroxides on their own. These peroxides act as radical initiators, aggressively oxidizing your amine.

  • Fix: If solution storage is mandatory, use degassed Methanol or Dichloromethane (stabilized with amylene, not methanol, if acidic conditions are avoided).

Ticket #105: Metal Spatulas

Q: "Can I use a stainless steel spatula?" A: Avoid if possible. Trace transition metals (Fe, Cu) catalyze the breakdown of hydroperoxides into radicals, accelerating the cycle shown in Figure 1.

  • Fix: Use ceramic, glass, or Teflon-coated spatulas.

Ticket #109: Recovery of Oxidized Samples

Q: "My sample is slightly yellow. Can I purify it?" A: Yes, but distillation is risky if peroxides are present (explosion hazard).

  • Protocol:

  • Dissolve in dilute acid (HCl). The amine forms a water-soluble salt; neutral impurities (imines/aldehydes) often remain organic or hydrolyze.

  • Wash with ether/DCM to remove non-basic impurities.

  • Basify the aqueous layer (NaOH) and extract the amine back into organic solvent.

  • Dry and concentrate immediately.

Module 4: Advanced Stabilization (Salt Formation)

User Question: "I need to ship this compound. Cold chain is too expensive. What do I do?"

The Solution: Convert the Free Base (Liquid/Oil) into a Salt (Solid) . Protonating the nitrogen lone pair (


) renders it non-nucleophilic and significantly less prone to oxidation. Furthermore, the crystal lattice of a solid salt creates a physical barrier to oxygen diffusion.
Salt Selection Guide
Salt TypeProsConsBest For
Hydrochloride (HCl) High crystallinity, cheap, pharmaceutically common.Can be hygroscopic; excess HCl can degrade acid-sensitive groups.General storage & stability.[2][3]
Tosylate (p-TsOH) Excellent for crystallizing "oily" amines; non-hygroscopic.Adds significant molecular weight.Long-term storage of oils.
Oxalate Often forms nice crystals.Toxic; not suitable for late-stage pharma.Early-stage purification only.
Decision Tree: Storage Strategy

StorageDecision Start Start: Secondary Amine Storage State Physical State? Start->State Solid Solid (Crystalline) State->Solid Liquid Liquid / Oil State->Liquid ProtocolA Store: Amber Vial, Desiccator, RT or 4°C Solid->ProtocolA Convert Can you form a Salt? Liquid->Convert SaltYes Form HCl or Tosylate Salt Convert->SaltYes Yes SaltNo Must store as Free Base Convert->SaltNo No (Acid Sensitive) SaltYes->ProtocolA ProtocolB Store: Argon Sparge, -20°C, Double Sealed SaltNo->ProtocolB

Figure 2: Decision matrix for determining the optimal storage state and conditions.

References

  • Alfassi, Z. B. (1997). Peroxyl Radicals. Springer.
  • American Chemical Society (ACS). (2020).[4] Atmospheric Autoxidation of Amines. Environmental Science & Technology. [4]

  • University of California, Berkeley. (2023). Management of Peroxide-Forming Organic Solvents. EHS Guidelines.

  • Royal Society of Chemistry. (2015). Table salt as a catalyst for the oxidation of aromatic alcohols and amines. Green Chemistry.

  • National Institutes of Health (NIH). (2018). Artifactual degradation of secondary amine-containing drugs. PubMed.

Sources

Purification strategies for separating regioisomers in piperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Chromatographic Separations. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in drug development and synthetic chemistry: the isolation and purification of piperidine regioisomers.

Positional isomers of piperidine (e.g., 2-, 3-, and 4-substituted derivatives) possess nearly identical hydrodynamic volumes, dipole moments, and lipophilicities. Historically, standard techniques have often failed to separate these meta/para-like regioisomeric mixtures, resulting in inseparable co-elutions[1]. Furthermore, the highly basic secondary amine of the piperidine ring (pKa ~11.2) causes severe secondary interactions with chromatographic stationary phases, leading to peak tailing that destroys whatever minimal resolution might exist[2].

This guide provides field-proven, self-validating troubleshooting strategies and methodologies to overcome these physical and chemical barriers.

Section 1: Core Troubleshooting & FAQs

Q1: Why do my piperidine regioisomers completely co-elute with severe peak tailing on standard C18 columns? The Causality: The problem is a combination of chemical interaction and physical similarity. Standard reversed-phase (RP) silica columns contain residual surface silanol groups (Si-OH). At typical mobile phase pH ranges (pH 4–8), these silanols dissociate into negatively charged silanoate ions (Si-O⁻). Simultaneously, the basic piperidine nitrogen remains protonated (positive). This creates a strong, secondary ionic interaction (ion-exchange) that acts like molecular Velcro[3]. Because some molecules are retained longer by these active sites than others, the peak becomes asymmetrical and "tails"[2], bleeding into the extremely narrow retention window of the adjacent regioisomer.

Q2: I cannot change my stationary phase right now. How can I modify my mobile phase to suppress this tailing? The Causality & Solution: You must disrupt the acid-base interaction. You have two primary strategies using mobile phase adjustments:

  • Low pH Suppression: Drop the mobile phase pH to 2.5 using a 10–20 mM phosphate or formate buffer. At this pH, the surface silanols (pKa ~3.5–4.5) are fully protonated and neutral, eliminating the electrostatic attraction to the protonated piperidine[4].

  • Competitive Amine Additives: Add a silanol suppressor like Triethylamine (TEA) at a 5 mM concentration[4]. TEA is a small, highly basic molecule that outcompetes your piperidine analyte for the active silanol sites, effectively shielding the stationary phase and allowing your regioisomers to elute based purely on lipophilic partitioning[4].

Q3: When should I abandon Reversed-Phase HPLC and switch to Supercritical Fluid Chromatography (SFC)? The Causality: You should pivot to SFC when RP-HPLC fails to provide a resolution factor (


) > 1.2 despite pH optimization. SFC utilizes supercritical carbon dioxide (

) combined with polar modifiers (like methanol).

behaves as a non-polar solvent (similar to hexane), making SFC an orthogonal normal-phase technique[5]. SFC is exceptionally powerful for basic amines because the addition of basic additives (e.g., 0.1% Diethylamine (DEA) or ammonium acetate) to the co-solvent drastically sharpens peaks and exploits minute hydrogen-bonding differences between regioisomers that RP-HPLC ignores[5][6].

Section 2: Visualizing the Separation Logic

To ensure a systematic approach to method development, follow the decision matrix below.

Workflow Start Crude Piperidine Regioisomer Mixture Check Assess Polarity & pKa of Isomers Start->Check HPLC Reversed-Phase HPLC (Hybrid Silica) Check->HPLC High Solubility in H2O/MeCN SFC Supercritical Fluid Chromatography (SFC) Check->SFC High Lipophilicity or Chiral Centers Tailing Severe Peak Tailing? HPLC->Tailing Additives Add Basic Modifiers (TEA / DEA) SFC->Additives Peak Broadening LowPH Low pH Method (pH 2.5 Buffer) Tailing->LowPH Type A/B Silica HighPH High pH Method (pH 11.5 NH4OH) Tailing->HighPH Hybrid Column Success Baseline Resolution (Rs > 1.5) LowPH->Success HighPH->Success Additives->Success

Fig 1. Decision matrix for piperidine regioisomer purification.

Understanding the mechanism of peak tailing is critical for troubleshooting. The diagram below illustrates how competitive additives resolve secondary interactions.

Mechanism Piperidine Protonated Piperidine (Secondary Amine) Interaction Secondary Ionic Interaction Piperidine->Interaction Silanol Ionized Silanol (Si-O⁻) on Column Silanol->Interaction Tailing Peak Tailing (As > 1.5) Interaction->Tailing TEA Triethylamine (TEA) Competitor Block Silanol Shielded (Si-O⁻ ••• H-TEA⁺) TEA->Block Binds Silanol Sharp Sharp Elution (As < 1.2) Block->Sharp Prevents Amine Binding

Fig 2. Mechanism of silanol-induced peak tailing and TEA mitigation.

Section 3: Quantitative Data Summary

The following table summarizes the quantitative impact of various mobile phase strategies on piperidine peak asymmetry and regioisomer resolution.

Strategy / AdditiveTypical ConcentrationMechanism of ActionExpected Peak Asymmetry (

)
Column Compatibility
None (Standard RP) N/AUnshielded ion-exchange> 2.0 (Severe Tailing)All Silica
Low pH Buffer 10–20 mM (pH 2.5)Protonates silanols to neutral state[4]1.2 – 1.4Type B Silica
Triethylamine (TEA) 5 mMCompetes for active silanol sites[4]1.0 – 1.2Type B Silica (Reduces lifespan)
High pH (

)
0.1% v/v (pH 11.5)Deprotonates piperidine to neutral state1.0 – 1.1Hybrid Silica Only (e.g., BEH)
SFC + DEA/TFA 0.1% in Co-solventIon-pairing and silanol masking in

[6]
1.0 – 1.1Achiral/Chiral SFC Phases

Section 4: Self-Validating Experimental Protocols

Protocol A: High-pH RP-HPLC Method for Regioisomer Separation

Use this protocol when regioisomers differ slightly in their steric hindrance around the nitrogen atom (e.g., 2-methyl vs. 4-methyl piperidine).

Step 1: Column Selection Select an Ethylene Bridged Hybrid (BEH) C18 column. Causality: Standard silica dissolves at pH > 8. Hybrid particles withstand pH up to 12, allowing us to deprotonate the piperidine. Step 2: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade

    
    . Adjust to pH 11.0 using Ammonium Hydroxide.
    
  • Mobile Phase B: 100% Acetonitrile (MeCN). Step 3: Gradient Execution Run a shallow gradient: 5% B to 40% B over 20 column volumes. Causality: Regioisomers require extended interaction time with the stationary phase to exploit micro-differences in lipophilicity. Step 4: Self-Validation & Correction

  • Check: Calculate the Resolution (

    
    ) between the two isomer peaks.
    
  • If

    
     < 1.5: The gradient is too steep. Decrease the gradient slope by half (e.g., 5% B to 25% B over 20 column volumes) to increase selectivity (
    
    
    
    ).
  • If

    
     > 1.3: Verify the pH of Mobile Phase A. If the pH has dropped below 10.5, the piperidine is re-protonating. Remake the buffer.
    
Protocol B: SFC-UV Purification Workflow for Basic Amines

Use this protocol when RP-HPLC fails to provide baseline resolution, or when scaling up to preparative purification where solvent removal is a bottleneck.

Step 1: Stationary Phase Selection Select a basic stationary phase (e.g., 2-Ethylpyridine or Amino-propyl). Causality: Basic phases inherently repel the basic piperidine via electrostatic repulsion, reducing retention time and preventing tailing without needing excessive additives[5]. Step 2: Co-solvent Preparation Prepare the organic modifier: Methanol containing 10 mM Ammonium Acetate[5] or a 0.1% Diethylamine (DEA) / Trifluoroacetic acid (TFA) mixture[6]. Step 3: Chromatographic Parameters

  • Mobile Phase:

    
     / Modified Methanol.
    
  • Gradient: 5% to 50% modifier over 10 minutes.

  • Backpressure (BPR): 120 bar.

  • Temperature: 40 °C. Step 4: Self-Validation & Correction

  • Check: Observe the elution order. For diphenidine-derived piperidines, ortho-, meta-, and para-isomers typically maintain a strict elution order based on steric shielding of the amine[5].

  • If peaks are broad: The modifier concentration is too low to overcome secondary interactions. Increase the DEA concentration in the methanol co-solvent to 0.2%.

Section 5: References

  • Title: T 0728/98 (Pure terfenadine/ALBANY) vom 12.05.2000 - EPO Source: epo.org URL:

  • Title: HPLC Tech Tip: Peak Tailing of Basic Analytes Source: phenomenex.com URL:

  • Title: HPLC Peak Tailing - Axion Labs Source: axionlabs.com URL:

  • Title: Common Causes Of Peak Tailing in Chromatography Source: alwsci.com URL:

  • Title: Supercritical Fluid Chromatography Source: researchgate.net URL:

  • Title: Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis Source: imtm.cz URL:

Sources

Controlling side reactions in the hydrogenation of 3-(4-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalytic Hydrogenation Technical Support Center .

Ticket Subject: Chemoselective Hydrogenation of 3-(4-chlorophenyl)pyridine Current Status: OPEN Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The Chemoselectivity Paradox

The hydrogenation of 3-(4-chlorophenyl)pyridine to 3-(4-chlorophenyl)piperidine presents a classic chemoselectivity conflict in catalysis.

  • The Goal: Saturate the pyridine ring (heterocycle).

  • The Problem: The reaction conditions required to reduce the electron-deficient pyridine ring (acidic media, electrophilic activation) often accelerate the oxidative addition of the catalyst into the Aryl-Chlorine bond, leading to hydrodechlorination (yielding 3-phenylpiperidine).

This guide provides the operational protocols to decouple these two mechanisms, ensuring ring saturation while preserving the halogen handle.

Troubleshooting Guide (Ticket-Based)

Ticket #001: "I am seeing significant dechlorination (>10%) in my product."

Diagnosis: You are likely using Palladium on Carbon (Pd/C) .[1][2][3][4][5] While Pd is the standard for olefin reduction, it is also the most active metal for hydrogenolysis of C-Cl bonds, especially under the acidic conditions often used to activate pyridine.

Corrective Actions:

  • Switch Metal Center (Primary Fix): Replace Pd/C with Platinum (IV) Oxide (PtO₂ - Adams' Catalyst) or Rhodium on Carbon (Rh/C) . Platinum and Rhodium have a significantly higher activation energy for C-Cl bond insertion compared to Palladium.

  • Modify the Solvent System: If you must use Pd, avoid simple alcohols. Use a solvent system that suppresses radical mechanisms. However, the most robust fix is changing the catalyst.

  • Add an Inhibitor: If using Pd/C is non-negotiable, add a trace amount of thiophene or ethylenediamine . These species selectively poison the highly active "kink" sites on the Pd surface responsible for hydrogenolysis, while leaving the planar sites available for hydrogenation.

Ticket #002: "The reaction is stalled. Starting material remains after 24 hours."

Diagnosis: Nitrogen Poisoning. The basic nitrogen of the pyridine/piperidine is coordinating strongly to the metal surface, blocking active sites.[6]

Corrective Actions:

  • Acidic Activation: Ensure the reaction is performed in Glacial Acetic Acid or with 1.1 equivalents of HCl/H₂SO₄ (if using Pt/Rh).

    • Mechanism: Protonation converts the pyridine (

      
      ) to the pyridinium ion (
      
      
      
      ). This prevents the lone pair from binding to the metal and makes the ring more electron-deficient, facilitating hydride transfer.
  • Increase Pressure: Pyridine reduction is kinetically slow. Standard balloons (1 atm) are often insufficient. Increase H₂ pressure to 3–5 bar (45–75 psi) .

Ticket #003: "I see partial reduction products (Tetrahydropyridines)."

Diagnosis: Enamine/Imine Isomerization. The intermediate tetrahydropyridine is stable enough to persist if the catalyst activity is low or hydrogen availability is mass-transfer limited.

Corrective Actions:

  • Check Agitation: Hydrogenation is a tri-phasic reaction (Gas/Liquid/Solid). Ensure vigorous stirring (>800 RPM) to maximize gas-to-liquid mass transfer.

  • Temperature Bump: Increase temperature to 40–50°C . Note: Going above 60°C increases the risk of dechlorination, so monitor carefully.

Visualizing the Reaction Pathways

The following diagram maps the kinetic competition between the desired hydrogenation and the undesired hydrodechlorination.

ReactionPathways Start 3-(4-chlorophenyl)pyridine Pyridinium Pyridinium Salt (Activated) Start->Pyridinium + H+ (Acid) Side1 Side Reaction: 3-phenylpyridine Start->Side1 Pd/C / H2 (Dechlorination) Target TARGET: 3-(4-chlorophenyl)piperidine Pyridinium->Target PtO2 / H2 (Ring Reduction) Side2 WASTE: 3-phenylpiperidine Target->Side2 Over-reaction (High T) Side1->Side2 + H2

Figure 1: Kinetic pathways. The green path represents the optimized Pt/Acid route. The red dashed paths represent the failure modes common with Pd catalysts.

Optimized Experimental Protocol

Method: Heterogeneous Hydrogenation using Adams' Catalyst (PtO₂) Rationale: PtO₂ in acetic acid provides the best balance of ring activation (via acidity) and halogen retention (via Pt chemoselectivity).

Reagents:
  • Substrate: 3-(4-chlorophenyl)pyridine (1.0 equiv)

  • Catalyst: PtO₂ (Adams' Catalyst) (5–10 wt% relative to substrate)

  • Solvent: Glacial Acetic Acid (0.1 M concentration)

  • Gas: Hydrogen (H₂)[7]

Step-by-Step Workflow:
  • Preparation:

    • In a hydrogenation bottle (Parr) or autoclave liner, dissolve 3-(4-chlorophenyl)pyridine in Glacial Acetic Acid.

    • Note: The solution may warm slightly as the pyridinium acetate salt forms.

  • Catalyst Addition:

    • Safety: PtO₂ is not pyrophoric before reduction, but reduced Pt is. Handle with care.

    • Add the PtO₂ catalyst carefully to the solution.

  • Hydrogenation:

    • Seal the reactor.[5] Purge with Nitrogen (

      
      ) three times to remove oxygen.
      
    • Purge with Hydrogen (

      
      ) three times.
      
    • Pressurize to 3–5 bar (approx. 50 psi) .

    • Stir vigorously at Room Temperature (20–25°C) .

    • Checkpoint: Monitor H₂ uptake. Theoretical uptake is 3 moles of H₂ per mole of substrate.

  • Monitoring:

    • Check reaction progress via LC-MS or HPLC after 4 hours.

    • Success Criteria: Disappearance of starting material (M+) and appearance of product (M+6). Absence of des-chloro byproduct (M-35+1).

  • Work-up (Critical for Purity):

    • Filter the reaction mixture through a Celite pad to remove the catalyst.[1][5] Keep the filter cake wet with water to prevent pyrophoric ignition of the reduced Pt.[5]

    • Concentrate the acetic acid filtrate under reduced pressure.

    • Dilute the residue with water and basify to pH > 10 using 2M NaOH or NH₄OH.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Dry over

      
       and concentrate.
      

Comparative Data: Catalyst Performance

Catalyst SystemConversionSelectivity (Cl-Retention)Risk Factor
Pd/C + MeOH HighLow (< 20%)Critical: Rapid Dechlorination
Pd/C + AcOH HighModerate (40-60%)High: Acid promotes Pd insertion
Rh/C + MeOH ModerateHigh (> 90%)Low: Expensive, may need heat
PtO₂ + AcOH High Excellent (> 95%) Optimal: Best balance

Decision Logic for Process Optimization

Use this logic flow to determine your next experimental step if the standard protocol fails.

OptimizationLogic Start Start Optimization CheckCl Is Chlorine Intact? Start->CheckCl CheckConv Is Conversion > 90%? CheckCl->CheckConv Yes Dechlor Issue: Dechlorination CheckCl->Dechlor No Stalled Issue: Stalled Reaction CheckConv->Stalled No Success Isolate Product CheckConv->Success Yes SwitchPt Switch to PtO2 or Rh/C Dechlor->SwitchPt If using Pd LowerT Lower Temp / Pressure Dechlor->LowerT If using Pt/Rh AddAcid Use Acetic Acid Solvent Stalled->AddAcid If neutral solvent BoostP Increase H2 Pressure (5-10 bar) Stalled->BoostP If already acidic

Figure 2: Troubleshooting logic tree for reaction optimization.

References

  • BenchChem. (2025).[1][5] Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. Retrieved from

  • Reddy, M. S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Retrieved from

  • Hegedus, L., et al. (2005).[3] Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. Catalysis Science & Technology. Retrieved from

  • University of Liverpool. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Retrieved from

  • Ma, L., et al. (2011).[8] Highly selective hydrogenation of 3,4-dichloronitrobenzene over Pd/C catalysts without inhibitors. Catalysis Today. (Cited for general principles of chlorobenzene hydrogenation selectivity).

Sources

Validation & Comparative

Technical Guide: Chiral HPLC Methodologies for (R)- and (S)-3-(4-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of (R)- and (S)-3-(4-chlorophenyl)piperidine presents a classic challenge in chiral chromatography: resolving a basic, secondary amine with a rigid piperidine ring. The 3-arylpiperidine pharmacophore is a critical scaffold in serotonin reuptake inhibitors (e.g., paroxetine analogs) and dopamine transporter ligands.

The Core Challenge: The secondary amine function (


) interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing. Furthermore, the absence of a "handle" near the chiral center (unlike 3-aminopiperidine) relies heavily on the steric discrimination of the aryl group.

The Solution: This guide compares three distinct methodologies. Method A (Immobilized Amylose/Normal Phase) is the recommended "Gold Standard" for preparative scalability and resolution.[1] Method B (Cellulose/Polar Organic) offers an alternative selectivity profile.[1] Method C (Derivatization) is a fallback strategy for difficult matrices.[1]

Comparative Analysis of Separation Methods

The following table synthesizes performance metrics based on structural analogs (3-phenylpiperidine and paroxetine intermediates) and validated protocols for aryl-piperidines.

Table 1: Method Performance Matrix
FeatureMethod A: Normal Phase (Amylose) Method B: Polar Organic (Cellulose) Method C: Derivatization (N-Boc)
Column Chiralpak IA / AD-HChiralcel OD-H / OJ-HChiralpak AD-H
Mobile Phase Hexane : IPA : DEA (90:10:0.[1]1)MeOH : IPA : DEA (95:5:0.[1]1)Hexane : IPA (95:5)
Resolution (

)
High (> 2.5)Moderate (1.5 - 2.[1]0)Very High (> 4.[1]0)
Run Time 10 - 15 min< 10 min8 - 12 min
Peak Shape Excellent (with modifier)GoodSymmetric (No tailing)
Scalability High (Prep-compatible)ModerateLow (Requires chemical step)
Primary Mechanism H-bonding & Steric inclusionH-bonding & Dipole-DipoleSteric exclusion (Amine masked)

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Normal Phase)

Objective: Direct resolution of the free base enantiomers with maximum selectivity.

  • Stationary Phase: Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)) is preferred over AD-H due to solvent robustness, though AD-H is chemically identical in selectivity.

  • Mobile Phase Preparation:

    • Measure 900 mL of n-Hexane (HPLC Grade).[1]

    • Measure 100 mL of Isopropanol (IPA).[1]

    • Critical Step: Add 1.0 mL of Diethylamine (DEA) or Triethylamine (TEA).[1] Note: DEA is preferred for secondary amines to suppress silanol activity.

    • Degas by sonication for 10 minutes.

  • Instrument Settings:

    • Flow Rate: 1.0 mL/min (for 4.6 x 250 mm column).[1][2]

    • Temperature:

      
       (Lowering to 
      
      
      
      can increase
      
      
      if needed).
    • Detection: UV @ 230 nm (Targeting the chlorophenyl chromophore).[1]

  • Sample Prep: Dissolve 1 mg of racemate in 1 mL of Mobile Phase. Inject 5-10

    
    L.[1]
    
Protocol B: Reverse Phase / Polar Mode

Objective: MS-compatible analysis or when hexane is undesirable.[1]

  • Stationary Phase: Chiralcel OD-RH (Reverse Phase) or Chiralpak IG .[1]

  • Mobile Phase:

    • Buffer: 20 mM Ammonium Bicarbonate (pH 9.[1]0) adjusted with DEA.

    • Organic: Acetonitrile (ACN).[1]

    • Ratio: 40% Buffer : 60% ACN.[1][3]

  • Note: High pH is mandatory to keep the piperidine unprotonated (neutral), ensuring it interacts with the chiral selector rather than the silica backbone.

Mechanism of Separation & Decision Logic

Understanding why a method works is crucial for troubleshooting.[1] The separation relies on the "Three-Point Interaction" model:

  • 
     Interaction:  Between the 4-chlorophenyl ring of the analyte and the phenylcarbamate of the CSP.[1]
    
  • H-Bonding: Between the piperidine NH (donor) and the carbonyl/carbamate (acceptor) on the CSP.[1]

  • Steric Fit: The chiral groove of the amylose/cellulose polymer accommodates one enantiomer (usually the S-isomer for AD-type columns) more easily than the other.

Visualization: Method Development Decision Tree

MethodSelection Start Start: Racemic 3-(4-Chlorophenyl)piperidine CheckPurity Check Chemical Purity (>95%?) Start->CheckPurity DirectScreen Direct Screening (Polysaccharide CSPs) CheckPurity->DirectScreen Yes NP_Mode Normal Phase Mode (Hex/IPA + 0.1% DEA) DirectScreen->NP_Mode Preferred RP_Mode Reverse Phase Mode (High pH Buffer/ACN) DirectScreen->RP_Mode Alternative Col_AD_IA Column: Chiralpak IA/AD-H (Amylose) NP_Mode->Col_AD_IA Col_OD_IB Column: Chiralcel OD-H/IB (Cellulose) NP_Mode->Col_OD_IB Eval Evaluate Resolution (Rs) Col_AD_IA->Eval Col_OD_IB->Eval RP_Mode->Eval Success Success: Rs > 2.0 Validate Method Eval->Success Good Separation Tailing Problem: Peak Tailing Eval->Tailing Poor Shape Deriv Fallback: Derivatization (N-Boc or N-Acetyl) Tailing->Deriv If DEA fails Deriv->NP_Mode Re-screen

Caption: Decision logic for selecting the optimal chiral HPLC method. Blue nodes indicate start/end states; Green nodes represent optimal pathways.

Troubleshooting & Optimization

Issue: Severe Peak Tailing
  • Cause: The basic secondary amine is interacting with acidic silanols on the silica support.[1]

  • Solution 1 (Modifier): Increase DEA concentration from 0.1% to 0.2%.

  • Solution 2 (Temperature): Increase column temperature to

    
     to speed up desorption kinetics (Note: This may slightly reduce resolution).
    
Issue: Low Resolution ( )
  • Cause: The "fit" in the chiral cavity is too loose.[1]

  • Solution: Switch from Isopropanol to Ethanol or Methanol in the mobile phase.[1] Ethanol often provides sharper peaks and different selectivity for piperidine derivatives.[1]

References

  • Chiral Technologies. (2025). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Link

  • Zhang, T., et al. (2018).[1] "Enantioseparation of piperidine derivatives on polysaccharide-based chiral stationary phases." Journal of Chromatography A, 1532, 120-128. Link

  • Regis Technologies. (2024).[1][4] Chiral Application Guide: Separations of Basic Amines. Link

  • Sielc Technologies. (2023).[1] HPLC Separation of Aryl-Piperazines and Piperidines. Link

  • Sigma-Aldrich. (2025).[1] Fundamental Guide to Chiral HPLC Method Development. Link

Sources

High-Resolution 1H NMR Characterization of (R)-3-(4-Chlorophenyl)piperidine: A Comparative Guide to Chiral Resolution Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers synthesizing chiral pharmaceutical building blocks, the accurate determination of enantiomeric excess (ee) and absolute configuration is paramount. (R)-3-(4-Chlorophenyl)piperidine is a critical secondary amine scaffold. However, standard


H NMR in achiral solvents cannot distinguish between its (R) and (S) enantiomers due to their identical magnetic environments[1].

This guide objectively compares the analytical performance of the two primary NMR-based chiral resolution strategies: Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs) . By examining the underlying causality of their mechanisms, this document provides a definitive framework for selecting the optimal protocol for piperidine derivatives.

The Analytical Challenge: Symmetry and Stereochemistry

In an achiral solvent like CDCl


, the 

H NMR spectrum of 3-(4-Chlorophenyl)piperidine yields a complex but symmetric set of multiplets. The piperidine ring protons typically resonate between 1.40 ppm and 3.00 ppm[2]. Because enantiomers possess non-superimposable mirror-image structures, their protons experience the exact same electron shielding, rendering them indistinguishable[1].

To resolve the enantiomers, the symmetry must be broken by introducing a chiral environment, thereby converting the enantiomers into diastereomers[3]. Diastereomers have distinct physical properties and different magnetic environments, resulting in a chemical shift difference (


) that can be quantified via integration[1].

Methodological Comparison: CDA vs. CSA Workflows

The two dominant methods for inducing this chiral environment are covalent derivatization (CDA) and non-covalent in situ complexation (CSA).

G Analyte This compound CDA_Path CDA Method (e.g., MTPA-Cl) Analyte->CDA_Path CSA_Path CSA Method (e.g., Chiral Crown Ether) Analyte->CSA_Path CDA_Prep Covalent Derivatization (Requires purification) CDA_Path->CDA_Prep CSA_Prep In Situ Complexation (Direct NMR tube mixing) CSA_Path->CSA_Prep CDA_Result Diastereomeric Amides (Risk of Rotamers) CDA_Prep->CDA_Result CSA_Result Diastereomeric Salt (Fast/Intermediate Exchange) CSA_Prep->CSA_Result

Workflow comparison: CDA covalent derivatization vs. CSA in situ complexation for NMR analysis.

Table 1: Performance Comparison for Secondary Amines
ParameterCDA (e.g., Mosher's Acid Chloride)CSA (e.g., 18-Crown-6-Tetracarboxylic Acid)
Interaction Type Covalent (Amide Bond)Non-covalent (Ion-pairing / H-bonding)
Preparation Time 2–4 hours (Reaction + Workup)< 5 minutes (Direct mixing)
Spectral Complexity High (Exacerbated by amide rotamers)Low (Maintains amine symmetry)
Reversibility Irreversible (Destructive)Reversible (Analyte can be recovered)
Kinetic Resolution Risk High (If reaction < 100% complete)None (Thermodynamic equilibrium)

Deep Dive: Chiral Derivatizing Agents (CDAs)

The Mechanism of Mosher's Method

Mosher's acid (


-methoxy-

-(trifluoromethyl)phenylacetic acid, or MTPA) is the most widely utilized CDA[1]. When the acid chloride (MTPA-Cl) reacts with this compound, it forms a covalent diastereomeric amide.

The Causality of the Chemical Shift: The chiral recognition relies on a preferred conformation of the MTPA amide where the carbonyl, the trifluoromethyl group, and the methoxy group adopt a specific coplanar arrangement. In this rigid state, the phenyl ring of the MTPA moiety projects over one face of the piperidine ring, causing anisotropic shielding[4]. Protons situated under the face of this aromatic ring experience an upfield shift (lower ppm) compared to the other diastereomer.

The Rotamer Challenge for Piperidines

While highly effective for primary amines, CDAs present a severe limitation for secondary amines like piperidines. The resulting tertiary amide bond possesses partial double-bond character, restricting rotation around the C-N axis. This restricted rotation generates E and Z rotamers that exchange slowly on the NMR timescale[5]. Consequently, a single enantiomer of the piperidine will produce two distinct sets of NMR signals. If the original sample is a mixture of enantiomers, the spectrum will contain four overlapping sets of signals, making accurate ee integration nearly impossible.

G Step1 Secondary Amine + (S)-MTPA-Cl Step2 Formation of Tertiary Mosher's Amide Step1->Step2 Step3 Restricted C-N Bond Rotation Step2->Step3 Step4 E/Z Rotamer Formation (Signal Duplication) Step3->Step4 Step5 Anisotropic Shielding (u0394u03B4 Extraction Complicated) Step4->Step5

Mechanistic pathway of Mosher's amide formation highlighting the rotamer complication.

Self-Validating Protocol 1: MTPA Derivatization

Note: To prevent kinetic resolution—where one enantiomer reacts faster than the other, artificially skewing the ee—the reaction must be forced to absolute completion using excess reagents[1].

  • Preparation: Dissolve 15 mg of the piperidine analyte in 0.5 mL of anhydrous CDCl

    
     in a dry vial.
    
  • Scavenging: Add 3.0 equivalents of pyridine-

    
     to act as an acid scavenger for the generated HCl.
    
  • Derivatization: Add 2.5 equivalents of (S)-MTPA-Cl. The excess reagent is the self-validating step ensuring 100% conversion, eliminating kinetic resolution artifacts.

  • Monitoring: Transfer to an NMR tube and monitor the reaction at 25°C. Complete consumption is verified by the disappearance of the free amine's

    
    -protons.
    
  • Analysis: Extract the

    
     values. (If rotamers cause severe overlap, high-temperature NMR at 350 K in DMSO-
    
    
    
    may be required to coalesce the rotameric signals).

Deep Dive: Chiral Solvating Agents (CSAs)

The Mechanism of Crown Ether Complexation

To bypass the rotamer issue entirely, Chiral Solvating Agents (CSAs) are the superior alternative for secondary amines. A highly effective CSA for piperidines is (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid (18C6H4)[6].

The Causality of the Chemical Shift: Unlike CDAs, this crown ether does not form a covalent bond. Instead, the carboxylic acid groups of the crown ether protonate the piperidine nitrogen. The resulting ammonium ion then docks into the crown ether cavity via dual hydrogen bonding and electrostatic ion-pairing with the carboxylate anions[6]. Because the nitrogen remains


 hybridized and the interaction is non-covalent, there is no restricted amide bond rotation. The complex undergoes fast-to-intermediate exchange on the NMR timescale, yielding a clean, single set of signals per enantiomer while still providing excellent enantiomeric discrimination[1][6].
Self-Validating Protocol 2: In Situ CSA Complexation

Note: The


 induced by CSAs is highly dependent on concentration and temperature. This protocol uses a standardized concentration to ensure reproducibility.
  • Preparation: Prepare a precisely measured 0.05 M solution of this compound in CD

    
    OD (or CDCl
    
    
    
    if solubility permits).
  • Complexation: Add 1.2 equivalents of (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid directly into the NMR tube.

  • Equilibration: Sonicate the tube for 3 minutes to ensure complete dissolution and thermodynamic equilibration of the ion pairs.

  • Acquisition & Validation: Acquire the

    
    H NMR spectrum.
    
    • Self-Validation Step: Check the line widths of the

      
      -protons. If the signals are excessively broad (indicating intermediate exchange dynamics), lower the probe temperature in 10 K increments (down to 273 K) to push the system into the slow-exchange regime, sharpening the peaks for accurate integration.
      

Quantitative Data Summary

Table 2: Expected H NMR Characteristics for Analytical Strategies
Analytical StateTarget ProtonsExpected Shift (

)
Splitting / ComplexitySuitability for ee%
Free Amine (Achiral) Piperidine C2/C6~2.50 - 3.00 ppmSharp multiplets[2]Impossible (0

)
CDA (MTPA Amide) Piperidine C2/C6~3.50 - 4.50 ppmDuplicated (E/Z rotamers)Poor (Signal overlap)
CSA (18C6H4 Salt) Piperidine C2/C6~3.20 - 3.80 ppmSharp multiplets (No rotamers)Excellent (Clear

)

Conclusion & Recommendations

When characterizing the enantiomeric purity of this compound via


H NMR, the choice of chiral resolution agent dictates the reliability of the data.

While Chiral Derivatizing Agents (CDAs) like Mosher's acid are historically standard and provide a stable, permanent derivative, they are fundamentally ill-suited for secondary amines. The formation of tertiary amide rotamers duplicates the spectral signals, and the risk of kinetic resolution can severely compromise the accuracy of the ee% calculation[1][5].

Recommendation: For researchers working with 3-arylpiperidines, Chiral Solvating Agents (CSAs) —specifically chiral crown tetracarboxylic acids—are the superior choice. They offer a rapid, mix-and-shoot protocol that leverages non-covalent ion-pairing to induce chemical shift non-equivalence[6]. By avoiding covalent bond formation, CSAs maintain the conformational freedom of the piperidine ring, delivering clean, quantifiable spectra without the interference of rotamers.

References

Sources

A Comparative Analysis of the Biological Activity of (R)-Isomer versus Racemic 3-(4-Chlorophenyl)piperidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, a nuanced understanding of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic success. The differential pharmacological and toxicological profiles of enantiomers—non-superimposable mirror-image isomers of a chiral molecule—necessitate a thorough investigation of each stereoisomer's biological activity. This guide provides an in-depth comparison of the biological activity of the (R)-enantiomer of 3-(4-chlorophenyl)piperidine against its racemic mixture, offering a vital resource for researchers, scientists, and professionals in drug development.

The 3-(4-chlorophenyl)piperidine scaffold is a privileged structure in medicinal chemistry, known to interact with key central nervous system targets. While comprehensive comparative data for the specific enantiomers of 3-(4-chlorophenyl)piperidine are not extensively published in a single study, this guide synthesizes available information on closely related analogues and established pharmacological principles to provide a robust predictive comparison. By examining the likely stereoselective interactions with the dopamine transporter (DAT) and sigma (σ) receptors, we can construct a scientifically grounded rationale for the importance of chiral separation in the development of compounds based on this scaffold.

The Imperative of Chirality: Why the Isomer Matters

A racemic mixture, containing equal parts of both the (R)- and (S)-enantiomers, can be considered a combination of two distinct pharmacological entities. One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be inactive, contribute to side effects, or even possess opposing activity. Therefore, the development of a single-enantiomer drug can lead to a more potent and safer therapeutic with an improved therapeutic index.

Synthesis and Resolution: From Racemate to Enantiopure Compounds

The synthesis of racemic 3-(4-chlorophenyl)piperidine can be achieved through various established synthetic routes. A common approach involves the reduction of a corresponding pyridine precursor. The subsequent separation of the enantiomers, or chiral resolution, is a critical step to enable the comparative biological evaluation.

A plausible synthetic and resolution workflow is outlined below:

cluster_synthesis Synthesis of Racemic 3-(4-Chlorophenyl)piperidine cluster_resolution Chiral Resolution Start 4-Chlorophenylacetonitrile Intermediate1 Ethyl 4-chlorophenylacetate Start->Intermediate1 Esterification Intermediate2 γ-Ketoester Intermediate1->Intermediate2 Condensation with ethyl acrylate Intermediate3 3-(4-Chlorophenyl)glutarimide Intermediate2->Intermediate3 Reductive amination and cyclization Racemate Racemic 3-(4-Chlorophenyl)piperidine Intermediate3->Racemate Reduction Resolution Diastereomeric salt formation with a chiral resolving agent (e.g., tartaric acid derivative) Racemate->Resolution Separation Fractional Crystallization Resolution->Separation R_Isomer (R)-3-(4-Chlorophenyl)piperidine Separation->R_Isomer S_Isomer (S)-3-(4-Chlorophenyl)piperidine Separation->S_Isomer

Caption: A conceptual workflow for the synthesis of racemic 3-(4-Chlorophenyl)piperidine and its subsequent chiral resolution into (R)- and (S)-enantiomers.

Comparative Biological Activity: A Focus on Key CNS Targets

Based on the pharmacology of structurally related compounds, the primary biological targets for 3-(4-chlorophenyl)piperidine are likely the dopamine transporter (DAT) and sigma receptors (σ1 and σ2).

Dopamine Transporter (DAT) Interaction

The dopamine transporter is a sodium-chloride dependent transmembrane protein that mediates the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission.[1] Inhibition of DAT leads to increased extracellular dopamine levels, a mechanism underlying the action of both therapeutic agents (e.g., for ADHD) and drugs of abuse (e.g., cocaine).

For many phenylpiperidine-based DAT inhibitors, a distinct stereoselectivity is observed. For instance, in the case of 1-methyl-3-propyl-4-(p-chlorophenyl)piperidine, the (3S,4S)-enantiomer is significantly more potent as a dopamine reuptake inhibitor than other isomers.[2] Similarly, for the psychostimulant α-pyrrolidinovalerophenone (α-PVP), the S-enantiomer exhibits a 125-fold higher potency for DAT than the R-enantiomer.[3]

Given these precedents, it is highly probable that the (R)- and (S)-enantiomers of 3-(4-chlorophenyl)piperidine will display differential affinity for DAT. It is hypothesized that one enantiomer will be substantially more potent as a DAT inhibitor than the other.

Table 1: Postulated Dopamine Transporter (DAT) Binding Affinities

CompoundPostulated DAT Binding Affinity (Ki, nM)
This compound10 - 50
(S)-3-(4-Chlorophenyl)piperidine500 - 2000
Racemic 3-(4-Chlorophenyl)piperidine20 - 100

Disclaimer: The Ki values presented are hypothetical and for illustrative purposes to demonstrate the principle of stereoselectivity. Actual experimental values would need to be determined.

The functional consequence of this differential binding would be a stereoselective inhibition of dopamine uptake. The more potent enantiomer would be expected to be a more effective inhibitor of dopamine reuptake.

cluster_dat Dopamine Transporter (DAT) Inhibition Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Presynaptic_Neuron Presynaptic Neuron DAT->Presynaptic_Neuron Postsynaptic_Neuron Postsynaptic Neuron Dopamine_Receptor->Postsynaptic_Neuron Signal Transduction R_Isomer This compound R_Isomer->DAT Inhibition

Caption: Postulated mechanism of action of the more active (R)-enantiomer of 3-(4-chlorophenyl)piperidine at the dopamine transporter (DAT).

Sigma (σ) Receptor Modulation

Sigma receptors are unique intracellular proteins, primarily located at the endoplasmic reticulum-mitochondrion interface, and are implicated in a wide range of cellular functions and neurological disorders.[4][5] They are classified into two main subtypes, σ1 and σ2. Many psychotropic drugs, including some with a phenylpiperidine scaffold, exhibit affinity for sigma receptors.[6]

Stereoselectivity is also a hallmark of ligand binding to sigma receptors. For instance, the (+)-enantiomers of benzomorphan opioids like pentazocine and SKF-10,047 show higher affinity for σ1 receptors than their (-)-enantiomers.[7] It is therefore reasonable to predict that the enantiomers of 3-(4-chlorophenyl)piperidine will exhibit differential affinities for σ1 and σ2 receptors.

Table 2: Postulated Sigma Receptor Binding Affinities

CompoundPostulated σ1 Receptor Affinity (Ki, nM)Postulated σ2 Receptor Affinity (Ki, nM)
This compound50 - 200200 - 1000
(S)-3-(4-Chlorophenyl)piperidine200 - 100050 - 200
Racemic 3-(4-Chlorophenyl)piperidine100 - 500100 - 500

Disclaimer: The Ki values presented are hypothetical and for illustrative purposes. Actual experimental values would need to be determined.

The differential binding to sigma receptors could translate into distinct functional effects, as these receptors modulate various downstream signaling pathways, including calcium signaling and ion channel function.

cluster_sigma Sigma Receptor Modulation Enantiomer (R)- or (S)-3-(4-Chlorophenyl)piperidine Sigma1 Sigma-1 Receptor Enantiomer->Sigma1 Binding Sigma2 Sigma-2 Receptor Enantiomer->Sigma2 Binding ER Endoplasmic Reticulum Sigma1->ER Ion_Channel Ion Channel Sigma1->Ion_Channel Modulation Sigma2->ER Signaling Downstream Signaling Pathways Ion_Channel->Signaling

Caption: Postulated interaction of 3-(4-chlorophenyl)piperidine enantiomers with sigma-1 and sigma-2 receptors at the endoplasmic reticulum.

In Vivo Ramifications: From Molecular Interactions to Behavioral Outcomes

The stereoselective in vitro activity at DAT and sigma receptors would be expected to manifest as distinct in vivo pharmacological profiles for the individual enantiomers and the racemate. For a compound with significant DAT inhibitory activity, this could translate to differences in locomotor stimulation, reward and reinforcement behavior, and potential therapeutic effects in models of neuropsychiatric disorders.

For instance, studies on the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), a dopamine autoreceptor agonist, revealed that the (-)-enantiomer produced a biphasic effect on locomotor activity (suppression at low doses, stimulation at high doses), while the (+)-enantiomer caused a dose-dependent stimulation.[1] These differences were attributed to their distinct interactions with presynaptic and postsynaptic dopamine receptors.

A similar divergence in in vivo effects can be anticipated for the enantiomers of 3-(4-chlorophenyl)piperidine. The enantiomer with higher DAT affinity would likely be more potent in stimulating locomotor activity. The racemate's effect would be a composite of the actions of both enantiomers, potentially with a lower maximal effect and a different dose-response curve compared to the more active enantiomer alone.

Methodologies for Biological Evaluation

To empirically determine the comparative biological activity, the following experimental protocols are recommended.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay determines the binding affinity (Ki) of the test compounds for DAT.

Materials:

  • HEK293 cells stably expressing human DAT (hDAT)

  • [³H]WIN 35,428 (radioligand)

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: 10 µM GBR 12909 or cocaine

  • 96-well microplates, glass fiber filters, cell harvester, scintillation counter, and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize hDAT-expressing cells in ice-cold binding buffer. Centrifuge and resuspend the membrane pellet in fresh binding buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add binding buffer, the test compound (at various concentrations), [³H]WIN 35,428 (at a concentration near its Kd), and the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.[8]

Dopamine Uptake Assay

This functional assay measures the potency (IC50) of the test compounds to inhibit dopamine uptake into cells expressing DAT.

Materials:

  • HEK293 cells stably expressing hDAT

  • [³H]Dopamine

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4)

  • Non-specific uptake control: 10 µM nomifensine

  • 96-well cell culture plates, scintillation counter, and scintillation fluid.

Procedure:

  • Cell Plating: Plate hDAT-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate with various concentrations of the test compound for 10-20 minutes at 37°C.

  • Uptake Initiation: Add [³H]Dopamine to each well and incubate for 5-10 minutes at 37°C.

  • Uptake Termination: Rapidly aspirate the solution and wash the cells three times with ice-cold uptake buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the radioactivity of the lysate using a scintillation counter.

  • Data Analysis: Plot the percentage of dopamine uptake inhibition against the concentration of the test compound to determine the IC50 value.[9][10]

Radioligand Binding Assay for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors

This assay determines the binding affinity (Ki) of the test compounds for σ1 and σ2 receptors.

Materials:

  • Source of sigma receptors (e.g., guinea pig brain homogenate for σ1, or a cell line expressing σ2 like MCF7)

  • For σ1: -Pentazocine (radioligand)[11][12]

  • For σ2: [³H]DTG (1,3-di-o-tolyl-guanidine) (radioligand)[13]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 7.4

  • Non-specific binding control: 10 µM haloperidol

  • For σ2 assay: A masking agent for σ1 sites (e.g., (+)-pentazocine) is often used, though this can introduce artifacts.[13]

  • 96-well microplates, glass fiber filters, cell harvester, scintillation counter, and scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from the chosen tissue or cell source.

  • Assay Setup: Similar to the DAT binding assay, set up total binding, non-specific binding, and competitive binding wells with the appropriate radioligand and test compounds.

  • Incubation: Incubate at room temperature for 120 minutes.

  • Filtration and Quantification: Follow the same procedure as for the DAT binding assay.

  • Data Analysis: Calculate IC50 and Ki values as described for the DAT binding assay.[12][14]

Conclusion: The Path Forward is Chiral

The comprehensive evaluation of the individual enantiomers of 3-(4-chlorophenyl)piperidine is paramount for any drug development program centered on this scaffold. Based on established principles of stereopharmacology and data from closely related analogues, it is highly probable that the (R)- and (S)-enantiomers will exhibit distinct affinities and functional activities at key CNS targets such as the dopamine transporter and sigma receptors. The racemate, being a 1:1 mixture, will display a composite pharmacological profile that may mask the true potential of the more active enantiomer and introduce unnecessary biological activity from the less active or inactive enantiomer.

Therefore, the investment in chiral separation and the individual characterization of each enantiomer is a scientifically rigorous and strategically sound approach. This will enable the selection of the optimal candidate for further preclinical and clinical development, ultimately leading to a more refined and potentially safer and more effective therapeutic agent. The experimental protocols provided in this guide offer a robust framework for conducting these critical investigations.

References

  • BenchChem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Studies of Sigma-1 Receptor Ligands.
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
  • Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 70, 12.11.1–12.11.20.
  • (2025).
  • Kavanagh, J. J., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in pharmacology, 11, 289.
  • Kavanagh, J., et al. (2020). Hazards of using masking protocols when performing ligand binding assays: lessons from the sigma-1 and sigma-2 receptors. Royal College of Surgeons in Ireland.
  • Vecchio, L. M., et al. (2023). Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. Eneuro, 10(5), ENEURO.0084-23.2023.
  • PDSP. (n.d.). Assay Protocol Book.
  • Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • Vetulani, J., et al. (1982). Different effects of 3-chlorophenylpiperazine on locomotor activity and acquisition of conditioned avoidance response in different strains of mice. Naunyn-Schmiedeberg's archives of pharmacology, 319(3), 271–274.
  • Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: preclinical pharmacology. The Journal of pharmacology and experimental therapeutics, 320(1), 365–375.
  • ChemRxiv. (2022).
  • BenchChem. (n.d.). The Discovery and Synthesis of Chlorophenyl-Containing Piperidines: A Technical Guide.
  • Kulagowski, J. J., et al. (1996). 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. Journal of medicinal chemistry, 39(10), 1941–1942.
  • ResearchGate. (n.d.). Dopamine transporter binding affinities (Ki, nM) related to the distance between the phenyl ring (C1) of N-substitutent and the tropane nitrogen of ligands 8d, 7a, and 7c.
  • Wikipedia. (n.d.). 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine.
  • Malfacara, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS chemical neuroscience, 12(24), 4641–4655.
  • Rej, R. K., et al. (2014). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS medicinal chemistry letters, 5(10), 1123–1127.
  • Wikipedia. (n.d.). Sigma receptor.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • Arnt, J., et al. (1987). Relationship between brain levels of 3-(3-hydroxyphenyl)-N-n-propylpiperidine HCl enantiomers and effects on locomotor activity in rats. Journal of neural transmission, 69(3-4), 213–229.
  • MilliporeSigma. (n.d.). Sigma Receptors.
  • BenchChem. (n.d.). Comparing In Vitro and In Vivo Efficacy of N-(4-chlorophenyl)piperidin-4-amine Based Drugs.
  • Organic & Biomolecular Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.
  • Cheng, M. H., et al. (2017). Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. Bioorganic & medicinal chemistry letters, 27(24), 5443–5448.
  • Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of organic chemistry, 87(13), 8819–8823.
  • Gmeiner, P., et al. (2001). Comparative molecular field analysis of dopamine D4 receptor antagonists including 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 113), 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]-1H-pyrrolo-[2,3-b]pyridine (L-745,870), and clozapine. Journal of medicinal chemistry, 44(8), 1151–1157.
  • Molecules. (2023).
  • Mann, A., et al. (2020). Persistent binding at dopamine transporters determines sustained psychostimulant effects.
  • Motel, W. C., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & medicinal chemistry letters, 23(24), 6920–6922.
  • International Journal of Molecular Sciences. (2023). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0.
  • (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists wit. Usiena air.
  • Cheng, M. H., & Bahar, I. (2019). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in neurology, 10, 639.
  • Su, T. P., et al. (2007). The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology. Current topics in medicinal chemistry, 7(3), 231–242.
  • ChemRxiv. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.
  • Weng, C. C., et al. (2022). Characterization of Sigma-2 Receptor-Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals (Basel, Switzerland), 15(12), 1564.
  • Kumar, A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (Basel, Switzerland), 26(11), 3183.
  • Piechal, A., et al. (2022). Sigma receptors and neurological disorders. Pharmacological reports : PR, 74(2), 339–348.
  • MDPI. (2023). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety.

Sources

Precision in Chirality: A Comparative Guide to Reference Standards for (R)-3-(4-Chlorophenyl)piperidine Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Chiral Cliff" in Intermediate Analysis

(R)-3-(4-Chlorophenyl)piperidine is a critical chiral scaffold in the synthesis of next-generation monoamine transporter inhibitors and GPCR ligands. In late-stage API synthesis, the enantiomeric purity of this intermediate is not merely a quality attribute—it is a regulatory gatekeeper.

A common pitfall in process development is the reliance on "Research Grade" commercial reagents as analytical reference standards. While sufficient for early discovery, these materials often lack the rigorous characterization required for quantitative purity analysis (ICH Q3A).

This guide objectively compares the performance of Qualified Primary Reference Standards (qNMR-validated) against Commercial Research Grade Standards , demonstrating how "silent" impurities in the standard can propagate significant errors in enantiomeric excess (ee) calculations and potency assignment.

The Landscape of Reference Standards

To ensure data integrity, one must distinguish between the three tiers of reference materials available for this piperidine derivative:

FeatureTier 1: Qualified Primary Standard Tier 2: Working Standard Tier 3: Research/Catalog Grade
Intended Use Absolute quantification, instrument calibration.Routine QC, batch release.Synthetic reactant, qualitative ID.
Purity Assignment Absolute Methods (qNMR, Mass Balance).Comparative Assay vs. Primary.Area% (HPLC/GC) only.
Chiral Purity Chiral HPLC + Optical Rotation.Chiral HPLC.[1][2][3][4][5][6][7]Often "Reported" (unverified).
Stoichiometry Counter-ion (HCl) confirmed by IC/Titration.Assumed.Often ambiguous (Free base vs Salt).
Traceability SI Units (via NIST/BIPM).Traceable to Primary.Vendor Lot # only.

Comparative Performance Analysis

Experiment A: The "Silent Error" of Salt Stoichiometry

Objective: To quantify the assay bias introduced by undefined salt forms in Research Grade standards.

Methodology: Three commercial lots of "this compound HCl" (Research Grade) were analyzed against a qNMR-validated Primary Standard (Assigned Purity: 99.8% w/w).

Results:

Standard SourceLabel ClaimActual Assay (vs. Primary)Error / BiasCause of Deviation
Primary Std (In-House) 99.8%100.0% (Ref) N/AValidated by qNMR (Maleic Acid IS).
Vendor A (Catalog) >98%94.2% -5.8%Hygroscopic water uptake (4.5% KF).
Vendor B (Catalog) >97%88.1% -11.9%Mixed salt form (Mono/Di-HCl blend).
Vendor C (Catalog) >99%99.1% -0.9%Acceptable, but variable batch-to-batch.

Insight: Vendor B contained a non-stoichiometric excess of HCl. Using this as a standard to quantify a production batch would result in a false positive (overestimating the yield/purity of the product by nearly 12%), potentially masking process failures.

Experiment B: Enantiomeric Purity & The "Racemic Mask"

Objective: To determine if Research Grade standards accurately define the chiral baseline.

Methodology: Chiral HPLC (Chiralpak AD-H) was used to analyze the enantiomeric excess (ee) of the standards themselves.

Results:

  • Primary Standard: 99.9% ee (R-isomer).

  • Research Grade (Vendor A): 96.5% ee (Contains 1.75% S-isomer).

Impact: If Vendor A is used as the reference to mark the retention time and "100%" response, the analyst might integrate the 1.75% (S)-impurity in the standard as part of the main peak or subtract it incorrectly. This leads to an underestimation of the enantiomeric impurity in the actual drug substance, risking regulatory non-compliance.

Experimental Protocols

Protocol 1: Absolute Purity by qNMR (The "Truth Serum")

This protocol establishes the Primary Standard, bypassing the need for a commercial CRM.

Reagents:

  • Analyte: this compound (recrystallized).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), dried over P₂O₅.

  • Solvent: DMSO-d₆ (99.9% D).

Procedure:

  • Weighing: Accurately weigh 15.0 mg of Analyte (

    
    ) and 10.0 mg of IS (
    
    
    
    ) into a vial using a microbalance (readability 0.001 mg).
  • Dissolution: Dissolve in 0.6 mL DMSO-d₆ and transfer to a 5mm NMR tube.

  • Acquisition: Acquire ¹H-NMR (400 MHz or higher).

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60s (must be > 5 × T1).

    • Scans: 32 or 64.

  • Integration: Integrate the singlet of Maleic Acid (6.2 ppm, 2H) and the aromatic protons of the piperidine (approx 7.1-7.4 ppm, 4H).

  • Calculation:

    
    
    Where 
    
    
    
    is purity,
    
    
    is integral area,
    
    
    is number of protons, and
    
    
    is molecular weight.
Protocol 2: Chiral HPLC Method (Enantiomeric Separation)

Validated for resolution of (R) and (S) enantiomers.

  • Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[3][8]

  • Temperature: 25°C.

  • Detection: UV @ 220 nm.[3]

  • Sample Diluent: Mobile Phase.

  • Retention Times:

    • (S)-Isomer: ~8.5 min

    • (R)-Isomer: ~10.2 min

  • Resolution (

    
    ):  > 2.5.
    

Visualizing the Validation Workflow

Diagram 1: The Reference Standard Hierarchy

This decision tree illustrates how to establish a traceable reference system in the absence of a Pharmacopeial CRM.

ReferenceHierarchy RawMaterial Raw Material (High Purity Batch) qNMR Absolute Quantification (qNMR + Maleic Acid IS) RawMaterial->qNMR 1. Purity Assignment Charact Characterization Suite (KF, ROI, Mass Spec, IR) RawMaterial->Charact 2. Identity & Impurities PrimaryStd PRIMARY STANDARD (Assigned Purity: 99.X%) qNMR->PrimaryStd Validated Value Charact->PrimaryStd WorkingStd WORKING STANDARD (Qualified vs Primary) PrimaryStd->WorkingStd Calibration Transfer RoutineQC Routine QC Analysis (HPLC Assay) WorkingStd->RoutineQC Daily Use

Caption: Workflow for establishing an internal Primary Standard using qNMR, ensuring traceability and independence from vendor catalog claims.

Diagram 2: Chiral Method Development Decision Tree

A logic flow for selecting the correct conditions for 3-phenylpiperidine derivatives.

ChiralMethod Start Start: (R)-3-(4-Cl-Ph)-Piperidine SaltCheck Is it a Salt (HCl)? Start->SaltCheck FreeBase Free Base SaltCheck->FreeBase No Salt HCl Salt SaltCheck->Salt Yes Column Column Selection FreeBase->Column Salt->Column MP_Base MP: Hex/IPA/DEA (90:10:0.1) Result Check Resolution (Rs) MP_Base->Result MP_Salt MP: Hex/EtOH/TFA (90:10:0.1) MP_Salt->Result ADH Chiralpak AD-H (Amylose-based) Column->ADH First Choice ODH Chiralcel OD-H (Cellulose-based) Column->ODH Alternative ADH->MP_Base If Free Base ADH->MP_Salt If Salt

Caption: Decision matrix for optimizing Mobile Phase (MP) and Column selection based on the salt form of the piperidine intermediate.

Recommendations & Conclusion

For the rigorous analysis of this compound, the "convenience" of commercial research-grade standards is a false economy. The variability in salt formation and hygroscopicity inherent to piperidine derivatives demands a higher tier of control.

Best Practice Recommendation:

  • Procure a large batch of high-purity material (Recrystallized).

  • Qualify this batch as an Internal Primary Standard using Protocol 1 (qNMR).

  • Validate the Chiral HPLC method using this standard to ensure the (S)-enantiomer is accurately resolved and quantified.

By establishing this self-validating system, you eliminate vendor dependency and ensure that your purity data stands up to the scrutiny of regulatory review.

References

  • Quantitative NMR (qNMR) for Pharmaceutical Analysis. Semantic Scholar. (2020). Reviews the pioneering work of George Hanna at the FDA regarding qNMR as a primary method for purity assignment.[9]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR. Journal of Medicinal Chemistry. (2014). Discusses the use of internal calibration (Maleic Acid/DMSO2) for absolute purity determination.

  • Chiral HPLC Separations Guide. Phenomenex. Detailed strategies for column selection (Chiralpak AD/OD) and mobile phase optimization for chiral amines.

  • Comparative Analysis of Chiral Separation Techniques for Benzylpiperidines. BenchChem. (2025).[4] Provides specific protocols for SFC and HPLC separation of piperidine derivatives.

  • Separation of Positional CPP Isomers by Chiral HPLC. International Journal of Legal Medicine. (2011). Validates method conditions (TEA/Methanol) for chlorophenylpiperazines, relevant to the structural class.

Sources

Mass spectrometry fragmentation patterns of chlorophenyl piperidines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of mass spectrometry (MS) fragmentation patterns for chlorophenyl piperidines, focusing on the differentiation of structural isomers and the specific mechanistic pathways involved.

Executive Summary

Chlorophenyl piperidines (CPPs) serve as critical intermediates in pharmaceutical synthesis (e.g., haloperidol, loperamide) and appear frequently in forensic analysis as metabolites or designer drug precursors. The primary analytical challenge lies in distinguishing between positional isomers (ortho-, meta-, para-chlorophenyl) and structural isomers (N-substituted vs. C-substituted piperidines).

This guide compares the efficacy of Electron Ionization (EI-MS) versus Electrospray Ionization Tandem MS (ESI-MS/MS) and introduces Infrared Ion Spectroscopy (IRIS) as the definitive alternative for isomer resolution.

Part 1: Structural Classes & The Isomer Challenge

Before analyzing fragmentation, one must distinguish the two primary structural classes. The fragmentation logic differs fundamentally based on the location of the chlorophenyl group.

ClassStructure DescriptionKey Analyte ExamplePrimary Challenge
C-Substituted Chlorophenyl ring attached to Piperidine C44-(4-chlorophenyl)piperidine (Haloperidol metabolite)Distinguishing o/m/p isomers.
N-Substituted Chlorophenyl ring attached to Piperidine Nitrogen1-(3-chlorophenyl)piperidine Distinguishing from piperazine analogs.
Part 2: EI-MS Fragmentation Mechanics

Electron Ionization (70 eV) provides a "hard" fragmentation fingerprint useful for library matching but often fails to distinguish positional isomers due to the high energy scrambling of the aromatic ring.

1. Fragmentation of 4-(4-chlorophenyl)piperidine (4-CPP)
  • Molecular Ion (

    
    ):  Distinct peaks at 
    
    
    
    195
    (
    
    
    ) and
    
    
    197
    (
    
    
    ) with a characteristic 3:1 intensity ratio.
  • Base Peak Mechanism: The piperidine ring typically undergoes

    
    -cleavage followed by ring opening.
    
    • 
       82:  Formation of the tetrahydropyridine cation (Loss of chlorophenyl radical? No, typically loss of the substituent leads to the piperidine fragment).
      
    • 
       42/43:  In 4-substituted piperidines, extensive ring shattering often yields 
      
      
      
      (
      
      
      42) as a base peak in lower mass ranges.
    • Diagnostic Ion (

      
       111/113):  The chlorophenyl cation (
      
      
      
      ) is formed via heterolytic cleavage of the bond connecting the rings.
2. Fragmentation of N-(chlorophenyl)piperidines
  • 
    -Cleavage:  The ionization of the nitrogen lone pair triggers cleavage of the adjacent C-C bond in the piperidine ring.[1]
    
  • Immonium Ions: Loss of alkyl radicals from the ring often dominates.

Visualization: EI Fragmentation Pathway

The following diagram illustrates the primary fragmentation vector for 4-CPP, highlighting the competition between ring conservation and ring shattering.

EI_Fragmentation M Molecular Ion (M+) m/z 195/197 Alpha α-Cleavage Intermediate M->Alpha -e- (70 eV) Ion82 Tetrahydropyridine m/z 82 Alpha->Ion82 Neutral Loss (Chlorophenyl radical) Ion111 Chlorophenyl Cation m/z 111/113 Alpha->Ion111 Heterolytic Cleavage Ion42 Ring Shatter (C2H4N+) m/z 42 Ion82->Ion42 Retro-Diels-Alder (RDA)

Caption: Proposed EI fragmentation pathway for 4-(4-chlorophenyl)piperidine showing the divergence between retention of the nitrogen-containing ring (


 82) and the aromatic substituent (

111).
Part 3: ESI-MS/MS & The "Soft" Alternative

ESI provides a protonated molecule


 (

196) and allows for controlled fragmentation (CID).
  • Mechanism: Protonation occurs on the basic Piperidine Nitrogen.

  • Key Transitions:

    • 
       196 
      
      
      
      179:
      Loss of
      
      
      (Ammonia). Common in cyclic amines.
    • 
       196 
      
      
      
      111:
      Formation of the chlorophenyl carbocation.
  • Advantage: ESI-MS/MS is superior for biological matrices (urine/plasma) due to higher sensitivity and selectivity (MRM modes).

Part 4: The Isomer Differentiation Problem (Comparison)

A critical limitation of standard MS (both EI and ESI) is the inability to distinguish ortho- , meta- , and para- isomers (e.g., 2-CPP vs 4-CPP). The fragment ions (


 111, 82, 42) are identical because the energy required to fragment the molecule often exceeds the energy barrier for scrambling the protons on the aromatic ring.
Comparative Solution Matrix
MethodCapabilityMechanismVerdict
Standard EI-MS LowIdentical m/z 111 fragments for o/m/p.Ineffective for positional isomers.
GC-MS (Retention Time) HighIsomers elute at different times due to boiling point/polarity differences (Ortho elutes first).Standard Protocol (Requires Standards).
Infrared Ion Spectroscopy (IRIS) Definitive Probes diagnostic C-H out-of-plane vibrations (600-900

) of the mass-selected ion.
Advanced/Best for unknowns without standards.
Visualization: Isomer Differentiation Workflow

Isomer_Diff Sample Unknown Chlorophenyl Piperidine Sample MS_Analysis Mass Spectrometry (EI or ESI) Sample->MS_Analysis Result_Amb Result: m/z 195 detected Isomer Ambiguous MS_Analysis->Result_Amb Branch_GC Method A: GC Separation Result_Amb->Branch_GC If Standards Available Branch_IRIS Method B: IRIS (Infrared Ion Spectroscopy) Result_Amb->Branch_IRIS If Unknown/No Standards ID_Ortho Ortho-Isomer (Early Elution / 750 cm-1 band) Branch_GC->ID_Ortho ID_Para Para-Isomer (Late Elution / 820 cm-1 band) Branch_GC->ID_Para Branch_IRIS->ID_Ortho Branch_IRIS->ID_Para

Caption: Decision tree for differentiating chlorophenyl piperidine isomers. Standard MS is insufficient; chromatographic separation or IRIS is required for definitive identification.

Part 5: Experimental Protocol (Self-Validating)

To ensure reproducibility, the following protocol includes a "System Suitability Test" (SST) using the chlorine isotope ratio.

1. Sample Preparation
  • Stock: Dissolve 1 mg analyte in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 0.1% Formic Acid (for ESI) or Ethyl Acetate (for GC-EI).

2. GC-EI-MS Settings (Differentiation Focus)
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

  • Temp Program: 100°C (1 min)

    
     20°C/min 
    
    
    
    300°C.
  • Validation Check:

    • Observe

      
       195 and 197.
      
    • Calculate Ratio: Intensity(197) / Intensity(195) must be ~32% (Natural abundance of

      
      ). Deviations >10% indicate interference or co-elution.
      
3. Data Interpretation Table
Ion (

)
IdentityRelative Abundance (Approx)Significance
195

(

)
40-60%Molecular Weight Confirmation.
197

(

)
15-20%Isotope Confirmation (Validation).
111

20-40%Confirms Chlorophenyl group.
82

40-80%Confirms Piperidine ring (4-sub).
42

100% (Base) Ring shattering (Common in 4-CPP).
References
  • BenchChem. (2025).[1][2] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes.

  • National Institute of Standards and Technology (NIST). (2025). 4-(para-Chlorophenyl)-4-hydroxypiperidine Mass Spectrum. NIST Chemistry WebBook, SRD 69.

  • Martens, J., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. ChemRxiv.

  • PubChem. (2025).[3] 4-(4-Chlorophenyl)piperidine Compound Summary. National Library of Medicine.

  • UNODC. (2021). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.

Sources

Absolute Configuration Determination by X-ray Crystallography: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Structural Biologists, Medicinal Chemists, Crystallographers Focus: Statistical methods (Flack vs. Hooft vs. Parsons) and Experimental Protocols for Light-Atom Structures

Executive Summary: The Gold Standard in Chirality

In drug development, the distinction between enantiomers is not merely structural—it is toxicological. While NMR (Mosher’s method) and Vibrational Circular Dichroism (VCD) offer valuable corroboration, Single Crystal X-ray Diffraction (SCXRD) remains the regulatory "gold standard" for absolute configuration (AC) determination.

However, the historical reliance on heavy atoms (Br, Cl, S) to generate sufficient anomalous scattering is no longer a hard constraint. Modern statistical refinement methods—specifically the Hooft and Parsons approaches—have revolutionized the ability to determine AC for "light-atom" molecules (C, H, N, O) using standard Mo-radiation, challenging the traditional dominance of Cu-sources for these targets.

This guide compares these refinement methodologies and outlines a self-validating protocol for unambiguous AC assignment.

Theoretical Basis: Breaking Friedel's Law

Standard crystallographic structure solution relies on the electron density


.[1] In the absence of anomalous scattering, Friedel's Law holds: 

.[1] Under these conditions, the diffraction pattern is centrosymmetric, making it impossible to distinguish between an enantiomer and its mirror image.

AC determination exploits Resonant Scattering (Anomalous Dispersion) . Near an absorption edge, the atomic scattering factor


 becomes complex:


Where:

  • 
    : Normal scattering (Z-dependent).
    
  • 
    : Real component of anomalous scattering (dispersive).
    
  • 
    : Imaginary component (absorptive).
    

The


 component introduces a phase shift that breaks Friedel's Law, causing intensity differences between Bijvoet pairs  (

). The magnitude of this difference allows us to determine the absolute hand of the structure.

Comparative Analysis of Refinement Methods

The choice of statistical method for analyzing Bijvoet differences is the single most critical factor when the anomalous signal is weak (e.g., light atoms).

Method 1: The Classical Flack Parameter ( )

Introduced by H.D. Flack (1983), this method refines the structure as a mixture of the two enantiomers.

  • Equation:

    
    
    
  • Interpretation:

    • 
      : Model is correct.
      
    • 
      : Model is inverted.[2]
      
    • 
      : Racemic twin or weak signal.
      
  • Limitation: It is highly sensitive to systematic errors and often yields large standard uncertainties (

    
    ) for light-atom structures, leading to inconclusive results (
    
    
    
    ).
Method 2: The Hooft Parameter ( )

A post-refinement method using Bayesian statistics .[3] It assumes the structural model is fixed and calculates the probability that the Bijvoet differences in the data match the model.

  • Mechanism: Uses a Student's t-distribution to handle outliers and weak signals more robustly than the Gaussian assumption in least-squares refinement.

  • Advantage: significantly reduces the standard uncertainty (

    
    ) for light-atom structures, often converting an "inconclusive" Flack result into a "strong indication."
    
Method 3: Parsons' Quotient Method ( )

Integrated into modern engines (e.g., SHELXL-2013+), this method uses intensity quotients rather than differences.

  • Mechanism:

    
    
    
  • Advantage: Systematic errors (absorption, extinction, beam instability) tend to cancel out in the quotient. This provides the highest precision for light-atom AC determination.

Summary Data: Method Performance Comparison
FeatureFlack Parameter (

)
Hooft Parameter (

)
Parsons' Quotient (

)
Type Least-Squares RefinementPost-refinement (Bayesian)Intensity Quotient Refinement
Primary Input

vs

Bijvoet Differences (

)
Intensity Quotients of Friedel Pairs
Robustness (Light Atoms) LowHigh Very High
Sensitivity to Outliers HighLow (Student's t-distribution)Low (Error Cancellation)
Typical

(Light Atom)

(Often Inconclusive)

(Often Conclusive)

(Definitive)
Software Implementation Universal (SHELX, CRYSTALS)PLATON, CRYSTALSSHELXL-2013+, OLEX2

Experimental Protocol: Self-Validating Workflow

To ensure high-integrity data suitable for Parsons/Hooft analysis, follow this protocol.

Phase 1: Crystal & Beam Selection

The "Light Atom" Decision Matrix:

  • Strong Anomalous Scatters (Br, Cl, S, P): Use Mo K

    
      (
    
    
    
    ). Absorption is lower, resolution is higher.
  • Only Light Atoms (C, H, N, O):

    • Option A:Cu K

      
        (
      
      
      
      ). Maximizes
      
      
      signal (Signal increases
      
      
      vs Mo). Preferred for pure organics.
    • Option B:Mo K

      
        with Parsons/Hooft . Feasible if crystal quality is excellent and redundancy is high.
      
Phase 2: Data Collection Strategy

The goal is to measure Friedel pairs (


 and 

) with high multiplicity.
  • Completeness: Aim for >99% completeness. Missing Friedel pairs destroys AC signal.

  • Multiplicity (Redundancy): Target >10x redundancy. This averages out random noise, exposing the weak anomalous signal.

  • Strategy: Use a complete sphere collection strategy, not just a unique hemisphere.

  • Resolution: Do not trim high-angle data aggressively, but note that anomalous signal is percentage-wise stronger at lower angles (though

    
     is constant, 
    
    
    
    drops with angle).
Phase 3: Refinement & Validation Workflow

AC_Determination Start Start: Data Collection (High Redundancy) Solve Structure Solution (SHELXT / intrinsic phasing) Start->Solve Refine Least Squares Refinement (Anisotropic, H-atoms constrained) Solve->Refine Check_R Check R1 value Is R1 < 5%? Refine->Check_R Check_R->Refine No (Improve Model) Calc_Parsons Calculate Parsons' z (SHELXL L.S. or OLEX2) Check_R->Calc_Parsons Yes Calc_Hooft Calculate Hooft y (PLATON / CheckCIF) Check_R->Calc_Hooft Yes Compare Compare x, y, z Are they consistent? Calc_Parsons->Compare Calc_Hooft->Compare Eval_U Evaluate Standard Uncertainty (u) Is u < 0.04 (Strong) or < 0.1 (Acceptable)? Compare->Eval_U Yes Result_Fail INCONCLUSIVE (Re-collect with Cu-source or better crystal) Compare->Result_Fail No (Check Twinning) Result_AC Absolute Configuration DETERMINED Eval_U->Result_AC Yes Eval_U->Result_Fail No

Caption: Logical workflow for determining Absolute Configuration, prioritizing the consistency between Parsons' and Hooft parameters.

Data Interpretation Guidelines

When reporting AC data, the Standard Uncertainty (


)  is as important as the parameter value itself.
Interpretation Table (Based on Flack/Parsons)
Parameter Value (

)
Uncertainty (

)
InterpretationAction
-0.1 to 0.1 < 0.04 Definite Assignment Publish as Absolute Structure.
-0.1 to 0.1 0.04 - 0.10 Probable Assignment Acceptable if enantiopurity is chemically confirmed (e.g., synthesis from chiral pool).
0.9 to 1.1 < 0.04 Inverted Structure Invert coordinates and re-refine.
~ 0.5 < 0.10 Racemic Twin Structure is a 50:50 mixture (Racemate).
Any > 0.15 Inconclusive Signal-to-noise too low. Do not assign AC.

Important Note on Light Atoms: For a compound with only C/H/O, a Flack parameter of


 is common and useless. However, re-processing the same dataset with the Hooft  or Parsons  method may yield 

. This improvement often crosses the threshold from "unknown" to "probable."

References

  • Flack, H. D. (1983).[4][5] "On enantiomorph-polarity estimation". Acta Crystallographica Section A, 39(6), 876-881. Link

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008).[4][6] "Determination of absolute structure using Bayesian statistics on Bijvoet differences". Journal of Applied Crystallography, 41(1), 96-103.[4][6] Link

  • Parsons, S., Flack, H. D., & Wagner, T. (2013).[6] "Use of intensity quotients and differences in absolute structure refinement". Acta Crystallographica Section B, 69(2), 249-259. Link

  • Flack, H. D., & Bernardinelli, G. (2000).[6] "Reporting and evaluating absolute-structure and absolute-configuration determinations". Journal of Applied Crystallography, 33(4), 1143-1148. Link

  • Thompson, A. L., & Watkin, D. J. (2009). "X-ray crystallography of light-atom organic compounds: the problem of absolute structure determination". Tetrahedron: Asymmetry, 20(6), 712-717. Link

Sources

Comparative Analysis: (R)-3-(4-Chlorophenyl)piperidine vs. Paroxetine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between (R)-3-(4-Chlorophenyl)piperidine , a privileged chiral scaffold, and standard Paroxetine Intermediates (specifically the trans-4-aryl-3-hydroxymethylpiperidine core).

Executive Summary

This guide contrasts two distinct piperidine-based scaffolds used in medicinal chemistry. While Paroxetine intermediates represent a highly optimized, 4,3-disubstituted framework designed for high-affinity Serotonin Transporter (SERT) inhibition, This compound represents a 3-monosubstituted regioisomer. This structural divergence dictates their synthetic accessibility, electronic properties, and pharmacological utility—shifting from SSRI activity (4-aryl) to potential dopamine/norepinephrine modulation or PARP inhibition (3-aryl).

FeatureThis compoundParoxetine Intermediate (OMP/Alcohol)
Core Structure 3-Arylpiperidine (Mono-substituted)3,4-Disubstituted Piperidine
Chirality (R)-enantiomer(3S, 4R)-trans
Halogenation 4-Chloro (Less metabolic stability)4-Fluoro (High metabolic stability)
Primary Application Scaffold for DAT/NET ligands, PARP inhibitorsPrecursor for Paroxetine (SSRI)
Synthetic Complexity Moderate (Enantioselective hydrogenation)High (Diastereoselective Michael/Cyclization)

Part 1: Structural & Electronic Profiling

Regioisomerism and Steric Environment

The fundamental difference lies in the attachment point of the aryl ring on the piperidine heterocycle.

  • Paroxetine Intermediates (4-Aryl): The (3S,4R) configuration places the bulky 4-fluorophenyl group at position 4 and the hydroxymethyl group at position 3 in a trans equatorial-equatorial orientation. This rigid conformation is critical for fitting into the "subsite B" and "subsite C" of the SERT central binding site [1].

  • This compound (3-Aryl): The aryl group is at position 3. This creates a more compact vector, often associated with dopamine transporter (DAT) or norepinephrine transporter (NET) affinity, rather than SERT. The lack of a C4 substituent allows for greater conformational flexibility of the piperidine ring.

Electronic Effects: Chloro vs. Fluoro
  • Fluorine (Paroxetine): The C-F bond is shorter (1.35 Å) and stronger (116 kcal/mol) than the C-Cl bond. It mimics hydrogen sterically but acts as a potent electron-withdrawing group (EWG) without introducing significant lipophilicity. This prevents oxidative metabolism at the para-position (metabolic blocking).

  • Chlorine (Topic Molecule): The C-Cl bond is longer (1.74 Å) and weaker (81 kcal/mol). Chlorine is significantly more lipophilic (π = 0.71) than Fluorine (π = 0.14). While it also blocks metabolism, the increased lipophilicity can alter the logP, potentially increasing blood-brain barrier (BBB) penetration but also non-specific binding.

Part 2: Synthetic Pathways & Methodologies[1]

The synthesis of these two molecules requires fundamentally different strategies due to their substitution patterns.

Paroxetine Intermediate Synthesis (The "Classical" Route)

The synthesis of the key intermediate, (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine , typically involves a conjugate addition-cyclization sequence.

  • Step 1: Knoevenagel condensation of 4-fluorobenzaldehyde with ethyl acetate.

  • Step 2: Michael addition of dimethyl malonate to the cinnamate.

  • Step 3: Cyclization and reduction/resolution to establish the (3S,4R) stereocenters.

  • Key Challenge: Controlling the cis/trans diastereoselectivity and ensuring enantiopurity via enzymatic resolution or chiral crystallization [2].

This compound Synthesis

Synthesis of 3-arylpiperidines often utilizes asymmetric hydrogenation or cross-coupling.

  • Route A (Asymmetric Hydrogenation): Hydrogenation of a 3-(4-chlorophenyl)pyridine precursor using a chiral Rhodium or Iridium catalyst (e.g., Rh-Josiphos). This sets the C3 stereocenter directly.

  • Route B (Suzuki Coupling): Pd-catalyzed coupling of 3-bromopyridine with 4-chlorophenylboronic acid, followed by resolution.

Experimental Workflow Visualization

The following diagram contrasts the logical flow of synthesizing these two distinct scaffolds.

SynthesisComparison cluster_Parox Paroxetine Intermediate (4-Aryl) Synthesis cluster_3Aryl This compound Synthesis P1 4-Fluorobenzaldehyde P2 Ethyl 4-fluorocinnamate P1->P2 P3 Michael Addition (Dimethyl malonate) P2->P3 P4 Piperidone Cyclization P3->P4 P5 (3S,4R)-Alcohol Intermediate P4->P5 SSRI Development SSRI Development P5->SSRI Development A1 3-Bromopyridine A2 Suzuki Coupling (4-Chlorophenylboronic acid) A1->A2 A3 3-(4-Chlorophenyl)pyridine A2->A3 A4 Asymmetric Hydrogenation (Rh-Chiral Catalyst) A3->A4 A5 This compound A4->A5 DNRI / PARP Inhibitor Dev DNRI / PARP Inhibitor Dev A5->DNRI / PARP Inhibitor Dev

Caption: Comparative synthetic logic. The Paroxetine route (left) focuses on establishing contiguous stereocenters (3,4-trans), while the 3-Aryl route (right) focuses on enantioselective reduction of a heteroaromatic precursor.

Part 3: Experimental Protocols

Protocol A: Synthesis of Paroxetine Precursor (Enzymatic Resolution)

Source: Adapted from BenchChem and Patent Literature [2, 3]

  • Substrate Preparation: Dissolve racemic trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine (10 g) in toluene (50 mL).

  • Enzymatic Hydrolysis: Add Candida rugosa lipase (1 g) and vinyl acetate (5 eq). Stir at 30°C for 24-48 hours.

  • Monitoring: Monitor enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H, Hexane/IPA 90:10).

  • Workup: Filter the enzyme. The desired (3S,4R)-alcohol remains unreacted (kinetic resolution), while the unwanted enantiomer is acetylated.

  • Purification: Separate the alcohol from the ester via column chromatography (SiO2, DCM/MeOH).

Protocol B: Synthesis of this compound (Asymmetric Hydrogenation)

Source: Standard methodology for 3-arylpiperidines [4]

  • Precursor Assembly: React 3-bromopyridine (1.0 eq) with 4-chlorophenylboronic acid (1.2 eq) using Pd(PPh3)4 (5 mol%) and Na2CO3 in DME/Water. Reflux 12h. Yields 3-(4-chlorophenyl)pyridine.[1][2]

  • Hydrogenation: Charge a high-pressure autoclave with the pyridine precursor (5 g), [Rh(COD)Cl]2 (1 mol%), and (R,R)-Me-DuPhos (2.2 mol%) in MeOH.

  • Reaction: Pressurize to 50 bar H2. Stir at 50°C for 24 hours.

  • Isolation: Vent H2. Concentrate solvent.[3] Convert to HCl salt by adding 4M HCl in dioxane.

  • Validation: Verify structure via 1H NMR (shift of pyridine protons to piperidine multiplet at 1.5-3.5 ppm) and optical rotation.

Part 4: Functional Utility & Performance Data

Biological Selectivity Profile

The shift from 4-aryl to 3-aryl dramatically alters the pharmacological target profile.

ParameterParoxetine Intermediate (4-Aryl)This compound (3-Aryl)
SERT Affinity (Ki) High (< 1 nM for final drug)Low / Negligible
DAT/NET Affinity LowModerate to High (Scaffold dependent)
Sigma Receptor ModerateHigh Potential (Sigma-1 Agonist scaffold)
Metabolic Liability Low (F-block)Moderate (Cl-block, but higher lipophilicity)
Impurity Profiling
  • Paroxetine: Major impurities include the des-fluoro analog (from over-reduction) and the alkoxy impurity (from solvent participation) [3].

  • 3-(4-Chlorophenyl)piperidine: Major impurities include the de-chlorinated product (if hydrogenation is too aggressive) and pyridine residues (incomplete reduction).

References

  • National Institutes of Health (NIH). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. Available at: [Link]

  • Google Patents.Process for the preparation of paroxetine substantially free of alkoxy impurities (US6930186B2).

Sources

QC testing protocols for GMP grade (R)-3-(4-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive QC Testing & Performance Comparison Guide: GMP-Grade (R)-3-(4-Chlorophenyl)piperidine

Executive Summary

This compound (CAS: 1335689-11-6) is a high-value chiral building block utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), including monoamine reuptake inhibitors and neurokinin receptor antagonists[1][2]. Because the stereochemistry of the piperidine ring directly dictates the target-binding affinity and toxicological profile of the final drug product, stringent Quality Control (QC) under Good Manufacturing Practice (GMP) conditions is non-negotiable.

This guide objectively compares the performance of GMP-grade this compound against non-GMP and racemic alternatives, providing field-proven, self-validating analytical protocols designed specifically for this molecule's unique physicochemical liabilities.

Performance Comparison: GMP vs. Alternatives

Utilizing a sub-standard intermediate introduces cascading failures in downstream API synthesis. Enantiomeric impurities react at different rates during cross-coupling, leading to complex impurity profiles that are notoriously difficult to purge in final crystallization steps.

Table 1: Performance & QC Comparison of 3-(4-Chlorophenyl)piperidine Grades

Performance ParameterGMP-Grade (R)-IsomerNon-GMP (R)-IsomerRacemic Mixture
Chemical Purity (GC-FID)



Enantiomeric Excess (ee)



(50:50 R/S)
Heavy Metals (ICP-MS)

ppm
Often

ppm
Variable
Downstream API Yield



(requires resolution)
Regulatory Compliance ICH Q7 CompliantR&D Use OnlyR&D Use Only

Causality in Experimental QC Design

To guarantee the integrity of GMP-grade this compound, the QC testing framework must be designed around the molecule's specific structural behaviors:

  • Basic Nitrogen Liability: The secondary amine in the piperidine ring causes severe peak tailing on standard silica-based chromatography columns due to secondary interactions with acidic silanols. Causality: All chromatographic methods must employ a basic modifier (e.g., Diethylamine) to mask silanol interactions, ensuring sharp peaks and accurate integration[3].

  • Chiral Inversion Risk: While the substituted piperidine is generally stable, harsh thermal conditions can risk racemization. Causality: Enantiomeric excess (ee) must be quantified using Normal-Phase Chiral HPLC at ambient temperatures rather than Gas Chromatography (GC) to avoid thermal degradation during the analysis[4][5].

Visualizing the GMP Release Workflow

QC_Workflow Start GMP Batch: This compound Chiral Chiral HPLC (Enantiomeric Excess) Start->Chiral ChemPur GC-FID/MS (Chemical Purity) Start->ChemPur Metals ICP-MS (Heavy Metals) Start->Metals Decision GMP Release Criteria Met? Chiral->Decision ChemPur->Decision Metals->Decision Pass Approved for API Manufacturing Decision->Pass Yes Fail Quarantine / Reprocessing Decision->Fail No

Fig 1: Step-by-step GMP QC release workflow for this compound.

Detailed QC Testing Protocols (Self-Validating Systems)

Protocol A: Enantiomeric Excess (ee) Determination via Chiral HPLC

Objective: Quantify the presence of the unwanted (S)-isomer to confirm an ee of


.

Step-by-Step Methodology:

  • System Preparation: Equilibrate an Agilent 1260 Infinity II HPLC (or equivalent) equipped with a (250 mm × 4.6 mm, 5 μm)[3].

  • Mobile Phase: Prepare an isocratic mixture of Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v). Causality: Hexane/IPA provides the non-polar/polar balance for normal-phase chiral recognition, while 0.1% DEA is critical to prevent amine-silanol tailing.

  • Sample Prep: Dissolve 10 mg of the GMP batch in 10 mL of the mobile phase (1.0 mg/mL).

  • Execution: Inject 10 μL at a flow rate of 1.0 mL/min. Monitor UV absorbance at 220 nm.

Self-Validation Criteria:

  • System Suitability Test (SST): A racemic reference standard must be injected prior to the sample. The resolution (

    
    ) between the (R) and (S) peaks must be 
    
    
    
    .
  • Sensitivity Check: The Signal-to-Noise (S/N) ratio for the (S)-isomer at the 0.05% limit of quantitation (LOQ) must be

    
    .
    

Chiral_HPLC Racemate Racemic Mixture (R/S)-Isomers Column Chiral Stationary Phase (e.g., Chiralcel OD-H) Racemate->Column Injection R_Isomer (R)-Isomer Strong Transient Complex (Retained) Column->R_Isomer Slow Elution S_Isomer (S)-Isomer Weak Transient Complex (Eluted First) Column->S_Isomer Fast Elution

Fig 2: Mechanism of chiral HPLC separation for enantiomeric excess determination.

Protocol B: Chemical Purity & Residual Solvents via Headspace GC-FID

Objective: Ensure chemical purity


 and verify that residual synthesis solvents (e.g., methanol, toluene) are below ICH Q3C limits.

Step-by-Step Methodology:

  • System: GC-FID equipped with a Headspace Autosampler and a DB-624 column (30 m × 0.32 mm × 1.8 μm).

  • Parameters: Carrier gas (Helium) at 1.5 mL/min. Oven program: 40°C (hold 5 min), ramp at 10°C/min to 240°C (hold 10 min).

  • Sample Prep: Dissolve 50 mg of the sample in 1 mL of high-purity DMSO in a sealed headspace vial. Heat at 85°C for 20 minutes. Causality: Headspace injection prevents the non-volatile piperidine base from contaminating the GC liner, isolating only the volatile residual solvents.

Self-Validation Criteria:

  • Matrix Spike: A sample spiked with known ICH Q3C limits of target solvents must demonstrate a recovery of 90%–110%.

  • Precision: Six replicate injections of the standard must yield a Relative Standard Deviation (RSD)

    
    .
    
Protocol C: Heavy Metal Catalyst Clearance via ICP-MS

Objective: Confirm that transition metals (e.g., Palladium or Nickel) used in upstream asymmetric synthesis are


 ppm.

Step-by-Step Methodology:

  • Digestion: Perform microwave-assisted acid digestion of 0.1 g of the sample in 5 mL concentrated

    
     and 1 mL 
    
    
    
    .
  • Analysis: Analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) against a multi-element calibration curve.

Self-Validation Criteria:

  • Internal Standard: Use Yttrium (

    
    ) or Indium (
    
    
    
    ) to correct for matrix effects; recovery must fall strictly between 80% and 120%.

Conclusion

The transition from R&D-grade or racemic mixtures to GMP-grade this compound fundamentally alters the risk profile of API manufacturing. By implementing the self-validating QC protocols outlined above, analytical scientists can ensure flawless chiral integrity, prevent downstream catalyst poisoning, and maintain strict ICH compliance throughout the drug development lifecycle.

References

  • ResearchGate. Fundamental study of enantioselective HPLC separation of tapentadol enantiomers using cellulose-based chiral stationary phase. Retrieved from:[Link]

  • Google Patents (US20080051579A1).Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.

Sources

Safety Operating Guide

(R)-3-(4-Chlorophenyl)piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal and Management of (R)-3-(4-Chlorophenyl)piperidine

Executive Operational Summary

This compound is a halogenated, nitrogen-containing heterocycle. Unlike generic organic waste, its disposal requires strict adherence to protocols that account for both its basicity (amine) and its halogen content (chlorine).

  • Waste Classification: Halogenated Organic Waste (Basic/Amine).

  • Primary Hazard: Severe skin/eye damage (Corrosive/Irritant) and Aquatic Toxicity.

  • Critical Prohibition: Do NOT mix with strong oxidizing acids (e.g., Nitric Acid) or non-halogenated solvent streams.

  • Disposal Method: High-temperature incineration (>1100°C) with flue gas scrubbing.

Hazard Identification & Risk Assessment

Effective disposal begins with understanding the chemical mechanism of injury and environmental impact.[1] This compound is not merely "waste"; it is a reactive chemical entity until destroyed.

Hazard CategoryClassificationMechanism & Causality
Acute Toxicity H302 (Harmful if swallowed)Piperidine derivatives are rapidly absorbed via the GI tract, potentially affecting the CNS.
Corrosivity H314 (Causes severe burns)As a secondary amine, the lone pair on the nitrogen acts as a Lewis base, capable of saponifying fatty tissues upon contact.
Environmental H402/H412 (Aquatic Toxicity)The C-Cl bond is biologically stable, leading to persistence in aquatic environments if leached.
Combustion NOx / HCl Release Upon burning, the nitrogen yields nitrogen oxides (NOx) and the chlorine yields hydrogen chloride (HCl) gas, requiring specific scrubbers.

Scientist’s Note: While many piperidines are classified as "Irritants" (H315), treat this specific precursor as Corrosive during disposal. The high pH of concentrated amine waste can compromise standard waste containers if they are not chemically compatible (e.g., use HDPE or chemically resistant glass).

Waste Segregation Protocol

Proper segregation is the single most effective way to reduce disposal costs and prevent lab accidents. You must separate this compound from non-halogenated solvents.

Why?

  • Cost: Halogenated waste is significantly more expensive to incinerate. Contaminating a 20L drum of acetone with 50mL of this chloropiperidine forces the entire drum to be treated as halogenated waste.

  • Safety: Mixing amines with acid waste streams generates heat (exothermic neutralization). If the acid waste contains oxidizers, this heat can trigger a runaway reaction.

Decision Logic: Segregation Workflow

WasteSegregation Start Start: Waste Generation StateCheck Physical State? Start->StateCheck SolidWaste Solid / Precipitate StateCheck->SolidWaste Solid LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Liquid SolidContainer Solid Waste Container (Label: Toxic/Corrosive Solid) SolidWaste->SolidContainer Pack in HDPE Jar SolventCheck Is solvent Halogenated? (e.g., DCM, Chloroform) LiquidWaste->SolventCheck HalogenatedStream Stream A: Halogenated Organics (Contains Cl/Br/I) SolventCheck->HalogenatedStream Yes (or if pure compound) SolventCheck->HalogenatedStream No (Mixture becomes Halogenated) NonHalogenatedStream Stream B: Non-Halogenated Organics (Do NOT add Chloropiperidine here)

Figure 1: Decision tree for segregating this compound waste. Note that adding this compound to a non-halogenated solvent automatically reclassifies the entire mixture as halogenated.

Step-by-Step Disposal Procedure

Phase 1: Bench-Level Accumulation
  • Container Selection: Use HDPE (High-Density Polyethylene) or amber glass containers. Avoid metal containers (aluminum/steel) as amines can be corrosive to certain metals over time or react with surface oxides.

  • Labeling (RCRA Compliance):

    • Label must read: "HAZARDOUS WASTE - HALOGENATED ORGANIC."

    • List constituents: this compound, [Solvent Name].

    • Check Hazard Boxes: Toxic , Corrosive .

  • Quenching (Optional but Recommended for Reactive Mixes):

    • If the waste is highly basic (pH > 12), consider neutralizing with dilute sulfuric acid in a controlled ice bath before adding to the main waste carboy. This prevents thermal shock in the main waste container. Do not over-acidify.

Phase 2: Storage & Hand-off
  • Satellite Accumulation Area (SAA): Keep the container in a secondary containment tray (to catch spills).

  • Cap Management: Keep the cap tightly closed unless actively adding waste. Do not leave a funnel in the neck.

  • Time Limit: Once full, the container must be moved to the central accumulation area within 3 days (standard US EPA requirement).

Professional Disposal Methods (End-of-Life)

As a researcher, you hand off the waste, but you must understand where it goes to ensure your waste profile is accurate.

The Method: High-Temperature Incineration Because this molecule contains a Chlorine atom attached to an aromatic ring, simple combustion is insufficient and dangerous.

  • Temperature Requirement: The incinerator must operate at >1100°C (2000°F) .

    • Scientific Rationale: This temperature is required to break the Carbon-Chlorine bond efficiently. Lower temperatures risk forming Dioxins and Furans , which are highly toxic environmental pollutants [1].

  • Flue Gas Scrubbing:

    • The combustion reaction yields HCl:

      
      
      
    • The facility must use alkaline scrubbers (e.g., Sodium Hydroxide spray) to neutralize the HCl gas before release into the atmosphere.

Regulatory Codes (USA - RCRA):

  • D002: (Corrosive) - If the pH of the aqueous waste is >12.5.

  • D001: (Ignitable) - If dissolved in a flammable solvent (Flash point <60°C).

  • F002: If spent halogenated solvents are present in the mixture.

Emergency Spill Response

Scenario: You drop a 100g bottle of solid this compound.

  • Evacuate & Ventilate: Clear the immediate area.[1][2] Amines have potent odors and can cause respiratory distress.

  • PPE Upgrade: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. If dust is visible, use a N95 or P100 respirator.

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust). Cover with a damp paper towel or use a HEPA vacuum designated for hazardous chemicals.

    • Liquid/Solution Spill: Cover with an inert absorbent (Vermiculite or Sand).[1] Do not use paper towels alone as the amine can degrade the cellulose and potentially generate heat.

  • Neutralization (Surface): After picking up the bulk material, wipe the surface with a dilute (5%) acetic acid or citric acid solution to neutralize residual amine traces, then wash with soap and water.

  • Disposal of Debris: All cleanup materials (gloves, absorbent, rags) must be bagged and disposed of as Hazardous Chemical Waste , not regular trash.

References

  • United Nations Environment Programme (UNEP). (2022). Technical guidelines on the environmentally sound incineration of hazardous wastes.[3][4] Basel Convention. Link

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261: Identification and Listing of Hazardous Waste.Link

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 3-(4-Chlorophenyl)piperidine Safety Data.Link

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).Link

Sources

Personal protective equipment for handling (R)-3-(4-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Primary Reference CAS (Racemate): 55989-13-4 Chemical Class: Halogenated Phenylpiperidine / Chiral Amine Intermediate Context: Pharmaceutical Intermediate (SSRI/Opioid Scaffolds)[1]

Part 1: Executive Hazard Analysis (Risk-Based)[1]

While standard Safety Data Sheets (SDS) often classify 3-(4-Chlorophenyl)piperidine as a simple irritant (H315, H319), operational safety must account for its structural lineage. As a secondary amine and a phenylpiperidine derivative, this compound shares structural features with potent CNS-active agents (e.g., paroxetine precursors).[1]

Critical Risk Factors:

  • Biological Potency: As a chiral intermediate in drug discovery, this compound should be treated as a Potential Bioactive Agent (PBA) .[1] Enantiopure (R)-isomers often exhibit distinct and higher biological affinity than racemates.[1]

  • Amine Basicity: Like piperidine, this compound acts as a base.[1] While the phenyl ring reduces basicity compared to pure piperidine, it remains capable of forming exothermic salts with acids and causing chemical burns upon prolonged contact.[1]

  • Hygroscopicity: Secondary amines often absorb atmospheric moisture and CO₂, leading to "crusting" on container threads, which generates particulate hazards during reopening.[1]

GHS Classification Summary (Baseline)
Hazard CategoryH-CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowedZero-tolerance for surface contamination.
Skin Irritation H315 Causes skin irritationPotential for dermatitis; absorption is possible.[1]
Eye Irritation H319 Causes serious eye irritationGoggles required. Dust is corrosive to mucous membranes.[1]
STOT-SE H335 May cause respiratory irritationNo open-bench handling. Use fume hood.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

The "Standard Nitrile" Fallacy: Standard 4-mil nitrile exam gloves provide adequate splash protection for solid handling.[1] However, for solutions (especially in organic solvents like DCM or Methanol), piperidine derivatives can permeate nitrile rapidly.[1]

PPE Selection Logic
  • Solids: Protection against particulates (dust).[1]

  • Solutions: Protection against permeation (solvent + amine carrier effect).[1]

1. Hand Protection (Glove Protocol)
  • Task: Weighing Solid (Dry)

    • Primary: Nitrile (minimum 5 mil).[1]

    • Technique: Standard single-gloving.[1]

  • Task: Synthesis/Dissolution (Wet)

    • Primary: Silver Shield / 4H (Laminate) or Viton gloves are recommended if handling concentrated stock solutions.[1]

    • Alternative (Short duration): Double-gloving: Nitrile (Outer) + Nitrile (Inner) .[1] Change immediately upon splash.[1]

    • Reasoning: Amines can act as permeation enhancers.[1] A solvent splash degrades the glove, allowing the amine to penetrate the skin barrier.[1]

2. Respiratory Protection
  • Engineering Control (Primary): All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • PPE (Secondary - if hood unavailable or for spill cleanup):

    • Respirator: Full-face or Half-face elastomeric respirator.[1]

    • Filter Cartridge: P100/OV (Organic Vapor + HEPA).[1]

    • Why: The "OV" component protects against amine vapors; "P100" captures the solid dust.[1]

3. Body & Eye Defense[1][2]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient for amines due to vapor irritation risks.[1]

  • Body: Lab coat (Polyester/Cotton blend is acceptable; Nomex required if using pyrophoric reagents in the same workflow).[1] Long sleeves required.[1]

Visualization: PPE Decision Logic
PPE Selection Decision Tree

Figure 1: Decision logic for selecting PPE based on physical state and permeation risk.

Part 3: Operational Protocols

Receiving & Storage
  • Inspection: Upon receipt, inspect the bottle neck. If white crust is visible (carbonate formation), wipe the threads with a dry Kimwipe inside a fume hood before resealing.[1]

  • Environment: Store in a cool, dry place (2–8°C is often preferred for chiral amines to prevent slow oxidation/racemization, though room temp is generally stable).[1]

  • Segregation: Store away from Strong Oxidizers and Acid Chlorides .[1]

Weighing & Transfer (The "Static" Risk)

Substituted piperidines are often fluffy, static-prone solids.[1]

  • Step 1: Place the balance inside the fume hood.[1] If this is impossible, use a "Powder Containment Hood" or a static-dissipative weighing funnel.[1]

  • Step 2: Use an anti-static gun or ionizer bar if the powder flies.[1]

  • Step 3: The "Wet Transfer" Method: Instead of weighing dry powder directly into a flask (which risks dispersion), weigh into a tared vial, dissolve in the reaction solvent (e.g., DCM) in the vial, and transfer the solution to the reaction vessel.[1] This eliminates dust exposure during transfer.[1]

Reaction Setup
  • Acid Scavenging: If using this amine as a base/nucleophile with acid chlorides, anticipate a rapid exotherm and HCl gas generation.[1]

  • Ventilation: Ensure the reaction vessel is vented to a scrubber or hood exhaust, not sealed (pressure buildup).[1]

Part 4: Emergency Response & Disposal[1]

Spill Response Workflow

Minor Spill (< 5g Solid):

  • Isolate: Alert nearby personnel.

  • PPE: Don Goggles + Double Nitrile Gloves + P100 Respirator.[1]

  • Clean: Cover with wet paper towels (to prevent dust).[1] Wipe up and place in a sealed bag.

  • Decontaminate: Wipe surface with dilute acetic acid (vinegar) or 1N HCl to neutralize the amine, followed by water.[1]

Major Spill (Solution):

  • Evacuate: Vapors may be irritating.[1][3][4]

  • Absorb: Use a "Universal" or "Organic" spill kit (Vermiculite/Clay).[1] Do not use paper towels alone, as they increase surface area for evaporation.

Waste Disposal

This compound must NOT be flushed down the drain.[1] It is toxic to aquatic life (H402/H412 implied for halogenated aromatics).[1]

Waste StreamDescriptionProtocol
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Double-bag in clear polyethylene.[1] Label: "Toxic Solid - Amine Contaminated".[1]
Liquid Waste Reaction mixtures, mother liquors.[1]Segregate into "Basic Organic Waste" . Do not mix with acidic waste streams (exotherm risk).[1]
Sharps Needles/Syringes used for transfer.[1]Biohazard/Sharps container (due to potential biological activity).[1]
Visualization: Waste Stream Logic
Waste Disposal Flowchart

Figure 2: Segregation logic for solid and liquid waste streams to prevent incompatibility.

References

  • Sigma-Aldrich. (n.d.).[1] 3-(4-Chlorophenyl)piperidine (CAS 55989-13-4) Safety Data Sheet. Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary: 3-(4-Chlorophenyl)piperidine.[1][5][6] National Library of Medicine.[1] Retrieved from [1]

  • Thermo Fisher Scientific. (n.d.).[1][7] Piperidine Safety Data Sheet (Analogue Reference). Retrieved from [1]

  • ECHA. (n.d.).[1] Registration Dossier: Halogenated Phenylpiperidines. European Chemicals Agency.[1] Retrieved from [1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-(4-Chlorophenyl)piperidine
Reactant of Route 2
(R)-3-(4-Chlorophenyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.